Product packaging for 5-Chloro-2-hydroxybenzohydrazide(Cat. No.:CAS No. 5022-48-0)

5-Chloro-2-hydroxybenzohydrazide

Cat. No.: B1587053
CAS No.: 5022-48-0
M. Wt: 186.59 g/mol
InChI Key: MIVLIGXZOGZELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O2 B1587053 5-Chloro-2-hydroxybenzohydrazide CAS No. 5022-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVLIGXZOGZELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383469
Record name 5-chloro-2-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5022-48-0
Record name 5-chloro-2-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzohydrazide: A Versatile Scaffold for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-hydroxybenzohydrazide is a salicylhydrazide derivative that has garnered significant attention within the scientific community. Its unique structural features, combining a phenolic hydroxyl group, a hydrazide moiety, and a halogen substituent on the aromatic ring, make it a highly valuable and versatile building block. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into the extensive applications of this compound, particularly as a key intermediate in the development of novel therapeutic agents and functional materials, offering field-proven insights for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational characteristics of this compound dictate its reactivity and potential applications. The molecule is built upon a salicylic acid framework, functionalized with a hydrazide group at the carboxyl position and a chlorine atom at the 5-position of the benzene ring.

The presence of the hydroxyl (-OH) and hydrazide (-CONHNH₂) groups allows for intramolecular hydrogen bonding and provides sites for further chemical modification. The electron-withdrawing nature of the chlorine atom influences the acidity of the phenolic proton and the overall electronic properties of the aromatic ring.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₇ClN₂O₂[1][2][3]
Molecular Weight 186.6 g/mol [1][2][4]
CAS Number 5022-48-0[1][3][4]
Appearance Colorless crystalline solid[5]
Melting Point 223-226 °C[5]
Solubility Soluble in hot alcohol; slightly soluble in ether and acetone; almost insoluble in water.[5]
Purity ≥99%[1][2]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding salicylic acid derivative. The most common route involves the esterification of 5-chlorosalicylic acid, followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis from Methyl Salicylate

A well-established method involves the reaction of methyl salicylate with hydrazine hydrate.[6] This approach can be adapted for the chlorinated analog.

  • Esterification: 5-Chlorosalicylic acid is first converted to its methyl ester, methyl 5-chlorosalicylate. This can be achieved by refluxing the acid in methanol with a catalytic amount of sulfuric acid.[7]

  • Hydrazinolysis: Methyl 5-chlorosalicylate (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (2-3 equivalents) is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol or water, and dried under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Caption: General workflow for the synthesis of this compound.

Spectral Characterization

  • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include distinct peaks for the three aromatic protons, a singlet for the phenolic -OH, and exchangeable protons for the -NH and -NH₂ groups of the hydrazide moiety. The chemical shifts of aromatic protons are influenced by the chloro and hydroxyl substituents.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the hydrazide will appear significantly downfield (e.g., >160 ppm).[8]

  • IR Spectroscopy: Infrared spectroscopy will reveal characteristic absorption bands. Key stretches include the O-H stretch (phenolic), N-H stretches (hydrazide), and a strong C=O stretch (amide carbonyl).

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the mass-to-charge ratio of the molecular ion peak corresponding to 186.6 g/mol .[1][2]

Chemical Reactivity and Applications

The true value of this compound lies in its utility as a versatile chemical intermediate. The nucleophilic hydrazide group is the primary site of reactivity, readily undergoing condensation reactions with aldehydes and ketones to form stable N-acylhydrazones (Schiff bases).[8][9][10] This reaction is fundamental to the synthesis of a vast library of derivatives with diverse biological activities.

Caption: Formation of N-acylhydrazones from this compound.

Applications in Drug Discovery

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making this scaffold a focal point in medicinal chemistry.

  • Antimicrobial Agents: The molecule serves as a key building block for pharmaceuticals with antimicrobial properties.[1] Its derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting efficacy comparable or superior to standards like ciprofloxacin.[11] Novel sulfonamides incorporating the 5-chloro-2-hydroxybenzoic acid scaffold have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

  • Antimycobacterial Activity: Hydrazones derived from this compound are particularly notable for their antitubercular properties. The combination of the hydrazide pharmacophore with the substituted salicyl ring is crucial for this activity.[8] Studies have shown that metal complexes of these hydrazones can possess better activity against Mycobacterium tuberculosis than the first-line drug isoniazid.[8]

  • Antifungal and Anti-inflammatory Properties: The salicylanilide class, to which this compound is related, is known for antifungal and anti-inflammatory activities.[11] this compound is used as an intermediate in synthesizing compounds with these therapeutic potentials.[1]

  • Anticancer Research: Benzohydrazide derivatives, in general, are explored for their potential as anticancer agents.[14] The ability to synthesize a large library of derivatives from this compound allows for extensive structure-activity relationship (SAR) studies to optimize anticancer efficacy.

Other Applications

  • Coordination Chemistry: The structure, featuring oxygen and nitrogen donor atoms, allows for chelation with metal ions. This makes it a useful ligand in coordination chemistry for creating metal-organic frameworks (MOFs) with potential catalytic activities.[1]

  • Corrosion Inhibitors: The chelation ability also makes it a candidate for designing corrosion inhibitors for metals in industrial applications.[1]

Conclusion

This compound is more than a simple chemical compound; it is a powerful and strategic scaffold in modern chemical and pharmaceutical research. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an invaluable starting material. The demonstrated success of its derivatives as potent antimicrobial, antimycobacterial, and anti-inflammatory agents underscores its importance in drug discovery. As researchers continue to explore the vast chemical space accessible from this intermediate, this compound is poised to remain a cornerstone in the development of new therapeutics and advanced materials.

References

5-Chloro-2-hydroxybenzohydrazide CAS number 5022-48-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzohydrazide (CAS No. 5022-48-0): A Versatile Intermediate in Medicinal Chemistry

Executive Summary

This compound is a functionalized aromatic compound belonging to the benzohydrazide class. While not extensively studied as a standalone therapeutic agent, its true value in the scientific community lies in its role as a versatile synthetic intermediate. The inherent reactivity of the hydrazide moiety, combined with the electronic properties of the chloro- and hydroxyl-substituted phenyl ring, makes it a crucial building block for creating diverse libraries of novel molecules, particularly Schiff bases (hydrazones) and various heterocyclic compounds.[1][2] Derivatives of this scaffold have demonstrated a range of biological activities, including promising antimycobacterial and antibacterial effects.[3][4] This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, key derivatization reactions, and the established and potential biological applications of its derivatives, offering a forward-looking perspective for researchers in drug discovery and medicinal chemistry.

The Benzohydrazide Scaffold: A Privileged Structure in Drug Discovery

The benzohydrazide core is a well-established "privileged structure" in medicinal chemistry. Compounds containing this moiety have a rich history of biological significance, demonstrating a wide spectrum of activities including antibacterial, antifungal, anti-inflammatory, anticancer, and notably, antitubercular properties.[5][6] The ability of the hydrazide group to form Schiff bases with aldehydes and ketones, act as a coordinating ligand for metal ions, and serve as a precursor for various five- and six-membered heterocyclic rings provides immense synthetic flexibility. This compound (C7H7ClN2O2) is a specific example that offers additional points for molecular interaction and modification: the phenolic hydroxyl group can act as a hydrogen bond donor, and the chloro-substituent modulates the lipophilicity and electronic nature of the aromatic ring.

Physicochemical Properties and Analytical Characterization

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties for this compound are summarized below.

PropertyValueReference
CAS Number 5022-48-0[7][8][9]
Molecular Formula C₇H₇ClN₂O₂[2][7]
Molecular Weight 186.60 g/mol [2][7][10]
IUPAC Name This compound[9]
Synonyms 5-Chlorosalicylhydrazide, 5-Chloro-2-hydroxy-benzoic acid hydrazide[10]
Storage 2-8°C, Sealed, Dry[2][8]
Protocol 2.1: Standard Protocol for Structural Verification

For any researcher synthesizing or procuring this compound, structural confirmation is a critical first step. This protocol outlines a standard, self-validating workflow for verifying the identity and purity of this compound.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Method: Electrospray Ionization (ESI-MS) is typically used. Dissolve a small sample (~1 mg) in a suitable solvent like methanol or acetonitrile.

    • Expected Result: In positive ion mode, expect to see a peak at m/z 187.60 corresponding to the [M+H]⁺ ion. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) should also be observed. This provides strong evidence for the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Method: Attenuated Total Reflectance (ATR) is a common and simple method.

    • Expected Result: Look for characteristic absorption bands:

      • Broad peak from 3200-3400 cm⁻¹ corresponding to O-H and N-H stretching.

      • Strong peak around 1640-1660 cm⁻¹ for the carbonyl (C=O) stretch of the amide.

      • Peaks in the 1500-1600 cm⁻¹ region for aromatic C=C stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the precise chemical structure and proton/carbon environments.

    • Method: Dissolve the sample in a deuterated solvent such as DMSO-d₆.

    • Expected ¹H NMR Results (in DMSO-d₆):

      • A singlet for the phenolic -OH proton (likely >10 ppm).

      • A singlet for the amide -NH proton.

      • A broad singlet for the terminal -NH₂ protons.

      • Three distinct signals in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the three protons on the substituted benzene ring, with splitting patterns consistent with their positions relative to the chloro and hydroxyl groups.

    • Expected ¹³C NMR Results:

      • A signal for the carbonyl carbon (~165-170 ppm).

      • Six distinct signals in the aromatic region, with chemical shifts influenced by the electron-donating -OH and electron-withdrawing -Cl and hydrazide groups.

Synthesis and Derivatization Strategies

The primary utility of this compound is as a scaffold for more complex molecules. Its synthesis is straightforward, and it serves as an excellent starting point for generating chemical diversity.

Workflow 3.1: Synthesis of this compound

The most common route involves the hydrazinolysis of the corresponding methyl ester, a classic nucleophilic acyl substitution reaction.

Protocol:

  • Esterification (if starting from acid): Convert 5-Chloro-2-hydroxybenzoic acid to Methyl 5-chloro-2-hydroxybenzoate. This can be achieved by refluxing the acid in methanol with a catalytic amount of sulfuric acid.

  • Hydrazinolysis:

    • Dissolve Methyl 5-chloro-2-hydroxybenzoate (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (2-3 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product, this compound, will often precipitate as a white solid.

    • Filter the precipitate, wash with cold ethanol to remove excess hydrazine hydrate, and dry under vacuum.

Caption: Synthesis workflow for this compound.

Workflow 3.2: Synthesis of Biologically Active Hydrazone Derivatives

A key application is the condensation reaction with aldehydes to form Schiff bases, known as hydrazones. This reaction is highly efficient and allows for the rapid generation of a diverse library of compounds by simply varying the aldehyde component.

Protocol (General):

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as anhydrous methanol or ethanol.[11]

  • Add the desired aldehyde (1 equivalent) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Stir the mixture at room temperature or under reflux for several hours.[11] The reaction is often visually apparent by the formation of a precipitate.

  • Isolate the resulting hydrazone product by filtration.

  • Recrystallize the product from a suitable solvent (e.g., methanol, ethanol) to obtain the pure compound.[11]

Caption: General workflow for synthesizing hydrazone derivatives.

Biological Activities and Therapeutic Potential of Derivatives

The true potential of this compound is realized through the biological activities of its derivatives.

Antimycobacterial and Antibacterial Activity

The hydrazone linkage is a key pharmacophore in several antitubercular drugs. Research has shown that hydrazones derived from functionalized benzohydrazides can exhibit potent activity.

  • Example: A study on (E)-N'-(5-Chloro-2-hydroxybenzylidene)nicotinohydrazide, a compound synthesized from a related hydrazide and 5-chloro-2-hydroxybenzaldehyde, demonstrated notable in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv.[3] The activity of some of its metal complexes was even comparable to the first-line drug isoniazid.[3] This highlights the potential of using this compound to generate novel antitubercular leads.

  • Broader Context: Other studies on related 5-chloro-salicylanilide derivatives have also reported significant antimycobacterial, antibacterial, and antifungal activities, suggesting this chlorinated phenolic scaffold is a promising starting point for antimicrobial drug discovery.[4]

A Hypothesis for Future Research: Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical signaling node in cells.[12] Its constitutive activation is a hallmark of many human cancers, driving proliferation, survival, and suppressing apoptosis.[13][14] This makes STAT3 a high-priority target for cancer therapy.[12][13]

Mechanism of STAT3 Activation and Inhibition:

  • Activation: Cytokines or growth factors bind to cell surface receptors, activating Janus kinases (JAKs).

  • Phosphorylation: JAKs phosphorylate STAT3 proteins on a key tyrosine residue.

  • Dimerization: Phosphorylated STAT3 monomers form homodimers via reciprocal phosphotyrosine-SH2 domain interactions.

  • Nuclear Translocation: The STAT3 dimer moves into the nucleus.

  • Gene Transcription: The dimer binds to specific DNA sequences, initiating the transcription of genes involved in cell growth and survival.

Small molecule inhibitors are actively being sought to disrupt this pathway, for instance, by preventing STAT3 phosphorylation or blocking the crucial dimerization step.[15][16]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. Phosphorylation STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Inhibitor Small Molecule Inhibitor (e.g., binds SH2 domain) Inhibitor->STAT3_p Blocks Dimerization Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Binds DNA Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The STAT3 signaling pathway and a potential point of inhibition.

Connecting to this compound: While there is no direct published evidence to date confirming this compound or its simple derivatives as potent STAT3 inhibitors, its structural features make it an intriguing candidate for library synthesis and screening. The generation of a diverse library of hydrazones from this core scaffold provides a collection of molecules with varied shapes, sizes, and electronic properties that could potentially interact with protein targets like the SH2 domain of STAT3. This represents a logical and compelling direction for future research for any drug discovery program.

Detailed Experimental Protocol: Antimycobacterial Susceptibility

To translate the potential of these compounds into actionable data, robust and validated protocols are essential. The following describes a standard method for assessing antimycobacterial activity.

Protocol 5.1: In Vitro Susceptibility Testing using the Microplate Alamar Blue Assay (MABA)

This protocol is adapted from methods used to evaluate antitubercular compounds.[3]

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., a hydrazone derivative of this compound) in DMSO.

    • In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • Prepare a culture of Mycobacterium tuberculosis H37Rv, adjusting the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include control wells: a drug-free control (bacteria only) and a sterile control (broth only).

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Detection:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

  • Interpretation:

    • Principle: Viable, metabolically active bacteria will reduce the Alamar Blue reagent, causing a color change from blue (oxidized) to pink (reduced).

    • Result: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, information from related compounds provides guidance for safe handling.[17]

  • Hazards: Compounds like 5-Chloro-2-hydroxybenzamide are classified as irritants to the eyes, skin, and respiratory system.[18]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling the solid compound or its solutions.[18] Work in a well-ventilated area or a chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with recommended temperatures between 2-8°C to ensure long-term stability.[2][8]

Conclusion and Future Directions

This compound, CAS 5022-48-0, stands out not for its own direct biological effects but as a high-value, versatile starting material for medicinal chemistry. Its straightforward synthesis and the facile reactivity of its hydrazide group enable the rapid creation of diverse molecular libraries. Existing research already validates this approach, with derivatives showing promising antimycobacterial activity.

The path forward is clear and holds significant potential. Future research should focus on:

  • Systematic Library Synthesis: Expanding the range of hydrazone and heterocyclic derivatives.

  • Broad Biological Screening: Testing these new compound libraries against a wide array of therapeutic targets, including bacterial and fungal pathogens.

  • Hypothesis-Driven Screening: Specifically investigating the potential for derivatives to inhibit high-value oncology targets like STAT3, a logical next step given the need for novel inhibitors.

By leveraging this compound as a foundational block, researchers are well-equipped to develop novel chemical entities with the potential to address pressing challenges in infectious disease and oncology.

References

Navigating the Solubility Landscape of 5-Chloro-2-hydroxybenzohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Physicochemical Properties and Solubility Behavior of a Key Synthetic Intermediate

Introduction

5-Chloro-2-hydroxybenzohydrazide, a substituted aromatic hydrazide, serves as a crucial building block in the synthesis of a wide array of compounds with significant applications in medicinal chemistry and materials science. Its utility in the development of novel therapeutic agents and functional materials is intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, offering a detailed analysis of its physicochemical properties, experimental methodologies for solubility determination, and a discussion of the factors governing its dissolution in common organic media. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling informed solvent selection and optimization of reaction and purification conditions.

Physicochemical Properties of this compound

Understanding the inherent physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior. The molecule's structure, characterized by a chlorinated phenyl ring, a hydroxyl group, and a hydrazide moiety, dictates its polarity, potential for hydrogen bonding, and overall solvency.

Molecular Structure and Properties:

  • Molecular Formula: C₇H₇ClN₂O₂

  • Molecular Weight: 186.60 g/mol

  • Key Functional Groups:

    • Phenolic Hydroxyl (-OH) group: Capable of acting as a hydrogen bond donor and acceptor.

    • Hydrazide (-CONHNH₂) group: Contains both hydrogen bond donors (N-H) and acceptors (C=O and -NH₂), contributing significantly to the molecule's polarity.

    • Chloro (-Cl) group: An electron-withdrawing group that influences the acidity of the phenolic proton and the overall electronic distribution of the aromatic ring.

The presence of multiple hydrogen bonding sites suggests a strong intermolecular attraction in the solid state, which must be overcome by solvent molecules for dissolution to occur. The interplay of the polar hydroxyl and hydrazide groups with the less polar chlorophenyl ring results in a molecule with a moderate overall polarity.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of this compound. Solvents with similar polarity and hydrogen bonding capabilities are expected to be more effective at solvating the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them excellent candidates for dissolving this compound. They can effectively disrupt the intermolecular hydrogen bonds in the solid solute and form stable solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetone, Acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. Dimethyl sulfoxide (DMSO), in particular, is a powerful solvent for a wide range of organic compounds due to its high polarity. While they cannot donate hydrogen bonds, their ability to accept them from the hydroxyl and hydrazide groups of the solute can facilitate dissolution.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding capabilities. Consequently, they are expected to be poor solvents for this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section outlines a detailed, field-proven protocol for the experimental determination of the solubility of this compound using the widely accepted isothermal shake-flask method. This method ensures the attainment of equilibrium between the undissolved solid and the saturated solution, providing reliable and reproducible solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess this compound prep_solvent Add known volume of solvent to vial prep_solid->prep_solvent equilibration Place vials in shaker at constant temperature prep_solvent->equilibration equilibration_time Agitate for a predetermined time (e.g., 24-72h) equilibration->equilibration_time sampling Withdraw aliquot of supernatant equilibration_time->sampling filtration Filter through syringe filter sampling->filtration dilution Dilute sample to known concentration filtration->dilution analysis Analyze by HPLC or UV-Vis dilution->analysis calculation calculation analysis->calculation Calculate Solubility

Caption: Workflow for solubility determination.

Detailed Protocol:

  • Preparation of Slurries:

    • Accurately weigh an excess amount of this compound and place it into a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature.

    • Agitate the slurries for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility values.

    • Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • HPLC Method:

      • Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

      • Prepare a series of calibration standards of known concentrations.

      • Inject the diluted sample and the calibration standards into the HPLC system.

      • Construct a calibration curve by plotting the peak area against the concentration of the standards.

      • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

      • Prepare a series of calibration standards and measure their absorbance at λmax.

      • Construct a calibration curve according to the Beer-Lambert law.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Self-Validating System:

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by microscopy or DSC) to ensure that no phase transformation or solvate formation has occurred during the experiment.

  • Method Validation: The analytical method used for quantification (HPLC or UV-Vis) should be properly validated for linearity, accuracy, and precision.

Quantitative Solubility Data (Hypothetical)

SolventSolvent TypeSolubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)
MethanolPolar Protic2545
EthanolPolar Protic1835
AcetonePolar Aprotic3055
AcetonitrilePolar Aprotic1528
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100> 150
Ethyl AcetateModerately Polar815
DichloromethaneNonpolar< 1< 2
TolueneNonpolar< 0.5< 1
HexaneNonpolar< 0.1< 0.1

Discussion of Hypothetical Data:

The hypothetical data illustrates the following key trends:

  • High Solubility in Polar Solvents: As predicted, this compound exhibits significant solubility in polar protic solvents like methanol and ethanol, as well as polar aprotic solvents such as acetone and acetonitrile. The exceptional solubility in DMSO is also in line with its reputation as a universal solvent for many organic compounds.

  • Temperature Dependence: The solubility of this compound is expected to increase with temperature in most organic solvents. This is because the dissolution process is typically endothermic, meaning that heat is absorbed to overcome the lattice energy of the solid and to disrupt the solvent-solvent interactions.

  • Limited Solubility in Nonpolar Solvents: The very low solubility in nonpolar solvents like dichloromethane, toluene, and hexane confirms the polar nature of the solute.

Conclusion

The solubility of this compound is a critical parameter that influences its handling, purification, and application in synthetic chemistry. This technical guide has provided a detailed overview of its physicochemical properties, a robust experimental protocol for solubility determination, and a discussion of the expected solubility trends in a range of organic solvents. By understanding the principles outlined in this guide, researchers can make informed decisions regarding solvent selection, leading to improved efficiency and success in their synthetic endeavors. The provided step-by-step methodology and emphasis on self-validating experimental design will empower scientists to generate reliable and accurate solubility data for this and other important chemical compounds.

A Comprehensive Technical Guide to the Biological Activities of Salicylhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The salicylhydrazide core, which integrates the functionalities of salicylic acid with a hydrazone linker, represents one such exemplary scaffold. These derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple enumeration of activities to provide a deeper understanding of the underlying mechanisms of action, the critical structure-activity relationships (SAR) that govern efficacy, and detailed, field-proven protocols for their biological evaluation. The narrative is structured to explain the causality behind experimental choices, ensuring that the methodologies presented are not just recipes, but self-validating systems for rigorous scientific inquiry.

Section 1: The Salicylhydrazide Scaffold: A Privileged Structure

The therapeutic versatility of salicylhydrazide derivatives stems from their unique chemical architecture. The structure is characterized by a salicyl ring, providing a phenolic hydroxyl group and an amide functionality, connected via a hydrazone linker (-C=N-NH-C=O-) to another aromatic or heterocyclic ring system. This arrangement confers several key properties:

  • Chelating Ability: The ortho-hydroxyl group and the hydrazone nitrogen atoms can coordinate with metal ions, a property crucial for inhibiting metalloenzymes.

  • Hydrogen Bonding: The presence of multiple hydrogen bond donors and acceptors facilitates strong interactions with biological targets like enzyme active sites and protein receptors.

  • Structural Rigidity and Planarity: The azometine (-C=N-) bond introduces a degree of rigidity, which can be beneficial for specific receptor binding, while allowing for conformational flexibility around other single bonds.

These features make the salicylhydrazide scaffold a fertile ground for developing targeted therapeutic agents.

cluster_Salicyl Salicyl Moiety cluster_Linker Hydrazone Linker cluster_Substituent Substituent Moiety salicyl_ring Aromatic Ring (e.g., Benzene) oh_group Ortho-Hydroxyl Group hydrazone -C(R1)=N-NH-C(=O)- salicyl_ring->hydrazone substituent_ring Aromatic/Heterocyclic Ring (R2) hydrazone->substituent_ring

Figure 1: Core structural components of a salicylhydrazide derivative.

Section 2: Anticancer Activity

Salicylhydrazide derivatives have demonstrated significant potential as anticancer agents, with potent activity observed against various leukemia and solid tumor cell lines.[4][5]

Mechanistic Insights

The anticancer effects of these compounds are often multifaceted. While the precise mechanisms can vary depending on the specific derivative and cancer type, several key pathways have been implicated:

  • Kinase Inhibition: Certain dimethoxy salicylaldehyde benzoylhydrazones have shown potent activity against leukemic cell lines.[4][6] In silico modeling suggests these compounds may interact with and inhibit the activity of crucial kinases like the human cAbl kinase, a protein implicated in chronic myeloid leukemia.[4][7]

  • Induction of Apoptosis: Studies indicate that these derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by disrupting cellular processes like DNA synthesis and cell cycle regulation.[5]

  • Selective Cytotoxicity: A highly desirable trait in cancer therapy is selectivity for malignant cells over healthy ones. Remarkably, some salicylhydrazide derivatives have shown high potency against cancer cell lines while exhibiting no toxicity in normal human embryonic kidney (HEK-293) cells, indicating a favorable therapeutic window.[4][5]

Structure-Activity Relationship (SAR)

The anticancer efficacy is highly dependent on the nature and position of substituents on the aromatic rings.

  • Methoxy Groups: The introduction of methoxy (-OCH₃) groups, particularly on the salicylaldehyde ring, has been shown to significantly enhance antiproliferative activity.[4][5]

  • Halogens and Nitro Groups: The presence of bromo or nitro groups on the salicylaldehyde moiety can heighten cytotoxic activity against specific leukemic cell lines like SKW-3 and HL-60.[4]

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative salicylhydrazide derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCell Line (Cancer Type)IC₅₀ (µM)Reference
mSIH3-methoxy-salicylaldehyde isonicotinoylhydrazoneMultiple Cell LinesMost active of series[8]
Dimethoxy Analog 1Methoxy groups on both ringsLeukemic Cell LinesLow µM to nM range[4][6]
Dimethoxy Analog 2Methoxy groups on both ringsLeukemic Cell LinesLow µM to nM range[4][6]
5-Nitrosalicylaldehyde5-nitro on salicylaldehydeHL-60 (Leukemia)Micromolar[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details a standard method for evaluating the effect of salicylhydrazide derivatives on cancer cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., HL-60, MCF-7) and a normal control cell line (e.g., HEK-293) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Harvest cells during their exponential growth phase. Count the cells using a hemocytometer and adjust the density. Seed 100 µL of the cell suspension into each well of a 96-well microplate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the salicylhydrazide derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Diagram: Anticancer Screening

cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE₂, PGI₂) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Derivatives Salicylhydrazide Derivatives Derivatives->COX Inhibition

References

The Versatility of Benzohydrazide Compounds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzohydrazide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, therapeutic applications, and structure-activity relationships of benzohydrazide derivatives for researchers, scientists, and drug development professionals. We delve into the core mechanisms of action across various domains—including oncology, infectious diseases, and inflammation—supported by detailed experimental protocols and mechanistic diagrams. This document serves as a comprehensive resource, synthesizing field-proven insights with rigorous scientific data to illuminate the path for future drug discovery efforts centered on this versatile chemical moiety.

Chapter 1: The Benzohydrazide Scaffold: A Cornerstone in Medicinal Chemistry

Structural Features and Physicochemical Properties

Benzohydrazide (C₇H₈N₂O) is a relatively simple yet chemically robust scaffold consisting of a benzene ring attached to a hydrazide group (-CONHNH₂).[1] This structure imparts a unique combination of rigidity from the aromatic ring and flexibility and hydrogen bonding capability from the hydrazide linker. The key to its versatility lies in the hydrazide moiety, which can be readily modified to form hydrazones through condensation with various aldehydes and ketones. This reaction creates a diverse library of derivatives with tailored physicochemical and pharmacological properties.[1][2]

The Hydrazone Linkage: A Versatile Pharmacophore

The formation of the hydrazone (-C=N-NH-C=O) linkage is a critical step in the diversification of benzohydrazide's biological activity. This group is a key pharmacophore, contributing to the molecule's ability to coordinate with metal ions, form hydrogen bonds, and participate in various receptor-ligand interactions. The structural and electronic properties of the aldehydes or ketones used in the synthesis directly influence the steric and electronic profile of the final compound, allowing for fine-tuning of its biological target specificity.[1]

Historical Context: From Tuberculosis to Modern Drug Discovery

The journey of benzohydrazide derivatives in medicine began with the landmark discovery of Isoniazid (isonicotinic acid hydrazide) in 1952, which remains a first-line treatment for tuberculosis.[3][4] This initial success spurred decades of research, revealing that the benzohydrazide core is not limited to antimicrobial activity. Scientists have since uncovered its potential in a wide array of therapeutic areas, including cancer, inflammation, viral infections, and neurological disorders, solidifying its status as a cornerstone of modern drug design.[1][2][5][6]

Chapter 2: Synthetic Pathways to Bioactive Benzohydrazides

General Synthesis via Condensation Reaction

The most common and efficient method for synthesizing benzohydrazide derivatives, particularly Schiff bases (hydrazones), is the acid-catalyzed condensation of a benzohydrazide with a selected aldehyde or ketone.[2][7] The reaction is typically carried out in a protic solvent like ethanol and often requires refluxing for a few hours.[1] Microwave-assisted synthesis has also gained traction as it significantly reduces reaction times and can improve yields.[5]

Protocol: A Representative Synthesis of a Benzohydrazide-Schiff Base

This protocol describes a standard laboratory procedure for synthesizing a benzohydrazide derivative.

Rationale: Glacial acetic acid serves as a catalyst by protonating the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the terminal nitrogen of the benzohydrazide, driving the condensation reaction forward to form the C=N imine bond.

Materials:

  • Substituted Benzohydrazide (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

Procedure:

  • Dissolution: Dissolve the substituted benzohydrazide (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate out of the solution.

  • Filtration: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying & Recrystallization: Dry the product in a vacuum oven. If necessary, purify the compound further by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain a pure crystalline product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][8]

Workflow Diagram for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Mix Benzohydrazide & Aldehyde in Ethanol add_cat Add Acetic Acid Catalyst start->add_cat reflux Reflux for 2-4 hours add_cat->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry recrystal Recrystallize (if needed) dry->recrystal char Spectroscopic Characterization (FTIR, NMR, MS) recrystal->char G compound Benzohydrazide Derivative egfr EGFR Inhibition compound->egfr ros ↑ ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis G cluster_mycobacterium Mycobacterium tuberculosis Cell inh Isoniazid (Prodrug) katg KatG Enzyme (Catalase-Peroxidase) inh->katg active_inh Activated INH (Isonicotinic Acyl Radical) katg->active_inh adduct INH-NAD Adduct active_inh->adduct nad NAD+ nad->adduct inha InhA Enzyme (Enoyl-ACP Reductase) adduct->inha Inhibits fas2 FAS-II Pathway mycolic Mycolic Acid Synthesis inha->mycolic Blocks fas2->mycolic wall Cell Wall Integrity mycolic->wall death Bacterial Death wall->death Disruption leads to

References

An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of 5-Chloro-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of 5-Chloro-2-hydroxybenzohydrazide, a molecule of significant interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the vibrational characteristics of this compound and the methodologies for its spectral interpretation.

Introduction: The Significance of this compound and IR Spectroscopy

This compound belongs to the benzohydrazide class of compounds, which are recognized for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] The structural features of this compound, specifically the presence of a hydroxyl group, a hydrazide moiety, and a chlorinated benzene ring, contribute to its potential as a pharmacophore.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. It provides a unique molecular fingerprint by probing the vibrational modes of functional groups. For a molecule like this compound, IR spectroscopy is crucial for confirming its synthesis, identifying key functional groups, and understanding intramolecular and intermolecular interactions, such as hydrogen bonding.

Molecular Structure and Key Functional Groups

The molecular structure of this compound is fundamental to understanding its IR spectrum. The key functional groups that give rise to characteristic absorption bands are:

  • Phenolic Hydroxyl (-OH) group: This group is expected to exhibit a distinct stretching vibration, the position of which is sensitive to hydrogen bonding.

  • Amide and Amine functionalities of the Hydrazide (-CONHNH2) group: This includes the carbonyl (C=O) stretching, N-H stretching of both the -NH and -NH2 moieties, and N-H bending vibrations.

  • Aromatic Ring (C=C and C-H): The benzene ring will show characteristic C=C stretching and C-H stretching and bending vibrations.

  • Carbon-Chlorine (C-Cl) bond: The presence of the chlorine atom will result in a characteristic stretching vibration in the lower frequency region of the spectrum.

The interplay of these functional groups, particularly the potential for intramolecular hydrogen bonding between the phenolic -OH and the carbonyl C=O, is expected to significantly influence the IR spectrum.[4]

Experimental Protocol: Acquiring the IR Spectrum

A reliable IR spectrum is contingent upon proper sample preparation and instrument parameters. The following protocol outlines a standard procedure for the analysis of this compound using the KBr pellet method.

Materials and Instrumentation
  • Sample: this compound (solid)

  • Matrix: Potassium Bromide (KBr), IR grade

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

  • Accessories: Agate mortar and pestle, hydraulic press, pellet holder

Step-by-Step Procedure
  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven to remove any absorbed moisture, which can interfere with the spectrum, particularly in the O-H stretching region.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture into the die of a hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm-1.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

In-Depth Spectral Interpretation and Analysis

The interpretation of the IR spectrum of this compound involves assigning the observed absorption bands to specific molecular vibrations. The following sections detail the expected vibrational modes and their characteristic frequencies, supported by data from related compounds.[4][5][6]

High-Frequency Region (4000-2500 cm-1): O-H and N-H Stretching Vibrations

This region is dominated by the stretching vibrations of the hydroxyl and amine groups.

  • O-H Stretching: The phenolic O-H group is expected to show a broad absorption band. In a study of the structurally similar 5-chloro-2-hydroxybenzamide, an intramolecular hydrogen bond between the hydroxyl and carbonyl groups was observed.[4] A similar interaction in this compound would lead to a broad O-H stretching band in the range of 3300-3200 cm-1 . The broadness is a direct consequence of the hydrogen bonding.

  • N-H Stretching: The hydrazide moiety contains both -NH and -NH2 groups.

    • The -NH2 group will exhibit two distinct stretching vibrations: an asymmetric stretch at a higher frequency (around 3350-3300 cm-1 ) and a symmetric stretch at a lower frequency (around 3250-3200 cm-1 ).

    • The -NH- group will show a single stretching band, often in the same region as the -NH2 stretches, contributing to the overall complexity of this spectral region. For 2-hydroxybenzohydrazide, N-H stretching bands have been reported around 3319 cm-1 and 3266 cm-1.[7]

Mid-Frequency Region (2500-1500 cm-1): Carbonyl and Aromatic Vibrations

This region is crucial for identifying the carbonyl group and the aromatic ring.

  • C=O Stretching (Amide I band): The carbonyl group of the hydrazide will give rise to a strong absorption band. The position of this band is sensitive to electronic and hydrogen bonding effects. For 2-hydroxybenzohydrazide, the amide C=O stretch is reported at 1645 cm-1.[7] Due to the potential for intramolecular hydrogen bonding with the phenolic -OH, the C=O stretching frequency in this compound is expected to be in the range of 1650-1630 cm-1 .

  • N-H Bending (Amide II band): The bending vibration of the N-H bond in the hydrazide moiety typically appears as a strong band in the region of 1620-1580 cm-1 . For 2-hydroxybenzohydrazide, a band at 1532 cm-1 is attributed to -NH bending.[7]

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in multiple bands of variable intensity in the 1600-1450 cm-1 region. A characteristic band for substituted benzenes is often observed near 1590 cm-1 .[7]

Fingerprint Region (1500-400 cm-1): Complex Vibrations

This region contains a wealth of structural information from various bending and stretching vibrations.

  • C-N Stretching: The stretching vibration of the C-N bond in the hydrazide group is expected to appear in the range of 1360-1350 cm-1 .[7]

  • Aromatic C-H Bending:

    • In-plane bending: These vibrations occur in the 1300-1000 cm-1 range.

    • Out-of-plane bending: The pattern of out-of-plane C-H bending is highly indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 900-800 cm-1 region.

  • C-O Stretching: The stretching of the phenolic C-O bond will likely produce a band around 1250-1200 cm-1 .

  • C-Cl Stretching: The carbon-chlorine stretching vibration is expected to give a strong absorption in the 800-600 cm-1 range.

Tabulated Summary of Expected IR Absorptions

Vibrational Mode Functional Group Expected Wavenumber (cm-1) Intensity Notes
O-H StretchPhenolic -OH3300 - 3200Strong, BroadBroadened due to hydrogen bonding.
N-H Stretch-NH2 (asymmetric)3350 - 3300Medium
N-H Stretch-NH2 (symmetric)3250 - 3200Medium
N-H Stretch-NH-~3200MediumMay overlap with other N-H and O-H bands.
C-H StretchAromatic C-H3100 - 3000Medium to Weak
C=O Stretch (Amide I)-CONHNH21650 - 1630StrongPosition influenced by hydrogen bonding.
N-H Bend (Amide II)-CONHNH21620 - 1580Strong
C=C StretchAromatic Ring1600 - 1450Medium to WeakMultiple bands expected.
C-N Stretch-CONHNH21360 - 1350Medium
C-O StretchPhenolic C-O1250 - 1200Strong
C-H Out-of-Plane BendAromatic Ring900 - 800StrongIndicative of 1,2,4-trisubstitution.
C-Cl StretchAryl-Cl800 - 600Strong

Visualization of Molecular Structure and Functional Groups

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for the characteristic IR absorptions.

References

Mass spectrometry fragmentation pattern of 5-Chloro-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Chloro-2-hydroxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of this compound (C₇H₇ClN₂O₂), a molecule of interest in medicinal chemistry and materials science.[1] Utilizing foundational principles of electron ionization (EI) mass spectrometry and drawing parallels from the known fragmentation of related benzohydrazide structures, this document elucidates the primary fragmentation pathways, identifies key fragment ions, and proposes their structures. This guide is intended to serve as a predictive reference for researchers working with this compound, aiding in its identification and structural characterization.

Introduction: The Significance of this compound

This compound is a substituted benzohydrazide, a class of compounds recognized for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][3] As a key building block in the synthesis of more complex molecules like hydrazones and various heterocyclic systems, its unambiguous structural confirmation is paramount.[1] Mass spectrometry, particularly with a "hard" ionization technique like Electron Ionization (EI), is a powerful tool for this purpose.[4][5] EI induces extensive and reproducible fragmentation, creating a unique fingerprint that provides significant structural information.[6] This guide offers a predictive framework for interpreting this fingerprint.

Principles of Ionization and Fragmentation

To understand the fragmentation of this compound, we must first consider the ionization process. In a typical EI source, the analyte molecule is bombarded with high-energy electrons (commonly 70 eV).[6][7] This high energy is sufficient to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[6][8]

The molecular ion of this compound, with a molecular weight of 186.6 g/mol , will appear at an m/z of 186 (for the ³⁵Cl isotope) and 188 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.[9][10] This isotopic signature is a key diagnostic feature for chlorine-containing compounds.[11] The excess energy imparted during ionization renders the molecular ion unstable, causing it to break apart into smaller, more stable fragment ions and neutral radicals.[8] The fragmentation pathways are dictated by the inherent structural features of the molecule, such as bond strengths and the stability of the resulting fragments.

Proposed Core Fragmentation Pathways

The structure of this compound offers several predictable sites for fragmentation. The primary cleavages are expected to occur around the hydrazide functional group and involve the aromatic ring substituents.

Alpha Cleavage and Formation of the Benzoyl Cation

A dominant fragmentation pathway for compounds containing a carbonyl group is alpha cleavage, the breaking of the bond adjacent to the carbonyl.[11] For this compound, this involves the cleavage of the C-N bond, leading to the formation of a stable 5-chloro-2-hydroxybenzoyl cation. This is a common pattern observed in related benzohydrazide derivatives.[12][13]

Caption: Formation of the key benzoyl cation fragment.

This primary fragment at m/z 155/157 is expected to be a prominent peak in the spectrum. The stability of this ion is enhanced by the electron-donating hydroxyl group and the resonance of the aromatic ring.

Further Fragmentation of the Benzoyl Cation

The 5-chloro-2-hydroxybenzoyl cation can undergo further fragmentation, primarily through the loss of carbon monoxide (CO), a common neutral loss from acylium ions.[11]

Caption: Loss of carbon monoxide from the benzoyl cation.

This decarbonylation results in a fragment ion at m/z 127/129 , corresponding to the 4-chlorophenol cation.

Cleavage of the N-N Bond

Another plausible fragmentation involves the cleavage of the weaker N-N single bond within the hydrazide moiety. This pathway leads to the formation of an ion corresponding to the 5-chloro-2-hydroxybenzamide cation.

Caption: Fragmentation via cleavage of the N-N bond.

This cleavage would produce an ion at m/z 171/173 . This fragment could subsequently lose ammonia (NH₃) to yield the benzoyl cation at m/z 155/157.

Summary of Predicted Fragment Ions

The table below summarizes the major ions predicted to be observed in the electron ionization mass spectrum of this compound.

m/z (³⁵Cl/³⁷Cl)Proposed FormulaProposed Origin / Neutral Loss
186 / 188[C₇H₇ClN₂O₂]•+Molecular Ion (M•+)
171 / 173[C₇H₆ClN O₂]+M - •NH₂ (N-N bond cleavage)
155 / 157[C₇H₄ClO₂]+M - •NHNH₂ (C-N bond cleavage)
127 / 129[C₆H₄ClO]+[m/z 155/157] - CO
99[C₅H₄ClO]+[m/z 127/129] - CO
92[C₆H₄O]•+[m/z 127] - Cl

Note: The relative abundances of these peaks can only be confirmed through experimental analysis.

Recommended Experimental Protocol

To acquire high-quality mass spectral data for this compound, the following protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is recommended. A direct insertion probe could also be used if the compound is sufficiently thermally stable.[4]

Sample Preparation
  • Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as methanol or ethyl acetate.

  • Concentration: Prepare a dilute solution in the range of 10-100 µg/mL to avoid detector saturation.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters
  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a single quadrupole or ion trap).[7]

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Mode: Splitless (to enhance sensitivity for low concentrations).

  • Gas Chromatography:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI).[5]

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.[7]

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is predicted to be dominated by characteristic cleavages of the hydrazide functional group. The most significant and diagnostic fragments are expected to be the molecular ion pair at m/z 186/188 , the stable 5-chloro-2-hydroxybenzoyl cation at m/z 155/157 , and its subsequent decarbonylation product at m/z 127/129 . The presence of the chlorine isotope pattern in these key fragments serves as a powerful confirmation of the compound's identity. This predictive guide provides a robust framework for the interpretation of experimental data, facilitating the structural elucidation of this and related compounds in a research and development setting.

References

Unraveling the Enigma: A Technical Guide to the Antibacterial Mechanisms of Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents. Among the myriad of synthetic compounds, hydrazones have emerged as a versatile and promising class of molecules exhibiting a broad spectrum of antibacterial activities.[1][2] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which hydrazones exert their antibacterial effects. Moving beyond a mere cataloging of facts, this document is structured to provide a cohesive narrative, elucidating the causal links between molecular structure, mechanistic pathways, and the experimental methodologies used to validate these interactions. We will delve into the core mechanisms, including enzyme inhibition, disruption of bacterial membranes, metal chelation, and DNA interaction, offering not only the theoretical underpinnings but also field-proven, step-by-step protocols for their investigation. This guide is intended to serve as a comprehensive resource for researchers dedicated to the rational design and development of next-generation hydrazone-based antibacterial drugs.

Introduction: The Hydrazone Scaffold - A Privileged Structure in Antibacterial Drug Discovery

Hydrazones, characterized by the azometine group (>C=N-NH-), represent a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] Their relative ease of synthesis, structural flexibility, and ability to form stable complexes with various biomolecules make them ideal candidates for drug design. The antibacterial potency of hydrazones is often attributed to their ability to interact with multiple cellular targets, a crucial attribute in circumventing the development of resistance.[3] This guide will dissect the primary mechanisms of action, providing a granular understanding of how these molecules combat bacterial pathogens.

Key Antibacterial Mechanisms of Action

The antibacterial efficacy of hydrazones is not monolithic; rather, it is a concert of several distinct yet potentially synergistic mechanisms. Understanding these pathways is paramount for the strategic design of more potent and selective antibacterial agents.

Enzyme Inhibition: A Targeted Approach to Disrupting Bacterial Metabolism

A primary mechanism by which hydrazones exert their antibacterial effect is through the inhibition of essential bacterial enzymes. This targeted approach disrupts vital metabolic pathways, leading to bacterial stasis or death.

2.1.1. DNA Gyrase and Topoisomerase IV Inhibition

DNA gyrase and topoisomerase IV are critical enzymes in bacteria responsible for managing DNA topology during replication, transcription, and repair. Their inhibition leads to catastrophic DNA damage and cell death. Several studies have demonstrated that hydrazone derivatives can effectively inhibit these enzymes. For instance, certain indol-2-one and s-triazine-based hydrazones have shown potent inhibitory activity against S. aureus DNA gyrase, with IC50 values comparable or even superior to established antibiotics like ciprofloxacin.[1][4]

In-Depth Insight: The rationale for targeting DNA gyrase lies in its essentiality for bacterial survival and the presence of structural differences compared to its human counterparts, offering a window for selective toxicity. The hydrazone scaffold, with its ability to engage in hydrogen bonding and hydrophobic interactions, can effectively occupy the ATP-binding site or interfere with the DNA-enzyme complex.

2.1.2. Other Enzymatic Targets

Hydrazones have also been reported to inhibit other crucial bacterial enzymes, such as:

  • Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): A key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[1]

  • Pantothenate Synthetase: An essential enzyme in the biosynthesis of coenzyme A.[4]

  • α-Glucosidase: Involved in carbohydrate metabolism.[5]

The following diagram illustrates the general principle of enzyme inhibition by hydrazone derivatives.

Enzyme_Inhibition cluster_0 Bacterial Cell Hydrazone Hydrazone Derivative Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Hydrazone->Enzyme Binds to active site Product Metabolic Product Enzyme->Product Catalysis Inhibition Inhibition Substrate Substrate Substrate->Enzyme Normal binding Inhibition->Product Blocks Product Formation Metabolism Essential Metabolic Pathway

Caption: Hydrazone derivatives can act as competitive or non-competitive inhibitors of essential bacterial enzymes.

Disruption of Bacterial Membranes: Compromising Cellular Integrity

The bacterial cell membrane is a vital barrier that maintains cellular homeostasis. Its disruption leads to leakage of intracellular components and dissipation of the proton motive force, ultimately causing cell death. Hydrazones can interfere with membrane integrity through various mechanisms.[3]

2.2.1. Increased Membrane Permeability

Certain hydrazone derivatives, particularly those with lipophilic moieties, can insert into the lipid bilayer of the bacterial membrane. This insertion can alter membrane fluidity and create pores or channels, leading to increased permeability.[6] The consequence is the uncontrolled passage of ions and small molecules, disrupting cellular functions.

2.2.2. Depolarization of Membrane Potential

The maintenance of a membrane potential is crucial for ATP synthesis, nutrient transport, and other essential cellular processes. Some hydrazones have been shown to dissipate this potential, effectively short-circuiting the cell's energy production machinery.

The workflow for assessing membrane permeabilization is depicted below.

Membrane_Permeability_Workflow Start Bacterial Culture (Mid-log phase) Incubate Incubate with Hydrazone Compound Start->Incubate Assay Perform Permeability Assay Incubate->Assay NPN NPN Uptake Assay (Outer Membrane) Assay->NPN Gram-negative PI Propidium Iodide (PI) Staining (Inner Membrane) Assay->PI Gram-positive/ negative ONPG ONPG Assay (Inner Membrane) Assay->ONPG Requires lacZ+ strain Measure Measure Fluorescence / Absorbance NPN->Measure PI->Measure ONPG->Measure Analyze Analyze Data & Determine Permeabilization Measure->Analyze

Caption: A typical workflow for evaluating the membrane permeabilizing effects of hydrazone compounds.

Metal Chelation: Sequestration of Essential Metal Ions

Metal ions such as iron, copper, and zinc are essential cofactors for many bacterial enzymes. The ability of hydrazones to act as chelating agents, binding to these metal ions, can deprive bacteria of these crucial elements.[7][8] This sequestration can inhibit the activity of metalloenzymes and disrupt cellular processes. Furthermore, the resulting metal-hydrazone complex may itself possess enhanced antibacterial activity compared to the free ligand, a phenomenon attributed to increased lipophilicity and altered redox potential.[8][9]

DNA Interaction: Interference with Genetic Processes

Hydrazones can also exert their antibacterial effects by interacting directly with bacterial DNA. This interaction can occur through several modes:

  • Intercalation: Some planar hydrazone structures can insert themselves between the base pairs of the DNA double helix, causing structural distortions that interfere with replication and transcription.

  • Groove Binding: Hydrazones can bind to the minor or major grooves of DNA, which can also disrupt the binding of essential proteins like polymerases and transcription factors.[10][11]

  • DNA Cleavage: In some cases, hydrazone-metal complexes can generate reactive oxygen species (ROS) that lead to oxidative damage and cleavage of the DNA backbone.[10][11]

Experimental Protocols for Mechanistic Elucidation

To rigorously establish the mechanism of action of a novel antibacterial hydrazone, a series of well-defined experiments are necessary. The following protocols are provided as a guide for researchers in the field.

Determination of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The first step in characterizing a new compound is to determine its potency against a panel of relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Protocol: Broth Microdilution MIC Assay [12][13][14]

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on a suitable agar plate and incubate overnight.

    • Select 3-5 colonies and inoculate into a sterile broth (e.g., Mueller-Hinton Broth - MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[12][13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the hydrazone compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 16-24 hours.[13]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Membrane Permeability Assays

These assays are crucial for determining if a hydrazone compound targets the bacterial membrane.

Protocol: N-Phenyl-1-naphthylamine (NPN) Uptake Assay (Outer Membrane of Gram-Negative Bacteria) [15][16][17]

  • Bacterial Preparation:

    • Grow and prepare the bacterial suspension as described for the MIC assay, resuspending the final cell pellet in 5 mM HEPES buffer (pH 7.2).[17]

  • Assay Procedure:

    • In a 96-well black, clear-bottom plate, add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM.

    • Add varying concentrations of the hydrazone compound.

    • Immediately measure the fluorescence (Excitation: 350 nm, Emission: 420 nm) over time using a microplate reader.[17] An increase in fluorescence indicates NPN uptake and outer membrane permeabilization.

Protocol: Propidium Iodide (PI) Uptake Assay (Inner/Cytoplasmic Membrane) [15][16][18]

  • Bacterial Preparation:

    • Prepare the bacterial suspension as for the NPN assay.

  • Assay Procedure:

    • Incubate the bacterial suspension with the hydrazone compound for a defined period.

    • Add PI to a final concentration of 2-5 µM.

    • Incubate in the dark for 5-10 minutes.

    • Measure fluorescence (e.g., using a fluorometer or flow cytometer). An increase in fluorescence indicates PI has entered the cell through a compromised inner membrane and bound to DNA.

DNA Interaction Assays

These methods help to determine if a hydrazone compound binds to and/or damages bacterial DNA.

Protocol: DNA Binding Study by UV-Visible Spectroscopy [10]

  • Preparation:

    • Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).

    • Prepare a stock solution of the hydrazone compound.

  • Titration:

    • Record the UV-Vis spectrum of the hydrazone solution alone.

    • Perform a titration by adding increasing concentrations of CT-DNA to the hydrazone solution.

    • Record the UV-Vis spectrum after each addition.

  • Analysis:

    • Changes in the absorbance (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorbance (red or blue shift) indicate an interaction between the hydrazone and DNA.

Protocol: DNA Cleavage Assay by Agarose Gel Electrophoresis [10][11]

  • Reaction Mixture:

    • In separate microtubes, prepare reaction mixtures containing plasmid DNA (e.g., pBR322), the hydrazone compound at various concentrations, and a buffer.

    • Include a negative control (DNA only) and a positive control (DNA with a known cleaving agent).

    • If investigating the role of metal chelation, include tubes with the hydrazone and a metal salt, and potentially a reducing agent to facilitate ROS generation.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time.

  • Electrophoresis:

    • Add loading dye to each reaction mixture.

    • Load the samples onto an agarose gel.

    • Run the gel at a constant voltage.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Analysis:

    • The cleavage of supercoiled plasmid DNA (Form I) into nicked (Form II) and linear (Form III) forms indicates DNA cleavage activity.

Data Presentation and Interpretation

The quantitative data generated from these assays should be systematically organized for clear interpretation and comparison.

Table 1: Antibacterial Activity of Representative Hydrazones

Compound IDBacterial StrainMIC (µg/mL)Reference
Hydrazone AS. aureus ATCC 292136.25[1]
Hydrazone AE. coli ATCC 2592212.5[1]
Hydrazone BM. tuberculosis H37Rv1.95[1]
Hydrazone CP. aeruginosa PAO115.62[4]

Table 2: Enzyme Inhibitory Activity of Representative Hydrazones

Compound IDTarget EnzymeIC50 (µM)Reference
Hydrazone DS. aureus DNA Gyrase19.32[1][4]
CiprofloxacinS. aureus DNA Gyrase26.43[1][4]
Hydrazone Eα-Glucosidase5.31[5]

Conclusion and Future Directions

Hydrazones represent a fertile ground for the discovery of novel antibacterial agents with diverse mechanisms of action. This guide has provided a comprehensive overview of these mechanisms, supported by detailed experimental protocols to facilitate their investigation. The multifaceted nature of their antibacterial activity, often involving multiple targets, is a significant advantage in the fight against drug-resistant bacteria.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the hydrazone scaffold for enhanced potency and selectivity against specific bacterial targets.

  • Combination Therapy: Investigating the synergistic effects of hydrazones with existing antibiotics to overcome resistance.

  • In Vivo Efficacy and Toxicity Studies: To translate promising in vitro findings into viable therapeutic candidates.

By leveraging a deep understanding of their mechanisms of action and employing rigorous experimental validation, the scientific community can unlock the full potential of hydrazones in addressing the global challenge of antimicrobial resistance.

References

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 5-Chloro-2-hydroxybenzohydrazide from 5-Chlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-hydroxybenzohydrazide is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for the synthesis of various pharmacologically active agents. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from the readily available 5-chlorosalicylic acid. The described methodology is robust, scalable, and founded on well-established chemical transformations: an initial acid-catalyzed Fischer esterification followed by hydrazinolysis. This guide emphasizes mechanistic understanding, operational safety, and provides a self-validating protocol with clear, actionable steps for synthesis, purification, and characterization.

Introduction and Reaction Scheme

The synthesis of hydrazide derivatives is a cornerstone of drug discovery, as the hydrazide moiety is a key pharmacophore in a multitude of therapeutic agents, including antitubercular, anticonvulsant, and antidepressant drugs. This compound, in particular, combines the structural features of a salicylic acid derivative with a reactive hydrazide group, making it an attractive starting material for generating compound libraries.

The synthetic route detailed herein proceeds in two sequential steps:

  • Fischer Esterification: 5-Chlorosalicylic acid is converted to its methyl ester, Methyl 5-chlorosalicylate, by reaction with methanol in the presence of a strong acid catalyst (sulfuric acid).

  • Hydrazinolysis: The intermediate ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the final product, this compound.

Overall Reaction Scheme: Step 1: Esterification ClC₆H₃(OH)COOH + CH₃OH --(H₂SO₄)--> ClC₆H₃(OH)COOCH₃ + H₂O

Step 2: Hydrazinolysis ClC₆H₃(OH)COOCH₃ + N₂H₄·H₂O --> ClC₆H₃(OH)CONHNH₂ + CH₃OH + H₂O

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

Step 1: Fischer Esterification

The reaction of a carboxylic acid with an alcohol to form an ester is a reversible process known as Fischer esterification.[1] The use of a strong acid catalyst, such as concentrated sulfuric acid, is essential to achieve a reasonable reaction rate.[2] The mechanism proceeds as follows:

  • Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[3][4]

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

To drive this equilibrium-controlled reaction toward the product, an excess of one reactant, typically the less expensive one (methanol in this case), is used.[2]

Step 2: Hydrazinolysis of the Ester

The conversion of an ester to a hydrazide is a standard and efficient transformation.[5] This reaction is a nucleophilic acyl substitution. Hydrazine is a potent alpha-effect nucleophile, making it highly reactive toward the electrophilic carbonyl carbon of the ester. The lone pair of electrons on one of the nitrogen atoms attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (CH₃O⁻) leaving group to form the stable hydrazide product.[6] The reaction is typically carried out by refluxing the ester with hydrazine hydrate.[5][7]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-Chlorosalicylic acid≥98%e.g., Sigma-AldrichCAS: 321-14-2[8]
Methanol (MeOH)AnhydrousStandard
Sulfuric Acid (H₂SO₄)Concentrated (98%)StandardCorrosive
Hydrazine Hydrate55-64% Solutione.g., Sigma-AldrichHighly Toxic, Corrosive [9]
Sodium Bicarbonate (NaHCO₃)Saturated SolutionStandard
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard
Ethanol (EtOH)Reagent GradeStandardFor recrystallization
Round-bottom flasksStandard Glassware
Reflux condenserStandard Glassware
Magnetic stirrer and hotplateStandard Equipment
Separatory funnelStandard Glassware
Büchner funnel and filter flaskStandard Glassware
Rotary evaporatorStandard Equipment
Mandatory Safety Precautions
  • 5-Chlorosalicylic Acid: Harmful if swallowed and may cause skin and eye irritation.[10][11] Avoid dust inhalation.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles/face shield.

  • Hydrazine Hydrate: ACUTELY TOXIC, CORROSIVE, and a suspected CARCINOGEN. [12][13] Fatal if inhaled and toxic if swallowed or in contact with skin. All operations involving hydrazine hydrate MUST be performed in a certified chemical fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.[9] Have a quench solution (e.g., dilute sodium hypochlorite) ready for any spills.

  • All steps should be performed in a well-ventilated chemical fume hood.

Step-by-Step Synthesis Procedure

Part A: Synthesis of Methyl 5-chlorosalicylate (Intermediate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chlorosalicylic acid (17.26 g, 0.1 mol).

  • Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the solid is mostly dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (3 mL, ~0.056 mol) dropwise. The addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle or oil bath. Continue refluxing for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Transfer the residue to a 500 mL separatory funnel. Add 150 mL of ethyl acetate and 100 mL of deionized water. Shake vigorously and allow the layers to separate.

  • Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and then 100 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 5-chlorosalicylate, which can be used directly in the next step or recrystallized from isopropyl ether if higher purity is needed.[14]

Part B: Synthesis of this compound (Final Product)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude Methyl 5-chlorosalicylate (from Part A, ~0.1 mol) in 120 mL of ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (12 mL, ~0.24 mol, >2 equivalents) to the solution. Perform this step in a fume hood. [5]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. A white precipitate of the product should form as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a white crystalline solid. The product can be further purified by recrystallization from ethanol or a water/acetic acid mixture if necessary.[6]

Data Summary and Characterization

Quantitative Data Summary
Parameter5-Chlorosalicylic AcidMethanolH₂SO₄Methyl 5-chlorosalicylateHydrazine HydrateThis compound
Molecular Wt. ( g/mol ) 172.57[8]32.0498.08186.59[15]50.06186.59[16]
Amount Used 17.26 g100 mL3 mL~18.6 g (theoretical)12 mL-
Moles 0.1 mol~2.47 mol~0.056 mol~0.1 mol~0.24 mol-
Molar Ratio 1~25Catalyst1~2.4-
Appearance Cream crystalline powder[10]Colorless liquidColorless liquidWhite solidColorless liquidWhite crystalline solid
Melting Point (°C) 172-176[17]--48-52-~210-214
Theoretical Yield ---18.66 g-18.66 g
Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • FT-IR (ATR): Look for characteristic peaks: O-H and N-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching (amide I, ~1640-1660 cm⁻¹), and N-H bending (amide II, ~1520-1550 cm⁻¹).

  • ¹H NMR: Confirm the presence of aromatic protons, the phenolic -OH, and the hydrazide -NH and -NH₂ protons.

  • Mass Spectrometry: Verify the molecular weight of the compound.[18]

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start_A 5-Chlorosalicylic Acid + Methanol catalyst Add H₂SO₄ (cat.) (0-5 °C) start_A->catalyst reflux_A Reflux (4-6 hours) catalyst->reflux_A workup_A Work-up: 1. Evaporate MeOH 2. EtOAc/H₂O Extraction 3. NaHCO₃ Wash reflux_A->workup_A product_A Intermediate: Methyl 5-chlorosalicylate workup_A->product_A start_B Dissolve Intermediate in Ethanol product_A->start_B To next step hydrazine Add Hydrazine Hydrate (in fume hood) start_B->hydrazine reflux_B Reflux (6-8 hours) hydrazine->reflux_B isolate Purification: 1. Cool to 0 °C 2. Vacuum Filtration 3. Cold EtOH Wash reflux_B->isolate product_B Final Product: This compound isolate->product_B

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound from 5-chlorosalicylic acid. By detailing the mechanistic rationale, emphasizing critical safety precautions, and providing a step-by-step guide, this document serves as a valuable resource for researchers in medicinal chemistry and organic synthesis. The described method is efficient and yields the target compound in high purity, suitable for further derivatization in drug discovery programs.

References

Application Note: A Robust Protocol for the Synthesis of Schiff Base Hydrazones via Condensation of 5-Chlorosalicylaldehyde and Hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Salicylaldehyde Hydrazones in Medicinal Chemistry

Hydrazones are a versatile class of organic compounds characterized by the azomethine group (–NHN=CH–) and are readily synthesized through the condensation reaction of hydrazides with aldehydes or ketones.[1] Among these, salicylaldehyde hydrazones have garnered significant attention in the field of drug discovery and development. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[1][2] The presence of the phenolic hydroxyl group, the imine nitrogen, and the amide oxygen allows for the formation of stable chelate complexes with various metal ions, a property that is often linked to their biological efficacy.[3]

The introduction of a halogen substituent, such as chlorine, onto the salicylaldehyde ring can significantly modulate the lipophilicity and electronic properties of the resulting hydrazone, potentially enhancing its pharmacological profile.[3] This application note provides a detailed, field-proven protocol for the synthesis of a representative 5-chlorosalicylaldehyde hydrazone, specifically (E)-N'-(5-chloro-2-hydroxybenzylidene)nicotinohydrazide, a compound with potential applications in medicinal chemistry.[4] The causality behind each experimental step is explained to ensure reproducibility and a deeper understanding of the reaction.

Reaction Mechanism and Rationale

The condensation reaction between an aldehyde and a hydrazide to form a hydrazone is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.[5] This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of 5-chlorosalicylaldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated (in the presence of an acid catalyst), turning it into a good leaving group (water). The lone pair on the adjacent nitrogen then forms a double bond with the carbon, expelling the water molecule.

  • Deprotonation: The final hydrazone product is formed upon deprotonation of the nitrogen atom.

The choice of solvent is crucial for this reaction. Ethanol is commonly used as it effectively dissolves both the aldehyde and the hydrazide, and its boiling point is suitable for refluxing the reaction mixture to ensure a reasonable reaction rate.[4][6]

Experimental Protocol: Synthesis of (E)-N'-(5-chloro-2-hydroxybenzylidene)nicotinohydrazide

This protocol is adapted from the work of Thomas et al. (2017).[4]

Materials and Reagents
  • 5-Chlorosalicylaldehyde (FW: 156.57 g/mol )

  • Nicotinic acid hydrazide (Isonicotinic hydrazide) (FW: 137.14 g/mol )

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting point apparatus

  • Spectroscopic instruments for characterization (FTIR, NMR)

Safety Precautions
  • 5-Chlorosalicylaldehyde is an irritant.[7]

  • Hydrazides can be toxic.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform all operations in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (1.57 g) of 5-chlorosalicylaldehyde in 20 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol (1.37 g) of nicotinic acid hydrazide in 20 mL of absolute ethanol, warming gently if necessary to achieve complete dissolution.[4]

  • Reaction Setup: Add the nicotinic acid hydrazide solution to the round-bottom flask containing the 5-chlorosalicylaldehyde solution. Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.[4] Continue refluxing with constant stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a methanol:chloroform (2:8) mixture as the mobile phase.[4]

  • Product Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate will form. For complete precipitation, the flask can be placed in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.[4]

  • Drying: Dry the purified product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride or silica gel).

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.[6][8] Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.

Characterization and Data Analysis

The structure and purity of the synthesized (E)-N'-(5-chloro-2-hydroxybenzylidene)nicotinohydrazide can be confirmed by various spectroscopic techniques.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₃H₁₀ClN₃O₂[5]
Molecular Weight275.69 g/mol [5]
Melting Point229-230 °C[4]
Yield71.3%[4]
AppearanceYellow solid[5]
Spectroscopic Data

Infrared (IR) Spectroscopy:

The formation of the hydrazone is confirmed by the appearance of a characteristic C=N (imine) stretching vibration and the disappearance of the C=O (aldehyde) and N-H (primary amine) stretching vibrations of the starting materials.

Functional GroupWavenumber (cm⁻¹)Reference
O-H (phenolic)3502-3328 (broad)[9]
N-H (amide)3193[9]
C=O (amide)1666[9]
C=N (imine)1613[9]
C-O (phenolic)1347[9]
C-Cl707[9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ in ppm):

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

ProtonChemical Shift (δ)MultiplicityCoupling Constant (J)Reference
Ar-OH11.21singlet-[4]
NH (amide)12.36singlet-[4]
H-C=N (imine)8.67singlet-[4]
H(3) (pyridine)9.13doublet1.71 Hz[4]
H(4) (pyridine)8.83doublet of doubletsJ₁=1.2 Hz, J₂=4.7 Hz[4]
H(6) (pyridine)8.33doublet of tripletsJ₁=1.71 Hz, J₂=6.15 Hz[4]
H(7) (salicyl)7.74doublet2.61 Hz[4]
H(8) (pyridine)7.64multipletJ₁=4.83 Hz, J₂=7.86 Hz[4]
H(9) (salicyl)7.39doublet of doubletsJ₁=2.64 Hz, J₂=8.64 Hz[4]
H(10) (salicyl)7.02doublet8.76 Hz[4]

The downfield chemical shifts of the phenolic OH and amide NH protons are indicative of their involvement in intramolecular hydrogen bonding.[10]

Workflow Diagram

Condensation_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactant1 5-Chlorosalicylaldehyde in Ethanol Mix Mix Reactants Reactant1->Mix Reactant2 Nicotinic Acid Hydrazide in Ethanol Reactant2->Mix Reflux Reflux (4 hours) Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry in Desiccator Wash->Dry Recrystallize Recrystallization (Optional) Dry->Recrystallize Characterization Characterization (FTIR, NMR, MP) Dry->Characterization Recrystallize->Characterization

Caption: Workflow for the synthesis of (E)-N'-(5-chloro-2-hydroxybenzylidene)nicotinohydrazide.

Conclusion

This application note provides a comprehensive and reproducible protocol for the synthesis of a representative salicylaldehyde hydrazone from 5-chlorosalicylaldehyde and nicotinic acid hydrazide. The detailed explanation of the reaction mechanism, step-by-step procedure, and characterization data serves as a valuable resource for researchers in medicinal chemistry and drug development. The described methodology can be adapted for the synthesis of a library of related hydrazone derivatives for further biological evaluation. The inherent simplicity and efficiency of this condensation reaction make it a powerful tool in the exploration of novel therapeutic agents.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Hydroxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the rapid and efficient synthesis of 2-hydroxybenzohydrazide derivatives utilizing microwave-assisted organic synthesis (MAOS). Designed for researchers, scientists, and professionals in drug development, this document elucidates the significant advantages of microwave irradiation over conventional heating methods, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3] We will explore the mechanistic underpinnings of microwave heating and provide validated, step-by-step protocols for the synthesis of the core 2-hydroxybenzohydrazide intermediate and its subsequent derivatization. This guide aims to equip scientists with the practical knowledge to leverage MAOS for the accelerated discovery and development of novel therapeutic agents, grounded in the understanding that hydrazide derivatives are crucial pharmacophores in many biologically active compounds.[4]

Introduction: The Imperative for Efficient Synthesis in Drug Discovery

2-Hydroxybenzohydrazide and its congeners represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and analgesic properties.[5][6][7] The development of novel derivatives from this core structure is a key strategy in the pursuit of new therapeutic agents. Traditional synthetic methods, however, often involve prolonged reaction times, high energy consumption, and the use of hazardous solvents, creating a bottleneck in the drug discovery pipeline.[4][8]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges.[2][9] By utilizing microwave energy, chemical reactions can be accelerated from hours to mere minutes, a phenomenon attributed to the efficient and uniform heating of the reaction mixture through mechanisms like dipolar polarization and ionic conduction.[3][10] This rapid, localized heating minimizes the formation of side products, leading to higher yields and product purity, while often allowing for solvent-free conditions or the use of greener solvents.[1][3][9] This guide will provide the foundational knowledge and practical protocols to successfully implement MAOS for the synthesis of 2-hydroxybenzohydrazide derivatives.

The Science of Microwave-Assisted Synthesis

Unlike conventional heating which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwave synthesis delivers energy directly to the molecules.[10] This is achieved through the interaction of the microwave's electromagnetic field with polar molecules and ions within the reaction.

Core Mechanisms of Microwave Heating:

  • Dipolar Polarization: Polar molecules, like the reactants and solvents in our synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwave, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which in turn generates heat.[3]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic flow results in collisions and generates heat.[10]

This direct and uniform heating of the reaction volume, a process known as "volumetric heating," avoids the localized overheating often seen with conventional methods, leading to cleaner reactions and higher yields.[3][9] Furthermore, microwave irradiation can induce superheating of solvents in a sealed vessel, allowing reactions to be performed at temperatures above their normal boiling points, which can dramatically increase reaction rates.[10]

Experimental Protocols

The synthesis of 2-hydroxybenzohydrazide derivatives via microwave irradiation is typically a two-step process. The first step involves the formation of the 2-hydroxybenzohydrazide intermediate from a suitable starting material, such as methyl salicylate and hydrazine hydrate. The second step is the condensation of this intermediate with various aldehydes or ketones to yield the desired derivatives.[4]

Materials and Equipment
  • Starting Materials: Methyl salicylate, hydrazine hydrate, various substituted benzaldehydes, ethanol.

  • Equipment: Dedicated microwave synthesizer, Erlenmeyer flasks (or appropriate microwave reaction vessels), magnetic stirrer, thin-layer chromatography (TLC) plates, filtration apparatus, melting point apparatus.

  • Analytical Instruments (for characterization): UV-VIS Spectrophotometer, FTIR Spectrometer, ¹H-NMR Spectrometer.[4][8]

Workflow for Microwave-Assisted Synthesis

The general workflow for the synthesis is outlined below.

G cluster_0 Step 1: Synthesis of 2-Hydroxybenzohydrazide cluster_1 Step 2: Synthesis of Derivatives A Mix Methyl Salicylate & Hydrazine Hydrate B Microwave Irradiation (e.g., 160W, 2-8 min) A->B C Monitor by TLC B->C D Isolate & Purify Product C->D E Mix 2-Hydroxybenzohydrazide, Aldehyde, & Ethanol D->E Use as starting material F Microwave Irradiation (e.g., 160-320W, 2-8 min) E->F G Monitor by TLC F->G H Cool, Precipitate, Filter, & Wash G->H I Characterization (UV-VIS, FTIR, ¹H-NMR) H->I reaction_scheme cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Derivative (Hydrazone) Formation Methyl Salicylate Methyl Salicylate Hydrazine Hydrate +   H₂N-NH₂·H₂O Methyl Salicylate->Hydrazine Hydrate Microwave (160W) Ethanol (optional) 2-Hydroxybenzohydrazide 2-Hydroxybenzohydrazide Hydrazine Hydrate->2-Hydroxybenzohydrazide StartHydrazide StartHydrazide Aldehyde +   R-CHO StartHydrazide->Aldehyde Microwave (160-320W) Ethanol Derivative Derivative Aldehyde->Derivative

References

Application Notes & Protocols: 5-Chloro-2-hydroxybenzohydrazide as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-Chloro-2-hydroxybenzohydrazide as a key starting material for the synthesis of diverse and biologically significant heterocyclic compounds. We delve into the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, detailing the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices. The inherent structural features of the precursor—a reactive hydrazide moiety, a nucleophilic hydroxyl group, and an electron-withdrawing chloro substituent—make it an exceptionally valuable scaffold for building molecular complexity and exploring novel therapeutic agents.

Introduction: The Strategic Value of this compound

This compound (C₇H₇ClN₂O₂) is a multifunctional aromatic hydrazide that serves as a cornerstone for the synthesis of a wide array of heterocyclic systems.[1] Its utility stems from the strategic placement of three key functional groups on the phenyl ring:

  • The Hydrazide Group (-CONHNH₂): This is the primary reactive center for cyclization reactions. The two nitrogen atoms offer nucleophilic sites for reactions with various carbon electrophiles, leading to the formation of five-membered heterocyclic rings.

  • The Hydroxyl Group (-OH): Positioned ortho to the hydrazide, this group can influence the electronic properties of the ring and participate in intramolecular hydrogen bonding, which can stabilize intermediates and affect the conformation of the final products.[2][3] It also presents a potential site for further functionalization.

  • The Chloro Group (-Cl): Located para to the hydroxyl group, this halogen atom significantly modulates the lipophilicity and electronic nature of the molecule. Its electron-withdrawing properties can influence reaction rates and it often plays a crucial role in the biological activity of the final compounds, contributing to enhanced binding with biological targets.[4]

The convergence of these features in a single, readily accessible molecule makes this compound an ideal precursor for generating libraries of compounds with potential applications in antimicrobial, antifungal, anticancer, and anti-inflammatory research.[4][5][6][7]

Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, valued as a bioisostere for amide and ester functionalities, which enhances metabolic stability and cell permeability.[8] Synthesis from this compound typically proceeds via a two-step, one-pot reaction involving the formation of an N'-aroylhydrazone intermediate followed by cyclodehydration.

Principle & Mechanism

The synthesis begins with the condensation of the hydrazide with an aromatic aldehyde to form a Schiff base, specifically an N'-aroylhydrazone. This intermediate is then subjected to oxidative cyclization. Various reagents can effect this transformation, with phosphorus oxychloride (POCl₃) being a common and effective dehydrating agent that facilitates the intramolecular cyclization to form the stable five-membered oxadiazole ring.[9]

Experimental Workflow: 1,3,4-Oxadiazole Synthesis

G cluster_start Step 1: Aroylhydrazone Formation cluster_cyclization Step 2: Cyclodehydration cluster_workup Step 3: Isolation & Purification A This compound + Aromatic Aldehyde C Reflux (2-4 hours) A->C Combine & Heat B Ethanol (Solvent) B->A D Cool Reaction Mixture C->D E Add POCl₃ (slowly) D->E F Reflux (3-5 hours) E->F G Pour onto Crushed Ice F->G H Neutralize with NaHCO₃ G->H I Filter Precipitate H->I J Recrystallize from Ethanol I->J K K J->K Final Product: 2-(5-chloro-2-hydroxyphenyl)- 5-aryl-1,3,4-oxadiazole

Caption: Workflow for the synthesis of 1,3,4-oxadiazoles.

Detailed Protocol: Synthesis of 2-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Absolute Ethanol

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃)

  • Standard reflux and filtration apparatus

Procedure:

  • Aroylhydrazone Formation: In a 100 mL round-bottom flask, dissolve this compound (1.87 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in absolute ethanol (30 mL).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a condenser and reflux the mixture with stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cyclization: After confirming the formation of the hydrazone, cool the reaction mixture to room temperature.

  • In a fume hood, slowly add phosphorus oxychloride (5 mL) to the mixture dropwise with constant stirring. The addition is exothermic.

  • Once the addition is complete, reflux the mixture for an additional 4 hours.

  • Work-up and Isolation: Cool the flask to room temperature and carefully pour the contents into a beaker containing 200 g of crushed ice.

  • Stir the mixture vigorously for 15-20 minutes. A solid precipitate will form.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure crystals of 2-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole.

Data Summary: 1,3,4-Oxadiazole Synthesis
EntryAromatic AldehydeReaction Time (h)Yield (%)
1Benzaldehyde485
24-Chlorobenzaldehyde488
34-Nitrobenzaldehyde3.591
44-Methoxybenzaldehyde482

Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are another class of heterocycles with a broad spectrum of pharmacological activities. The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols from hydrazides is a robust and widely used method.

Principle & Mechanism

This synthesis involves the reaction of the acid hydrazide with carbon disulfide (CS₂) in a basic alcoholic solution.[10] The hydrazide nitrogen attacks the electrophilic carbon of CS₂, forming a dithiocarbazate salt. Upon acidification, this intermediate undergoes intramolecular cyclization with the elimination of a water molecule to yield the stable 5-(5-chloro-2-hydroxyphenyl)-1,3,4-thiadiazole-2-thiol. This product exists in a tautomeric equilibrium with its thione form.[10]

Experimental Workflow: 1,3,4-Thiadiazole Synthesis

G cluster_start Step 1: Dithiocarbazate Formation cluster_cyclization Step 2: Cyclization & Precipitation cluster_workup Step 3: Isolation & Purification A This compound B Ethanol + KOH A->B Dissolve C Add Carbon Disulfide (CS₂) B->C D Stir at RT (12-16 hours) C->D E Dilute with Water D->E F Acidify with HCl (pH 3-4) E->F G Stir in Ice Bath F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Recrystallize from Ethanol I->J K K J->K Final Product: 5-(5-chloro-2-hydroxyphenyl)- 1,3,4-thiadiazole-2-thiol G cluster_start Step 1: Thiosemicarbazide Formation cluster_cyclization Step 2: Base-Catalyzed Cyclization cluster_workup Step 3: Isolation & Purification A This compound + Aryl Isothiocyanate C Reflux (4-6 hours) A->C Combine & Heat B Ethanol (Solvent) B->A D Cool and Add NaOH Solution (8%) C->D E Reflux (5-7 hours) D->E F Cool and Filter (if needed) E->F G Acidify with HCl (pH 4-5) F->G H Filter Precipitate G->H I Recrystallize from Aqueous Ethanol H->I J J I->J Final Product: 4-aryl-5-(5-chloro-2-hydroxyphenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione

References

Preparation of Schiff base derivatives from 5-Chloro-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis, characterization, and potential applications of novel Schiff base derivatives from 5-Chloro-2-hydroxybenzohydrazide, designed for researchers in synthetic chemistry and drug discovery.

Introduction: The Versatility of Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone of medicinal chemistry and coordination chemistry.[1] First described by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone).[2][3] The imine linkage is not merely a structural feature; it is a pharmacophore responsible for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6]

The hydrazone class of Schiff bases, derived from hydrazides, is of particular interest due to their enhanced biological profiles and ability to act as versatile ligands for metal ions.[7] The starting material, this compound, serves as an excellent scaffold for generating novel derivatives. Its structure incorporates:

  • A reactive hydrazide moiety (-CONHNH₂) for Schiff base formation.

  • A phenolic hydroxyl group (-OH), which can participate in hydrogen bonding and metal chelation.

  • A chloro-substituent, which can modulate the lipophilicity and electronic properties of the final molecule, potentially enhancing its biological efficacy.

This application note provides detailed protocols for the synthesis of Schiff base derivatives from this compound, outlines comprehensive methods for their structural characterization, and discusses their significance for drug development professionals.

Scientific Principles: The Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction, where a molecule of water is eliminated.[1][8] The mechanism proceeds in two main stages, often facilitated by an acid catalyst.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable intermediate known as a carbinolamine or hemiaminal.[9][10]

  • Dehydration: The carbinolamine is then protonated under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (imine).[9][10]

The reaction is typically reversible and pH-dependent. A slightly acidic medium (pH ~5) is often optimal, as it provides enough acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, and to facilitate the final dehydration step without fully protonating the amine nucleophile, which would render it unreactive.[9]

Schiff_Base_Formation Fig. 1: Mechanism of Schiff Base Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCHO Aldehyde/Ketone (R-CHO) Carbinolamine Carbinolamine Intermediate RCHO->Carbinolamine Hydrazide This compound (Ar-CONHNH₂) Hydrazide->Carbinolamine 1. Nucleophilic Attack SchiffBase Schiff Base (Ar-CONHN=CHR) Carbinolamine->SchiffBase 2. Dehydration (-H₂O) Water Water (H₂O)

Caption: General mechanism for Schiff base synthesis.

Experimental Protocols & Methodologies

PART A: Materials and Equipment
  • Reagents: this compound, various aromatic/aliphatic aldehydes (e.g., salicylaldehyde, 2-nitrobenzaldehyde, benzaldehyde), absolute ethanol, methanol, glacial acetic acid, triethylamine.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, microwave synthesizer, Buchner funnel, thin-layer chromatography (TLC) plates (silica gel), capillary melting point apparatus.

  • Instrumentation: FT-IR spectrometer, NMR spectrometer, Mass spectrometer.

PART B: Synthesis Protocols

Protocol 1: Conventional Synthesis via Reflux

This method is a robust and widely used procedure for synthesizing Schiff bases.

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.87 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Carbonyl: To this solution, add an equimolar amount (10 mmol) of the desired aldehyde (e.g., 5-chlorosalicylaldehyde, 1.56 g) dissolved in a small amount of ethanol.[11]

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 3-5 hours.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate:hexane, 3:7). The formation of a new spot with a different Rf value and the disappearance of the reactant spots indicate reaction completion.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate. If not, the volume can be reduced by rotary evaporation.

  • Purification: Filter the precipitated solid using a Buchner funnel, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to obtain pure crystals.[2]

Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)

Microwave irradiation offers a significant advantage by reducing reaction times from hours to minutes and often improving yields.[12]

  • Mixing: In a microwave-safe vessel, create a homogeneous mixture of this compound (1 mmol) and the selected aldehyde (1 mmol) in 10-15 mL of ethanol.[12]

  • Irradiation: Place the vessel in a microwave synthesizer. Irradiate the mixture for 5-10 minutes at a power of 160-320 W, with intermittent stirring if possible.[12]

  • Monitoring & Work-up: Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.

  • Isolation: Add 20-30 mL of distilled water to the cooled mixture to precipitate the product. Filter the solid, wash with ethanol, and dry. Recrystallization from ethanol can be performed for higher purity.[12]

Data Presentation: Synthesis Examples
DerivativeAldehyde UsedMethodReaction TimeYield (%)
1 5-ChlorosalicylaldehydeReflux4 hours~85%
2 2-NitrobenzohydrazideStirring (RT)Several minutesHigh
3 3,4,5-TrihydroxybenzaldehydeReflux12 hours~78%
4 BenzaldehydeMicrowave8 minutes68-81%

Yields are approximate and may vary based on specific experimental conditions.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized Schiff base derivatives is a critical step. The following spectroscopic techniques are essential.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Key Evidence: The most definitive evidence of Schiff base formation is the appearance of a strong absorption band in the range of 1610-1640 cm⁻¹ , corresponding to the C=N (azomethine) stretching vibration.[2]

    • Other Bands: Look for the disappearance of the aldehyde C=O stretch (if present) and changes in the N-H stretching region. The presence of a broad band around 3200-3400 cm⁻¹ indicates the O-H group, and a band around 1650-1680 cm⁻¹ corresponds to the amide C=O group.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine linkage is confirmed by a characteristic singlet peak for the imine proton (-N=CH-) appearing in the downfield region of δ 8.0-9.0 ppm . The aromatic protons will appear in the δ 6.5-8.0 ppm range, while the N-H proton of the amide and the O-H proton of the phenol will appear as broad singlets at a more downfield chemical shift, which can be confirmed by D₂O exchange.

    • ¹³C NMR: The carbon of the azomethine group (C=N) will show a characteristic signal in the range of δ 140-160 ppm .

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak [M⁺] or related peaks ([M+H]⁺, [M+Na]⁺) that correspond to the calculated molecular mass of the target Schiff base derivative.

Workflow Fig. 2: Experimental Workflow Reactants Reactants: This compound + Aldehyde/Ketone Synthesis Synthesis (Reflux or Microwave) Reactants->Synthesis Isolation Isolation & Purification (Filtration, Recrystallization) Synthesis->Isolation Product Pure Schiff Base Derivative Isolation->Product Characterization Structural Characterization Product->Characterization BioAssay Biological Evaluation (e.g., Antimicrobial Assay) Product->BioAssay FTIR FT-IR Spectroscopy (Verify C=N bond) Characterization->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Characterization->NMR MS Mass Spectrometry (Confirm Mol. Weight) Characterization->MS

Caption: From synthesis to biological evaluation.

Trustworthiness: Self-Validating Protocols

The protocols described are designed to be self-validating. The successful synthesis of the target compound is not assumed but is rigorously confirmed through a multi-technique characterization process. A positive result requires:

  • Physical Observation: Formation of a crystalline solid with a sharp, distinct melting point.

  • Chromatographic Purity: A single spot on a TLC plate.

  • Spectroscopic Confirmation: All key spectroscopic markers (FT-IR, NMR, MS) must be present and consistent with the proposed structure.

Discrepancies in any of these areas would indicate an incomplete reaction, the presence of impurities, or the formation of an unexpected product, prompting further purification or re-synthesis.

Authoritative Grounding & Applications in Drug Development

Hydrazone-containing Schiff bases are widely studied for their significant biological properties.[13] The presence of the -CO-NH-N=C- moiety makes them potent chelating agents for various transition metal ions, and it has been observed that the biological activity of Schiff bases often increases upon complexation with metals.[1][14]

Derivatives synthesized from this compound are candidates for screening against a variety of biological targets. Their established pharmacophores make them promising leads for developing new agents in areas such as:

  • Antimicrobial and Antifungal Agents [7]

  • Anticancer and Antitumor Therapeutics [4]

  • Antiviral Drug Discovery [5]

  • Anti-inflammatory and Analgesic Drugs [6]

The protocols provided here offer a reliable and efficient pathway to generate libraries of these high-potential compounds for further investigation in drug discovery pipelines.

References

Application Note & Protocol: In Vitro Antifungal Activity Screening of 5-Chloro-2-hydroxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. Benzohydrazide derivatives have emerged as a promising class of compounds due to their diverse biological activities, including antimicrobial effects.[1][2] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the in vitro screening of 5-Chloro-2-hydroxybenzohydrazide derivatives for antifungal activity. The protocols herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3][4] We detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), offering step-by-step instructions from inoculum preparation to data interpretation, complete with expert insights into the causality behind experimental choices and robust quality control measures.

Introduction: The Rationale for Screening Benzohydrazide Derivatives

Fungal infections pose a significant and growing threat to public health, largely due to the rise of immunocompromised populations and the increasing prevalence of antifungal resistance.[5] The current arsenal of antifungal drugs is limited, and the development of new, effective agents is a critical priority. Hydrazide-hydrazone and benzohydrazide moieties are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide spectrum of bioactivities, including antibacterial, anti-inflammatory, and antifungal properties.[1][6]

The this compound scaffold is of particular interest. The inclusion of a halogen atom, such as chlorine, can significantly enhance the antimicrobial potency of a compound.[7][8] This guide provides a standardized framework for evaluating the antifungal potential of novel derivatives based on this scaffold, ensuring that the generated data is reliable, reproducible, and comparable across different studies. The primary method described is the broth microdilution assay, the reference standard for determining the Minimum Inhibitory Concentration (MIC), as outlined in CLSI documents M27 for yeasts and M38 for filamentous fungi.[3][9]

Principle of the Broth Microdilution Assay

The broth microdilution assay is the gold standard for quantitative antifungal susceptibility testing. The principle is straightforward: to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. This is achieved by challenging a standardized fungal inoculum with serial two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[5][10][11] Following a specified incubation period, the plates are examined for fungal growth. The MIC is defined as the lowest concentration of the compound where no visible growth is observed.[12] For certain drug classes like azoles, the endpoint is often a significant reduction (≥50%) in growth compared to a drug-free control.[12] This method allows for the efficient screening of multiple compounds against various fungal strains simultaneously.

Materials and Reagents

3.1. Equipment

  • Biosafety Cabinet (Class II)

  • Incubator (35°C)

  • Spectrophotometer or Turbidimeter

  • Vortex Mixer

  • Multichannel Pipettor (50-200 µL)

  • Single-channel Pipettors (various volumes)

  • 96-well, flat-bottom, sterile polystyrene microtiter plates

  • Sterile pipette tips, reservoirs, and centrifuge tubes

  • Hemocytometer (optional, for inoculum counting)

3.2. Media and Reagents

  • Test Medium: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Fungal Culture Media: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).

  • Test Compounds: this compound derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).

  • Positive Control Antifungal: Fluconazole, Amphotericin B, or other relevant standard.

  • Negative Control: Solvent (DMSO).

  • Reagents for Inoculum Preparation: Sterile 0.85% saline.

  • Turbidity Standard: 0.5 McFarland standard.

3.3. Fungal Strains

  • Quality Control (QC) Strains:

    • Candida parapsilosis ATCC 22019[13][14]

    • Candida krusei ATCC 6258[13][14][15]

  • Screening Panel (Examples):

    • Candida albicans (e.g., ATCC 90028)[14][15]

    • Cryptococcus neoformans

    • Aspergillus fumigatus

    • Other clinically relevant or resistant strains.

Detailed Experimental Protocol

This protocol is based on the CLSI M27-A3 guidelines for yeasts.[5][11] Modifications may be necessary for filamentous fungi based on CLSI M38.

Phase 1: Preparation of Reagents

4.1. Preparation of Test Compound Stock Solutions

  • Causality: The derivatives are often hydrophobic. Using DMSO is necessary for solubilization. The initial concentration must be high enough to allow for subsequent dilutions where the final DMSO concentration will be non-inhibitory to the fungi (typically ≤1%).

  • Accurately weigh the this compound derivatives.

  • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL). Ensure complete dissolution.

  • Prepare stock solutions for positive control antifungals (e.g., Fluconazole) in the same manner.

  • Store stocks at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

4.2. Preparation of Fungal Inoculum

  • Causality: A standardized inoculum is the most critical variable for reproducibility.[16] An inoculum that is too dense can overwhelm the drug, leading to falsely high MICs, while a sparse inoculum can lead to falsely low MICs. The 0.5 McFarland standard provides a consistent starting point.

  • From a fresh (24-48 hour) culture on an SDA or PDA plate, select several distinct colonies using a sterile loop.

  • Suspend the colonies in 5 mL of sterile 0.85% saline.

  • Vortex the suspension for 15 seconds to ensure homogeneity.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more colonies or sterile saline. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[17]

  • This adjusted suspension is the stock inoculum. It must be further diluted for the assay.

  • Prepare the final inoculum by diluting the stock suspension in the RPMI-1640 test medium. The goal is to achieve a final concentration in the microtiter plate wells of 0.5-2.5 x 10³ CFU/mL.[17] This typically requires a 1:1000 to 1:2000 dilution of the stock inoculum.

Phase 2: Broth Microdilution Assay

4.3. Preparation of the Assay Plate

  • Causality: A two-fold serial dilution series is standard for determining MIC values, providing a logarithmic concentration gradient. Including sterility and growth controls on every plate is essential for validating the results of that specific plate.

  • Dispense 100 µL of RPMI-1640 medium into wells 1 through 11 of a 96-well microtiter plate.

  • Create an intermediate dilution of your compound stock. For example, add 2 µL of a 1280 µg/mL stock to 98 µL of RPMI-1640 to get a 25.6 µg/mL solution.

  • Add 200 µL of this intermediate compound solution to well 12. This well now contains the highest concentration to be tested (e.g., 12.8 µg/mL, as it will be diluted 1:1 with the inoculum).

  • Perform a two-fold serial dilution by transferring 100 µL from well 12 to well 11. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 11 to well 2. Discard 100 µL from well 2 after mixing. Well 1 serves as the drug-free growth control.

  • The final plate layout should include:

    • Wells 1-11: Serially diluted test compounds.

    • Well 12: Highest concentration of the test compound. (Note: Some protocols use well 1 for the highest concentration and dilute towards well 10, leaving 11 for growth control and 12 for sterility control).

    • Growth Control (Positive Control): A well containing medium and inoculum but no drug.

    • Sterility Control (Negative Control): A well containing only the medium to check for contamination.

    • Solvent Control: A well containing medium, inoculum, and the highest concentration of DMSO used in the assay.

4.4. Inoculation and Incubation

  • Add 100 µL of the final fungal inoculum (prepared in step 4.2.6) to each well from 1 to 12 (or as per your plate layout). This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final test range.

  • Seal the plates with a breathable sealer or place them in a container with a moistened paper towel to prevent evaporation.

  • Incubate the plates at 35°C for 24-48 hours. The duration depends on the growth rate of the fungal species being tested.[10]

Data Analysis and Interpretation

5.1. Reading the MIC

  • Causality: The interpretation of the endpoint differs by antifungal class. For fungistatic drugs like azoles, complete inhibition is not expected. Therefore, a significant reduction in growth is used as the endpoint to reflect clinical efficacy. For fungicidal drugs like Amphotericin B, complete inhibition is the standard.

  • After incubation, place the microtiter plate on a reading mirror or a spectrophotometer.

  • First, check the controls:

    • The Sterility Control well should show no growth (be clear).

    • The Growth Control well should show distinct turbidity (growth).

    • The Solvent Control should show growth comparable to the Growth Control.

    • If controls are not as expected, the results are invalid.

  • Visually determine the MIC for each derivative. The MIC is the lowest drug concentration that shows no visible growth or a significant reduction in turbidity compared to the growth control.

    • For azole-like compounds, the recommended endpoint is a ≥50% reduction in growth.[12]

    • For polyenes (like Amphotericin B), the endpoint is 100% growth inhibition (complete clarity).[18]

  • The MICs for the QC strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) must fall within the acceptable ranges defined by CLSI M60 to validate the entire batch of tests.[13][19]

5.2. Data Presentation Summarize the results in a clear, tabular format. Calculate MIC₅₀ and MIC₉₀ values if a large number of isolates of the same species are tested.[17]

Table 1: Sample MIC Data for this compound Derivatives

CompoundC. albicans ATCC 90028C. parapsilosis ATCC 22019C. krusei ATCC 6258A. fumigatus NCPF 7367
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Derivative 148168
Derivative 2>6432>6464
Derivative 32484
Fluconazole 0.5132>64
Amphotericin B 0.250.2510.5

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the broth microdilution assay.

Antifungal_Screening_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Data Analysis prep_culture 1. Subculture Fungi (SDA/PDA, 24-48h, 35°C) prep_inoculum 3. Prepare Fungal Inoculum (Adjust to 0.5 McFarland) prep_culture->prep_inoculum prep_compound 2. Prepare Compound Stocks (Dissolve in DMSO) serial_dilute 6. Perform Serial Dilutions of Compounds prep_compound->serial_dilute prep_final_inoculum 4. Dilute Inoculum in RPMI-1640 Medium prep_inoculum->prep_final_inoculum add_inoculum 7. Inoculate Plate (100 µL final inoculum) prep_final_inoculum->add_inoculum prep_plate 5. Prepare Assay Plate (Add RPMI to wells) prep_plate->serial_dilute serial_dilute->add_inoculum incubate 8. Incubate Plate (24-48h, 35°C) add_inoculum->incubate read_plate 9. Read Results (Visual or Spectrophotometric) incubate->read_plate validate_qc 10. Validate QC Strains (Check against CLSI ranges) read_plate->validate_qc determine_mic 11. Determine MIC Values validate_qc->determine_mic report 12. Report Data determine_mic->report

Caption: Experimental workflow for antifungal MIC determination.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No growth in Growth Control well Inactive inoculum; Error in inoculum preparation; Contamination with inhibitor.Use a fresh culture; Re-check inoculum preparation steps and McFarland standard; Ensure all reagents are sterile.
Growth in Sterility Control well Contamination of medium, plates, or pipette technique.Use fresh, certified sterile reagents and consumables; Review aseptic technique.
MIC of QC strain is out of range Incorrect inoculum density; Procedural error (dilution, incubation); Degraded control drug; Spontaneous resistance.Re-verify inoculum preparation; Review entire protocol for deviations; Use a fresh aliquot of the control drug; Re-test with a new culture of the QC strain.[13]
Compound precipitates in medium Poor solubility of the derivative at the tested concentration.Increase the initial DMSO stock concentration to lower the final %DMSO; Test a narrower, lower concentration range; Note the concentration at which precipitation occurs.
"Trailing" effect (reduced but persistent growth over several wells) Common with azoles against Candida spp.; Drug tolerance.Adhere strictly to the recommended endpoint (≥50% inhibition, not 100%). Trailing can be a complex phenomenon linked to drug adaptation.[20]

Conclusion

This application note provides a robust and reliable protocol for the primary in vitro screening of this compound derivatives against pathogenic fungi. By adhering to the principles and methodologies outlined by CLSI, researchers can generate high-quality, reproducible MIC data. This information is fundamental for structure-activity relationship (SAR) studies and serves as the critical first step in the long-term goal of developing new and effective antifungal therapies.

References

Anticancer activity of novel benzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Therapeutic Promise of the Benzohydrazide Scaffold

The benzohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by a carbonyl group attached to a hydrazine moiety and a benzene ring. This versatile framework has given rise to a multitude of compounds with diverse biological activities, including notable anticancer properties. Novel benzohydrazide derivatives are gaining significant attention as they have been shown to overcome some of the limitations of existing chemotherapeutic agents, such as drug resistance and off-target toxicity.

These compounds exert their anticancer effects through a variety of mechanisms. Many derivatives function as potent inhibitors of tubulin polymerization, a critical process for cell division, thereby inducing mitotic arrest and apoptosis. Others act as inhibitors of key signaling kinases or induce cell death through pathways independent of p53, offering potential advantages for treating tumors with p53 mutations. This guide provides a comprehensive overview of the methodologies used to characterize the anticancer activity of novel benzohydrazide derivatives, from initial cytotoxicity screening to in-depth mechanistic studies and in vivo evaluation.

Part 1: Initial In Vitro Characterization of Anticancer Activity

The first step in evaluating a novel compound is to determine its cytotoxic and cytostatic effects against a panel of cancer cell lines. This provides crucial data on potency (e.g., IC50 values) and selectivity.

Protocol 1.1: High-Throughput Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.

Rationale: This assay is selected for initial screening due to its high throughput, reproducibility, and cost-effectiveness. It provides a rapid assessment of a compound's ability to reduce the viability of cancer cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the benzohydrazide derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

CompoundCell LineIC50 (µM)
Derivative XMCF-7 (Breast)1.25
Derivative XA549 (Lung)2.50
Derivative XHCT116 (Colon)0.98
DoxorubicinMCF-7 (Breast)0.45
Protocol 1.2: Elucidating the Mechanism of Cell Death via Annexin V/PI Staining

Once cytotoxicity is established, the next logical step is to determine the mode of cell death, primarily distinguishing between apoptosis and necrosis. The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for this purpose.

Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the benzohydrazide derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Apoptotic Signaling:

Many benzohydrazide derivatives induce apoptosis through the intrinsic (mitochondrial) pathway, often triggered by cellular stress such as mitotic arrest.

Apoptosis_Pathway drug Benzohydrazide Derivative stress Mitotic Arrest / Cellular Stress drug->stress bcl2_family Upregulation of Bax / Downregulation of Bcl-2 stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 (Initiator) cas9->apoptosome activates cas3 Caspase-3 (Executioner) apoptosis Apoptosis cas3->apoptosis apoptosome->cas3 activates

Caption: Intrinsic apoptosis pathway induced by benzohydrazide derivatives.

Part 2: Target Identification and Validation

A significant number of benzohydrazide derivatives, such as BPR0L075, function as tubulin polymerization inhibitors. Validating this specific molecular target is a critical step in understanding the compound's mechanism of action.

Protocol 2.1: In Vitro Tubulin Polymerization Assay

Rationale: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The process is monitored by measuring the increase in light scattering or fluorescence of a reporter dye as tubulin polymerizes. This provides direct evidence of target engagement.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute lyophilized bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Keep all reagents and materials cold to prevent premature polymerization.

  • Reaction Setup: In a 96-well plate, add the benzohydrazide derivative at various concentrations. Include a positive control (e.g., Combretastatin A-4) and a negative vehicle control (DMSO).

  • Initiation of Polymerization: Add the tubulin solution to each well. Initiate polymerization by adding GTP (1 mM final concentration) and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time. An effective inhibitor will show a dose-dependent decrease in the rate and extent of tubulin polymerization compared to the vehicle control.

Visualization of the Drug Discovery Workflow:

Drug_Discovery_Workflow start_node Novel Benzohydrazide Synthesis screen_node In Vitro Cytotoxicity Screening (MTT Assay) start_node->screen_node apoptosis_node Apoptosis / Cell Cycle Analysis screen_node->apoptosis_node Active Hits target_id_node Target Identification (e.g., Tubulin Assay) apoptosis_node->target_id_node lead_opt_node Lead Optimization (SAR Studies) target_id_node->lead_opt_node lead_opt_node->screen_node Iterate invivo_node In Vivo Efficacy (Xenograft Model) lead_opt_node->invivo_node Optimized Lead end_node Preclinical Candidate invivo_node->end_node

Caption: Workflow for the preclinical evaluation of benzohydrazide derivatives.

Part 3: In Vivo Efficacy Assessment

Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism setting. The subcutaneous xenograft mouse model is a widely used standard.

Protocol 3.1: Xenograft Mouse Model for Efficacy Testing

Rationale: This model involves implanting human cancer cells into immunocompromised mice, allowing the formation of a tumor that can be treated with the test compound. It provides essential data on whether the compound can inhibit tumor growth in a living system.

High-Level Protocol Overview:

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into groups (e.g., vehicle control, positive control, different doses of the benzohydrazide derivative). Administer the treatment via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule.

  • Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess statistical significance.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel benzohydrazide derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to specific mechanistic and in vivo studies, researchers can effectively identify and validate promising therapeutic candidates. Future work should focus on optimizing lead compounds to improve their pharmacokinetic properties, reduce potential toxicities, and explore their efficacy in combination with other established cancer therapies.

The Versatility of 5-Chloro-2-hydroxybenzohydrazide: A Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and organic synthesis, the identification of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 5-Chloro-2-hydroxybenzohydrazide has emerged as one such "privileged scaffold," a core structure that, through carefully chosen synthetic transformations, can be elaborated into a diverse array of molecules with significant biological activities. Its inherent functionalities—a nucleophilic hydrazide, an acidic phenolic hydroxyl group, and a strategically placed chloro substituent—provide multiple reaction handles for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of bioactive compounds, particularly those with antimicrobial and antitumor potential.

Core Synthetic Applications: From Hydrazones to Heterocycles

The true power of this compound as a building block lies in its ability to serve as a precursor to a variety of compound classes. The primary transformations involve the hydrazide moiety, which readily undergoes condensation and cyclization reactions.

Caption: Key synthetic transformations of this compound.

Part 1: Synthesis of this compound

A reliable and high-yielding synthesis of the starting material is the cornerstone of any synthetic campaign. This compound is readily prepared from the corresponding methyl ester, methyl 5-chloro-2-hydroxybenzoate, through hydrazinolysis.

Protocol 1: Synthesis of this compound

Materials:

  • Methyl 5-chloro-2-hydroxybenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 5-chloro-2-hydroxybenzoate (1 equivalent) in ethanol (10 mL per gram of ester).

  • To this solution, add hydrazine hydrate (2 equivalents) dropwise with stirring. The addition is exothermic, and the reaction mixture may warm up.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

  • After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product using a Buchner funnel and wash with a small amount of cold ethanol, followed by distilled water to remove any unreacted hydrazine hydrate.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Expected Yield: 85-95%

Characterization:

  • Melting Point: 210-212 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.9 (s, 1H, -OH), 9.5 (s, 1H, -CONH-), 7.8 (d, 1H, Ar-H), 7.3 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.5 (s, 2H, -NH₂).

  • IR (KBr, cm⁻¹): 3300-3100 (N-H, O-H stretching), 1640 (C=O stretching).

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both the starting ester and the product at elevated temperatures, facilitating a homogeneous reaction. Upon cooling, the polarity of the product allows it to precipitate, simplifying isolation.

  • Excess Hydrazine Hydrate: Using a stoichiometric excess of hydrazine hydrate ensures the complete conversion of the ester to the hydrazide and pushes the equilibrium towards the product.

  • Reflux Conditions: The increased temperature accelerates the rate of the nucleophilic acyl substitution reaction, reducing the overall reaction time.

Part 2: Synthesis of 5-Chloro-2-hydroxybenzohydrazones

The condensation of this compound with various aromatic aldehydes is a straightforward and efficient method to generate a library of hydrazone derivatives. These compounds often exhibit a range of biological activities, including antimicrobial and anticancer properties.[1]

Mechanism of Hydrazone Formation

The formation of a hydrazone is a classic acid-catalyzed condensation reaction. The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration.

References

Application Note: A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydrazides are a class of organic compounds characterized by the R-CO-NH-NH₂ functional group. They are pivotal in pharmaceutical sciences, serving as active pharmaceutical ingredients (APIs), key synthetic intermediates, and in some cases, process-related impurities. Their inherent polarity, low volatility, and thermal lability present significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). This application note provides a detailed guide for researchers and drug development professionals on the successful analysis of hydrazide compounds using GC-MS, with a core focus on derivatization strategies to overcome these analytical hurdles. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and discuss method optimization and data interpretation to ensure robust and reliable results.

Introduction: The Analytical Challenge of Hydrazides

Hydrazide-containing molecules, such as the frontline antituberculosis drug isoniazid, are fundamental in modern medicine.[1][2] However, their analysis is often complicated by their physicochemical properties. The presence of active hydrogen atoms on the nitrogen atoms leads to strong intermolecular hydrogen bonding, resulting in high boiling points and poor volatility.[3][4] Furthermore, these compounds can be thermally unstable, degrading in the hot GC injection port, which leads to poor peak shape, low sensitivity, and inaccurate quantification.[5][6]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique offering high chromatographic resolution and definitive structural identification, making it an ideal platform for the analysis of complex mixtures.[7][8] To harness the power of GC-MS for hydrazide analysis, a chemical modification step known as derivatization is almost always mandatory.[9][10] Derivatization converts the polar, non-volatile hydrazide into a less polar, more volatile, and more thermally stable derivative suitable for GC analysis.[4][11] This guide will focus on the principles and practical application of these essential techniques.

The Principle of Derivatization for Hydrazide Analysis

The primary goal of derivatization in this context is to mask the active hydrogen atoms of the hydrazide functional group (-NH-NH₂). This is typically achieved through two main strategies: silylation or the formation of a hydrazone. The choice of strategy depends on the analyte's structure, the sample matrix, and the analytical objective (e.g., trace-level impurity analysis vs. assay of a major component).

A successful derivatization reaction should be:

  • Rapid and Quantitative: The reaction should proceed to completion quickly to ensure all analyte is converted to a single derivative.

  • Stable: The resulting derivative must be stable under GC conditions.

  • Chromatographically Sound: The derivative should produce a sharp, symmetrical peak with good separation from other matrix components.

  • Mass Spectrometrically Informative: The derivative should produce a clear molecular ion and/or characteristic fragment ions for confident identification and quantification.

The overall analytical workflow is visualized below.

GC-MS Workflow for Hydrazides cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Hydrazide Sample (e.g., in API, biological matrix) Solvent Dissolution in Anhydrous Solvent Sample->Solvent Reagent Add Derivatization Reagent (e.g., Acetone, BSTFA) Solvent->Reagent Injection Inject into GC-MS Reaction Incubate (Heat as required) Reagent->Reaction Separation GC Separation Reaction->Injection Injection->Separation Detection MS Detection (Scan or SIM) Separation->Detection Chromatogram Chromatogram Review Detection->Chromatogram Spectrum Mass Spectrum Interpretation Chromatogram->Spectrum Quant Quantification Spectrum->Quant

Caption: General workflow for the GC-MS analysis of hydrazide compounds.

Key Derivatization Strategies and Protocols

Hydrazone Formation with Aldehydes/Ketones

This is a simple, rapid, and highly effective method, particularly for the analysis of hydrazine itself or simple hydrazides.[12] The reaction involves the condensation of the hydrazide with a ketone (commonly acetone) or an aldehyde to form a stable, volatile hydrazone derivative. Acetone is an ideal reagent as it is inexpensive, low in toxicity, and can often serve as both the derivatizing agent and the sample solvent.[12][13]

Caption: Derivatization of a hydrazide with acetone to form a hydrazone.

Protocol 3.1.1: Acetone Derivatization for Hydrazine/Isoniazid Analysis

This protocol is adapted for the analysis of trace hydrazine, a potential genotoxic impurity, in a drug substance.[12][13][14]

  • Standard Preparation: Prepare a stock solution of hydrazine (or hydrazide standard) in a suitable solvent (e.g., methanol/dichloromethane). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent mixture (e.g., methanol-dichloromethane 14:23 v/v).[12]

  • Derivatization: In a GC vial, combine 100 µL of the sample (or standard) solution with 900 µL of acetone.[12]

  • Reaction: Vortex the vial for 30 seconds. The reaction is typically instantaneous at room temperature.[12]

  • Analysis: Immediately inject an aliquot (e.g., 1 µL) of the resulting solution into the GC-MS system.

Silylation

Silylation is one of the most common and versatile derivatization techniques in gas chromatography.[4] It involves replacing the active hydrogen atoms in the -NHNH₂ group with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃. This drastically reduces the compound's polarity and hydrogen-bonding capacity, making it significantly more volatile and thermally stable.[3][4]

Common Silylating Reagents:

ReagentAbbreviationStrengthByproductsKey Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAStrongVolatileMost common and versatile reagent. Byproducts are highly volatile and elute with the solvent front, ensuring clean chromatograms.[15]
N,O-Bis(trimethylsilyl)acetamideBSAStrongVolatileHighly reactive towards nitrogenous compounds.[16]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAStrongestMost VolatileThe most volatile TMS-amide available, ideal for trace analysis where byproducts might interfere.[15]
TrimethylchlorosilaneTMCSCatalystNon-volatileNot used alone but often added in small amounts (1-10%) to BSTFA or BSA to increase their silylating power, especially for hindered groups.[4][17]
HexamethyldisilazaneHMDSWeakVolatileA weaker TMS donor, often used for carbohydrates and requires a catalyst like TMCS.[4][16]

Protocol 3.2.1: Silylation with BSTFA + 1% TMCS

This is a robust general-purpose protocol for silylating hydrazides and other compounds containing active hydrogens.

  • Sample Preparation: Place up to 1 mg of the dried sample or standard into a 2 mL reaction vial with a PTFE-lined cap. It is critical that the sample and solvent are anhydrous, as moisture will consume the silylating reagent.[9][16]

  • Solvent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide) to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial using a dry syringe.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. Reaction conditions may need optimization depending on the specific hydrazide.

  • Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized solution into the GC-MS.

GC-MS Method Development and Optimization

Column Selection

The choice of GC column is critical for achieving good separation. For the analysis of derivatized hydrazides, which are rendered non-polar, a low- to mid-polarity column is recommended.

  • Non-Polar Phases (e.g., 5% Phenyl Polysiloxane - DB-5, SPB-5, VF-5ms): These are excellent general-purpose columns and are the preferred choice for TMS-derivatives.[3][18] Their inertness and stability are well-suited for these compounds.

  • Mid-Polarity Phases (e.g., 6% Cyanopropylphenyl - DB-624): These columns can be advantageous for hydrazone derivatives, offering different selectivity that may help resolve the derivative from matrix components. A DB-624 column has been successfully used for the analysis of acetone azine (the derivative of hydrazine).[13]

Instrument Parameters

The following table provides a typical starting point for GC-MS method parameters. These should be optimized for the specific application.

ParameterTypical SettingRationale & Expert Insights
Injector Mode: Split/SplitlessUse Splitless for trace analysis (<10 ppm) to maximize analyte transfer to the column. Use Split (e.g., 20:1 to 50:1) for higher concentration samples to avoid column overload and detector saturation.[19]
Temperature: 250 - 280°CThe temperature must be high enough to ensure rapid volatilization of the derivative but not so high as to cause thermal degradation. 280°C is a common starting point.[18]
Carrier Gas HeliumProvides good efficiency and is inert. Set to a constant flow rate (e.g., 1.0 - 1.5 mL/min) for reproducible retention times.[13][18]
Oven Program Initial Temp: 80 - 100°C (hold 1-2 min)Start at a temperature low enough to focus the analytes at the head of the column.
Ramp Rate: 10 - 20°C/minA moderate ramp rate provides a good balance between analysis time and chromatographic resolution.
Final Temp: 280 - 300°C (hold 2-5 min)The final temperature should be high enough to elute all components of interest and bake out any less volatile matrix components.
MS Transfer Line 280°CMust be kept hot to prevent condensation of the analytes as they transfer from the GC to the MS source.[18]
Ion Source Temp 230°CA standard temperature for electron ionization (EI) sources.[20]
Ionization Energy 70 eVStandard EI energy to generate reproducible fragmentation patterns for library matching.[20]
Acquisition Mode Full Scan / SIMUse Full Scan (e.g., m/z 40-500) for method development and identification of unknowns. Use Selected Ion Monitoring (SIM) for quantitative analysis of target compounds to achieve significantly higher sensitivity and selectivity.[7]

Data Interpretation: Understanding the Mass Spectra

The mass spectrum provides a chemical fingerprint of the derivatized analyte. Interpretation of the fragmentation pattern is key to confirming its identity.[21]

  • Silylated Hydrazides (TMS-Derivatives): These derivatives exhibit characteristic fragmentation patterns.

    • Molecular Ion (M⁺): The molecular ion peak may be present but is often of low intensity.

    • [M-15]⁺: A peak corresponding to the loss of a methyl group (-CH₃) from a TMS group is very common.

    • m/z 73: A prominent peak at m/z 73, corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺, is a hallmark of TMS-derivatized compounds and is often the base peak.

  • Hydrazone Derivatives: Fragmentation often occurs via cleavage of the bonds adjacent to the C=N double bond and within the original hydrazide structure.[22] Alpha-cleavage is a common mechanism.[23][24] The specific fragments will be highly dependent on the 'R' group of the original hydrazide. For acetone azine (from hydrazine + acetone), a strong molecular ion is observed at m/z 112.[14]

Table of Expected Mass Fragments for Common Derivatives:

AnalyteDerivativeKey Fragment Ions (m/z)Comments
HydrazineAcetone Azine112 (M⁺) , 97, 70, 56The molecular ion is typically strong and used for quantification.[14]
IsoniazidDi-TMS derivative281 (M⁺), 266 ([M-15]⁺), 135, 106, 73 The M-15 peak is often more stable and abundant than the molecular ion. m/z 73 is characteristic of the TMS group.

Method Validation Considerations

For use in regulated environments such as drug development, any analytical method must be validated to ensure it is fit for purpose.[7][25] Validation should be performed according to ICH Q2(R1) guidelines and typically assesses the following parameters:[25][26]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).

  • Linearity: Demonstrating that the instrument response is directly proportional to the analyte concentration over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (assessed as repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The GC-MS analysis of hydrazide compounds is a robust and reliable technique when approached with a clear understanding of the need for chemical derivatization. By converting these polar and thermally labile molecules into volatile and stable derivatives, analysts can leverage the full separation power and specificity of GC-MS. The choice between hydrazone formation and silylation provides flexibility to tackle a wide range of analytical challenges, from quantifying trace-level genotoxic impurities like hydrazine to assaying active pharmaceutical ingredients such as isoniazid. The protocols and optimization strategies outlined in this guide provide a comprehensive framework for developing and validating high-quality analytical methods for this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2-hydroxybenzohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of 5-Chloro-2-hydroxybenzohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges and frequently asked questions encountered during the recrystallization process, providing in-depth, scientifically grounded solutions to help you achieve the highest purity for your compound.

Section 1: Understanding the Compound and the Process

This compound is a hydrazide derivative with significant applications in medicinal chemistry and organic synthesis.[1] Its purification is critical for downstream applications, and recrystallization is a powerful technique for this purpose.[2] Recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2]

Key Physicochemical Properties:

  • Molecular Formula: C₇H₇ClN₂O₂[3][4][5]

  • Molecular Weight: 186.60 g/mol [5]

  • Appearance: Typically a crystalline solid, which can range from colorless to pale yellow.[1]

  • Solubility: Generally sparingly soluble in water but shows good solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[1]

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the recrystallization of this compound.

Q1: What is the best solvent for recrystallizing this compound?

A1: The choice of solvent is crucial for successful recrystallization. Based on the "like dissolves like" principle, polar solvents are generally good candidates.[6] For this compound, ethanol or a mixture of ethanol and water is often effective. Ethanol typically dissolves the compound well at its boiling point, and the solubility decreases significantly upon cooling. Adding water as an anti-solvent can further reduce solubility at lower temperatures, improving the yield. Always perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent system.[6]

Q2: What is the expected yield from the recrystallization of this compound?

A2: A successful recrystallization will inevitably result in some loss of the desired product, as the compound will have some finite solubility in the cold solvent.[6] A typical recovery is in the range of 80-95%, but this can vary depending on the purity of the crude material and the technique used. A very low yield may indicate that too much solvent was used or the cooling process was not efficient.[6]

Q3: How can I assess the purity of my recrystallized this compound?

A3: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broader.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the gold standard.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques can confirm the chemical structure and identify any residual impurities.[1]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the recrystallization of this compound.

Problem Potential Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent was used).2. The solution is cooling too rapidly.3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[2][7]2. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.[2][8]3. Slow Cooling: Ensure the flask is allowed to cool slowly to room temperature before placing it in an ice bath.[8]4. Change Solvent System: Consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.
Compound "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound or its impurities.2. The compound is precipitating out of solution too quickly at a temperature above its melting point.3. High concentration of impurities.1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional solvent.[7][8]2. Slower Cooling: Allow the solution to cool at a much slower rate. Insulating the flask can help.[7][8]3. Change Solvent: Select a solvent with a lower boiling point or try a different solvent system.[7][8]
Low Yield of Recovered Crystals 1. Too much solvent was used, leading to significant product loss in the mother liquor.[6]2. The crystals were filtered before crystallization was complete.3. The crystals were washed with a solvent that was not ice-cold, causing them to redissolve.[6]1. Use Minimum Solvent: Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[6]2. Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Check for further crystal formation in the filtrate.3. Use Ice-Cold Rinsing Solvent: Always rinse the collected crystals with a minimal amount of ice-cold solvent.[6]
Colored Impurities Remain in the Crystals 1. The impurities are co-crystallizing with the product.2. The impurities are adsorbed onto the surface of the crystals.1. Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of the desired product.2. Perform a Second Recrystallization: A second recrystallization step may be necessary to remove persistent impurities.[9]

Section 4: Experimental Protocols

Protocol 1: Standard Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and test its solubility in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[2][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Section 5: Visualizing the Workflow

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude Compound Solvent Select Solvent Crude->Solvent Dissolve Dissolve in Hot Solvent Solvent->Dissolve Filter_Hot Hot Filtration (Optional) Dissolve->Filter_Hot Cool Slow Cooling Filter_Hot->Cool Filter_Cold Vacuum Filtration Cool->Filter_Cold Wash Wash with Cold Solvent Filter_Cold->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: A streamlined workflow for the recrystallization process.

Troubleshooting Logic

Troubleshooting_Logic Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield Solution1 Induce Crystallization (Seed/Scratch) NoCrystals->Solution1 Solution4 Change Solvent NoCrystals->Solution4 Solution2 Re-dissolve & Dilute OilingOut->Solution2 OilingOut->Solution4 Solution3 Use Minimum Solvent LowYield->Solution3

References

Technical Support Center: Synthesis of Hydrazides from Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hydrazides from esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this crucial chemical transformation. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and extensive laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the hydrazinolysis of esters, providing quick and accessible answers to get your synthesis on the right track.

Q1: What is the fundamental mechanism for the synthesis of hydrazides from esters?

A: The reaction, known as hydrazinolysis, is a nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxy group (-OR) as an alcohol and forming the desired hydrazide.[1][2]

Here is a diagram illustrating the general mechanism:

G cluster_0 Reaction Pathway Ester Ester (R-COOR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Hydrazine Hydrazine (NH2NH2) Hydrazine->Tetrahedral ProtonTransfer1 Proton Transfer Tetrahedral->ProtonTransfer1 Hydrazide Hydrazide (R-CONHNH2) Alcohol Alcohol (R'OH) ProtonTransfer2 Proton Transfer ProtonTransfer1->ProtonTransfer2 Elimination Elimination ProtonTransfer2->Elimination Elimination->Hydrazide Elimination->Alcohol G Ester1 Ester (R-COOR') Hydrazide Desired Hydrazide (R-CONHNH2) Ester1->Hydrazide Reaction with Hydrazine Hydrazine Hydrazine (NH2NH2) Hydrazine->Hydrazide Dihydrazide 1,2-Diacylhydrazine (Side Product) (R-CONHNHCO-R) Hydrazide->Dihydrazide Reaction with another Ester molecule Ester2 Ester (R-COOR') Ester2->Dihydrazide G Ester Ester (R-COOR') Hydrazide Desired Product (R-CONHNH2) Ester->Hydrazide Hydrazinolysis CarboxylicAcid Hydrolysis Side Product (R-COOH) Ester->CarboxylicAcid Hydrolysis Hydrazine Hydrazine (NH2NH2) Hydrazine->Hydrazide Water Water (H2O) Water->CarboxylicAcid

References

How to remove unreacted hydrazine hydrate from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hydrazine Hydrate Removal

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Residual Hydrazine Hydrate

Hydrazine hydrate is an invaluable reagent in organic synthesis, widely employed as a potent reducing agent and a key building block for nitrogen-containing heterocycles. However, its utility is shadowed by its significant toxicity, corrosivity, and potential carcinogenicity.[1][2] Consequently, the complete removal of unreacted hydrazine hydrate from a reaction mixture is not merely a purification step but a critical safety and quality control mandate.

This guide provides a comprehensive, troubleshooting-oriented framework for selecting and implementing the most appropriate method for removing residual hydrazine hydrate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed decisions tailored to your specific compound, reaction scale, and laboratory capabilities.

CRITICAL SAFETY DIRECTIVE: Handle with Extreme Caution

Before attempting any procedure, it is imperative to recognize that hydrazine is acutely toxic via inhalation, ingestion, and dermal contact, and is a suspected carcinogen.[3] All manipulations must be conducted with rigorous adherence to safety protocols.

  • Engineering Controls : All work must be performed within a certified chemical fume hood.[2]

  • Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory.

    • Eye/Face Protection : Wear splash-proof chemical safety goggles and a full-face shield.[1][4]

    • Hand Protection : Use chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact; consult manufacturer data for extended exposure).[1][4]

    • Body Protection : A flame-resistant lab coat is required.[3]

  • Waste Disposal : Hydrazine-containing waste is considered extremely hazardous.[3] It must be collected in designated, sealed containers and disposed of through your institution's environmental health and safety (EHS) office. Never mix hydrazine waste with waste containing oxidizing agents or heavy metals.[5]

Troubleshooting and Method Selection (FAQ)

This section addresses the most common questions and challenges encountered when dealing with residual hydrazine hydrate.

Q1: What are the primary methods for removing unreacted hydrazine hydrate?

There are four principal strategies, each with distinct advantages and limitations: Chemical Quenching, Azeotropic Distillation, Extractive Workup, and Chromatography. The optimal choice depends on the properties of your desired product and the scale of your reaction.

Q2: How do I choose the right method for my specific experiment?

The selection process should be guided by the stability and physical properties of your product. Use the following decision workflow to identify the most suitable starting point.

G Decision Workflow for Hydrazine Hydrate Removal start Start: Reaction Mixture with Excess Hydrazine Hydrate product_stability Is your product thermally stable up to ~120-140°C? start->product_stability product_solubility Is your product soluble in a water-immiscible organic solvent? product_stability->product_solubility No azeotrope Azeotropic Distillation product_stability->azeotrope Yes product_reactivity Is your product stable to mild aldehydes/ketones? product_solubility->product_reactivity No extraction Extractive Workup (Acid Wash) product_solubility->extraction Yes final_resort Final Purification Required? product_reactivity->final_resort No quenching Chemical Quenching (e.g., with Acetone) product_reactivity->quenching Yes chromatography Silica Gel Chromatography final_resort->chromatography Yes end Purified Product final_resort->end No azeotrope->final_resort extraction->final_resort quenching->final_resort chromatography->end

Caption: Decision workflow for selecting a removal method.

Q3: My product is sensitive to heat. What are my options?

If your product cannot withstand temperatures required for distillation, you should prioritize non-thermal methods.

  • Chemical Quenching : This is often the best first choice. Reacting hydrazine with a simple ketone like acetone converts it into a less polar, water-insoluble hydrazone or azine, which can then be easily removed via extraction or standard chromatography.[6][7]

  • Extractive Workup : If your product is not basic, an acidic wash is highly effective. Hydrazine is a weak base (pKa of N₂H₅⁺ ≈ 8.1) and will be protonated by a dilute acid (e.g., 1M HCl), forming a water-soluble hydrazinium salt that partitions into the aqueous phase.[8]

  • Chromatography : For small-scale reactions, direct loading onto a silica gel column can be effective. The highly polar hydrazine hydrate is strongly adsorbed by the silica, often remaining at the baseline.[9]

Q4: My desired product is water-soluble. How can I remove the hydrazine hydrate?

This is a common challenge. Since hydrazine hydrate is miscible with water, standard aqueous extractions are ineffective.[10]

  • Azeotropic Distillation : This is the most robust method. By adding a solvent that forms a low-boiling azeotrope with hydrazine and/or water (e.g., xylene or toluene), you can distill off the excess hydrazine, leaving your non-volatile, water-soluble product behind.[11][12]

  • Chemical Quenching to Induce Precipitation : Convert the hydrazine to a hydrazone/azine as described above. This change in the mixture's composition may cause your water-soluble product to precipitate, allowing for collection by filtration.

  • Reverse-Phase Chromatography : If other methods fail, reverse-phase (e.g., C18) chromatography can separate your polar product from the even more polar hydrazine hydrate.

Q5: How can I be certain all the hydrazine has been removed?

Visual confirmation is insufficient. Analytical verification is necessary.

  • Thin-Layer Chromatography (TLC) : Co-spot your purified product with a dilute standard of hydrazine hydrate. Stain the plate with a hydrazine-specific stain (e.g., p-anisaldehyde or ninhydrin) to visualize any residue.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR can be effective if your product lacks signals in the region where hydrazine hydrate appears (a broad singlet, position is solvent and concentration-dependent).

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is a highly sensitive method for detecting trace amounts of volatile hydrazine.

Detailed Experimental Protocols

Safety Prerequisite : Before starting, ensure you are wearing all required PPE and are working in a functional chemical fume hood.

Protocol 1: Chemical Quenching with Acetone

Principle : Hydrazine reacts with acetone to form acetone hydrazone, which can further react to form the more stable acetone azine.[8] These products are significantly less polar and less water-soluble than hydrazine hydrate, facilitating their removal.

G cluster_0 Chemical Quenching Workflow A 1. Reaction Mixture (in fume hood) B 2. Cool to 0°C (Ice Bath) A->B C 3. Add Acetone (2-3 eq.) Slowly, Dropwise B->C D 4. Stir for 1-2 hours Allow to warm to RT C->D E 5. Proceed to Standard Workup/Extraction D->E

Caption: Workflow for quenching excess hydrazine hydrate.

Step-by-Step Methodology :

  • Cool the reaction mixture to 0°C in an ice-water bath to control any potential exotherm.

  • Slowly add 2-3 molar equivalents of acetone (relative to the initial excess hydrazine) to the stirring reaction mixture.

  • Allow the mixture to stir for 1-2 hours, letting it gradually warm to room temperature.

  • Remove the solvent using a rotary evaporator (ensure the vacuum pump exhaust is properly vented).

  • The resulting crude material, now containing your product and the acetone azine/hydrazone, can be purified using standard extraction or chromatographic techniques.

Protocol 2: Azeotropic Distillation with Xylene

Principle : Hydrazine hydrate forms an azeotrope with solvents like xylene, allowing it to be removed by distillation at a temperature lower than the boiling point of the individual components.[11] This is particularly effective for removing large excesses of hydrazine and for reactions with non-volatile products.

Step-by-Step Methodology :

  • To the reaction mixture, add a volume of xylene that is at least equal to the volume of the reaction solvent.

  • Set up a distillation apparatus (e.g., a simple or fractional distillation setup) equipped with an efficient condenser. Ensure all joints are properly sealed.

  • Heat the mixture to the boiling point of the xylene-water/hydrazine azeotrope (the exact temperature will depend on the composition).

  • Collect the distillate until the distillation temperature rises to that of pure xylene (~140°C), indicating that the lower-boiling azeotrope has been removed.

  • Cool the flask and remove the remaining xylene under reduced pressure to yield the crude product.

Protocol 3: Extractive Workup (Acid Wash)

Principle : This method leverages the basicity of hydrazine. By washing an organic solution of the product with a dilute aqueous acid, the hydrazine is protonated to its water-soluble hydrazinium salt, which is selectively partitioned into the aqueous layer.

Step-by-Step Methodology :

  • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and an equal volume of deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer two to three times with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). Caution : Perform this step carefully as there may be an exotherm or gas evolution.

  • Combine the aqueous layers and set them aside for proper waste disposal.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product.

Summary and Comparison of Methods

MethodPrincipleAdvantagesDisadvantagesBest For...
Chemical Quenching Conversion to a non-polar, easily separable derivative (hydrazone/azine).[6]Mild conditions, highly effective, does not require heating.Introduces a new impurity that must be removed; not suitable for products reactive with ketones.Heat-sensitive products; reactions where distillation is impractical.
Azeotropic Distillation Physical separation via a low-boiling azeotrope.[11]Excellent for large scales; removes both water and hydrazine; leaves a clean product residue.Requires thermally stable products; can be time and energy-intensive.Large-scale reactions; water-soluble and non-volatile products.
Extractive Workup Acid-base chemistry to partition hydrazine into an aqueous phase.Fast, simple, and uses common lab reagents.Only works if the product is stable to acid and is not basic; requires a water-immiscible product.Non-basic, acid-stable products in organic solvents.
Chromatography Adsorption of polar hydrazine onto a polar stationary phase (silica).[9]Provides high purity; effective for small amounts; mild conditions.Low capacity (not suitable for large excesses); can be solvent-intensive.Final purification step for small-scale reactions.

References

Resolving low solubility issues of 5-Chloro-2-hydroxybenzohydrazide in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-2-hydroxybenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the low aqueous solubility of this compound in experimental assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the reliability and reproducibility of your results.

Section 1: Core Concepts & Frequently Asked Questions

This section addresses the fundamental properties of this compound and the scientific principles governing its solubility.

Q1: What are the key chemical properties of this compound?

This compound (PubChem CID: 2794870) is an organic compound with the molecular formula C₇H₇ClN₂O₂[1]. Its structure features a chlorinated benzene ring substituted with a hydroxyl group and a hydrazide group. This combination of a hydrophobic chloro-aromatic ring and polar functional groups (hydroxyl, hydrazide) dictates its physicochemical behavior, including its solubility. Benzohydrazides are a class of compounds recognized for their diverse biological activities[2].

Key Structural Features:

  • Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and can be deprotonated under alkaline conditions.

  • Hydrazide (-CONHNH₂) Group: This functional group can participate in hydrogen bonding.

  • Chlorinated Benzene Ring: This part of the molecule is largely nonpolar and hydrophobic, contributing significantly to its low water solubility.

Q2: Why is this compound poorly soluble in neutral aqueous buffers?

The poor aqueous solubility is a classic challenge for many drug candidates, often categorized as "brick-dust" molecules (high crystal lattice energy) or "grease-ball" molecules (high lipophilicity)[3]. This compound exhibits characteristics of both. Its flat, aromatic structure allows for efficient packing in a crystal lattice, which requires significant energy to break apart. Concurrently, the chloro-aromatic ring makes the molecule hydrophobic, resisting dissolution in polar solvents like water.

Overcoming this requires formulation strategies that either reduce the energy barrier of the solid state (e.g., using amorphous forms) or improve the interaction with the solvent (e.g., pH modification, co-solvents)[4][5][6].

Q3: How does pH influence the solubility of this compound?

The pH of the solvent is a critical factor due to the compound's phenolic hydroxyl group. Phenolic compounds are weak acids and their solubility in water is highly pH-dependent[7].

  • At Neutral or Acidic pH (e.g., pH < 7): The phenolic hydroxyl group remains protonated (-OH). In this neutral form, the molecule is less polar and its solubility is dominated by the hydrophobic chloro-aromatic ring, resulting in very low aqueous solubility.

  • At Alkaline pH (e.g., pH > 9): The hydroxyl group deprotonates to form a negatively charged phenoxide ion (-O⁻). This ionization dramatically increases the molecule's polarity, leading to a significant enhancement in aqueous solubility[8].

However, it is crucial to note that the stability of phenolic compounds can be compromised at high pH, potentially leading to degradation[9]. Therefore, any pH adjustment must be balanced with the compound's stability in the specific assay conditions.

cluster_low_ph Low/Neutral pH (Insoluble) cluster_high_ph High pH (Soluble) Low_pH_Compound This compound (Protonated -OH group) Hydrophobic High_pH_Compound 5-Chloro-2-hydroxybenzophenoxide (Deprotonated -O⁻ group) Polar & Charged Low_pH_Compound->High_pH_Compound + OH⁻ (Increased pH) High_pH_Compound->Low_pH_Compound + H⁺ (Decreased pH)

Caption: Effect of pH on the ionization and solubility of this compound.

Section 2: Practical Troubleshooting Guide

This section provides a step-by-step approach to resolving common solubility issues encountered during experiments.

Q4: I observed precipitation after adding my DMSO stock solution to the assay buffer. What should I do?

This is a common occurrence when a compound dissolved in a strong organic solvent is diluted into an aqueous medium where its solubility is much lower. Follow this systematic troubleshooting workflow.

start Precipitation Observed in Assay Buffer check_conc Step 1: Verify Final Concentration Is it above the known/expected solubility limit? start->check_conc lower_conc Action: Lower the Final Concentration check_conc->lower_conc Yes check_dmso Step 2: Check Final DMSO % Is it <0.5%? High DMSO can cause 'salting out' in some buffers. check_conc->check_dmso No success Problem Resolved lower_conc->success adjust_dmso Action: Adjust Stock Concentration to achieve lower final DMSO % check_dmso->adjust_dmso No (High %) adjust_ph Step 3: Modify Buffer pH Can the assay tolerate a higher pH (e.g., 8-9)? check_dmso->adjust_ph Yes (Low %) adjust_dmso->success ph_protocol Action: Prepare buffer with elevated pH. Re-test solubility. adjust_ph->ph_protocol Yes add_cosolvent Step 4: Use a Co-solvent Can you add a solubilizer like PEG-400 or Cyclodextrin to the buffer? adjust_ph->add_cosolvent No ph_protocol->success cosolvent_protocol Action: Add co-solvent to buffer. (e.g., 1-5% PEG-400) add_cosolvent->cosolvent_protocol Yes fail Issue Persists: Consult further formulation strategies (e.g., solid dispersions, micronization) add_cosolvent->fail No cosolvent_protocol->success

Caption: Troubleshooting workflow for compound precipitation in aqueous assay buffers.

Q5: What is the best practice for preparing a stock solution?

The key is to use a strong, appropriate solvent and ensure complete dissolution before making aliquots. Dimethyl sulfoxide (DMSO) is an excellent choice as it is a powerful solvent for a wide range of organic compounds and is miscible with water[10][11].

  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your assay, thereby keeping the final DMSO concentration low (ideally ≤0.5%).

  • Dissolution Method: After adding the solvent, vortex thoroughly. Gentle warming (30-37°C) and sonication can aid dissolution, but be cautious of potential compound degradation with excessive heat.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[12].

Q6: My assay is pH-sensitive. How can I improve solubility without drastic pH changes?

When altering pH is not an option, the use of co-solvents or excipients in the assay buffer is the preferred strategy. These agents increase the "solvent capacity" of the aqueous buffer for hydrophobic compounds.

  • Co-solvents: Polyethylene glycol (PEG 300 or 400) and ethanol can be added to the buffer at low percentages (e.g., 1-5%). They work by reducing the polarity of the aqueous medium. Always run a vehicle control to ensure the co-solvent does not affect the assay outcome.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a water-soluble inclusion complex[4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Surfactants: In some non-cellular assays, a very low concentration of a non-ionic surfactant like Tween® 80 or Triton™ X-100 (below the critical micelle concentration) can help maintain solubility[13].

Q7: How can I determine the solubility limit in my specific assay buffer?

Performing a kinetic solubility test is essential to understand the behavior of the compound in your unique experimental conditions. This protocol will help you find the maximum concentration that can be maintained in solution without immediate precipitation.

SolventExpected SolubilityRationale
Water (pH 7) Insoluble (<0.1 mg/mL)The neutral, protonated form is hydrophobic.
Ethanol Sparingly SolubleCan dissolve the compound to some extent due to its amphipathic nature.
Methanol Sparingly SolubleSimilar to ethanol, but may be slightly less effective for hydrophobic compounds.
DMSO Soluble (>25 mg/mL)A powerful, polar aprotic solvent capable of disrupting crystal lattice forces and solvating the molecule effectively[10].
Aqueous Buffer (pH 9) Moderately SolubleThe deprotonated phenoxide form is more polar and water-soluble[7][8].

Section 3: Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Preparation: Weigh out the desired amount of this compound powder in a sterile microfuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 20 mM).

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If solids persist, place the vial in a sonicating water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If necessary, gentle warming to 37°C can be applied briefly.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in an Aqueous Buffer

This protocol uses serial dilution to visually identify the point of precipitation.

  • Plate Setup: In a 96-well clear-bottom plate, add 198 µL of your final assay buffer to wells A1 through H1.

  • Initial Addition: Add 2 µL of your 20 mM DMSO stock solution to well A1. This creates a 1:100 dilution, resulting in a 200 µM compound concentration and 1% DMSO. Mix well by pipetting up and down.

  • Serial Dilution: Transfer 100 µL from well A1 to well B1. Mix thoroughly. Continue this 2-fold serial dilution down the column (B1 to C1, C1 to D1, etc.), creating concentrations of 200, 100, 50, 25, 12.5 µM, etc.

  • Incubation: Incubate the plate at the assay's operating temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Observation: Visually inspect the wells against a dark background for any signs of cloudiness, particulates, or crystal formation. A plate reader measuring light scatter at 600-700 nm can also be used for a more quantitative assessment.

  • Determination: The highest concentration that remains clear is your approximate kinetic solubility limit under these specific conditions. It is best practice to work at concentrations at or below this limit to avoid issues.

References

Preventing decomposition of 2-hydroxybenzohydrazide derivatives during heating

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-Hydroxybenzohydrazide Derivatives

Welcome to the technical support center for researchers working with 2-hydroxybenzohydrazide and its derivatives. This guide is designed to provide in-depth, field-proven insights into the common challenge of thermal decomposition. We will explore the underlying mechanisms of degradation and provide actionable troubleshooting strategies and protocols to ensure the integrity of your experiments and the purity of your products.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-hydroxybenzohydrazide derivative decomposing upon heating?

A1: The 2-hydroxybenzohydrazide scaffold contains several reactive functional groups that are susceptible to degradation under thermal stress. The primary causes of decomposition are:

  • Oxidative Degradation: The hydrazide moiety is a known reducing agent and is prone to oxidation, especially in the presence of atmospheric oxygen. This process can generate reactive acyl radicals that lead to a cascade of unwanted side reactions[1].

  • Intramolecular Cyclization: Under heating and potentially acidic or dehydrating conditions, the hydrazide can undergo intramolecular cyclization to form a thermodynamically stable 1,3,4-oxadiazole ring, which is a common impurity[2][3][4].

  • Hydrolysis: The amide bond within the hydrazide structure is susceptible to hydrolysis, particularly at non-neutral pH. This cleavage is often catalyzed by acidic or alkaline conditions in the reaction medium[5][6].

  • General Thermal Fragmentation: At sufficiently high temperatures, covalent bonds within the molecule can break, leading to a complex mixture of degradation products[7][8][9].

Q2: What are the common visual or analytical signs of decomposition?

A2: Signs of decomposition can be both macroscopic and microscopic:

  • Color Change: The most common sign is a change in the color of the reaction mixture or isolated product, often to yellow, orange, or brown. This indicates the formation of chromophoric byproducts.

  • Gas Evolution: Decomposition can sometimes release gases like nitrogen (N₂) or ammonia (NH₃)[9][10].

  • Insolubility: The formation of polymeric or insoluble byproducts can cause the reaction mixture to become cloudy or form a precipitate.

  • Analytical Evidence: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) will reveal a complex mixture of products instead of a clean conversion to the desired molecule. You may observe multiple spots on a TLC plate or numerous peaks in an HPLC chromatogram[11][12].

Q3: How can I fundamentally improve the thermal stability of my molecule?

A3: While experimental conditions are the primary focus of this guide, it's noteworthy that structural modifications can enhance stability. For instance, the chelation of the 2-hydroxybenzohydrazide moiety to metal ions to form complexes has been shown to improve thermal stability in some cases[13][14]. This strategy, however, fundamentally changes the molecule and is more relevant to material science and coordination chemistry applications.

Troubleshooting Guide: Preventing Thermal Decomposition

This section addresses specific problems you may encounter and provides targeted solutions.

Problem 1: My reaction mixture turns brown upon heating, and the final product is impure.
  • Probable Cause: This is a classic sign of oxidative degradation, likely accelerated by atmospheric oxygen. The hydrazide functional group is being oxidized.

  • Solution: Implement an Inert Atmosphere. Oxygen is a key culprit in the decomposition of many sensitive organic compounds[15]. By removing oxygen from your reaction vessel, you can significantly inhibit these oxidative pathways.

InertAtmosphereWorkflow start Decomposition Suspected (Low Yield, Impurities, Color Change) q1 Is the reaction run under an inert atmosphere? start->q1 sol1 Implement Inert Atmosphere Protocol (N₂ or Ar blanket). [Ref: Schlenk Line Techniques] q1->sol1 a1_no q2 What is the pH of the reaction medium? q1->q2 a1_yes a1_yes Yes a1_no No sol1->q2 sol2 Buffer the reaction to pH ~7. Consider non-acidic catalysts. [Ref: pH and Stability] q2->sol2 a2_acid q2->sol2 a2_base q3 Are antioxidants or stabilizers present? q2->q3 a2_neutral a2_acid Acidic (<6) a2_base Alkaline (>8) a2_neutral Neutral (6-8) sol2->q3 sol3 Add a radical scavenger (e.g., BHT, TEMPO) if compatible. [Ref: Antioxidant Mechanisms] q3->sol3 a3_no q4 Can the heating method be optimized? q3->q4 a3_yes a3_yes Yes a3_no No sol3->q4 sol4 Use lowest possible temperature. Consider microwave irradiation for shorter reaction times. [Ref: Microwave Synthesis] q4->sol4 a4_yes end_node Re-evaluate Experiment q4->end_node a4_no a4_yes Yes a4_no No sol4->end_node

Problem 2: My yield is consistently low, and LC-MS analysis shows a byproduct with a mass corresponding to the loss of water.
  • Probable Cause: This strongly suggests an intramolecular dehydration/cyclization reaction is occurring, leading to the formation of a 1,3,4-oxadiazole derivative[3][4]. This is often catalyzed by acidic conditions and high temperatures.

  • Solution 1: Strict pH Control. The stability of many pharmaceuticals and chemical intermediates is highly dependent on pH[5][16]. Hydrazides are particularly sensitive. Avoid strongly acidic or basic conditions unless required by the reaction mechanism. If possible, perform the reaction at or near neutral pH. Using a buffer system can help maintain a stable pH environment.

  • Solution 2: Temperature Optimization. High heat provides the activation energy for this cyclization.

    • Minimize Temperature: Determine the minimum temperature required for the desired reaction to proceed at an acceptable rate. Run small-scale experiments at different temperatures (e.g., 80°C, 100°C, 120°C) and monitor by TLC or HPLC to find the optimal balance between reaction rate and byproduct formation.

    • Alternative Heating: Conventional heating can create localized hot spots on the flask surface, promoting decomposition[7][8]. Consider using microwave irradiation, which provides rapid and uniform heating. This can significantly shorten reaction times, reducing the window for thermal degradation to occur[7][8].

Problem 3: The reaction is sluggish at lower temperatures, but forcing conditions (high heat) leads to complete degradation of the starting material.
  • Probable Cause: The activation energy for decomposition is close to or lower than that of your desired reaction. This is a common challenge where the therapeutic window of your reaction conditions is very narrow.

  • Solution 1: Use of Antioxidants/Radical Scavengers. If oxidative degradation is a competing pathway, the addition of a chemical antioxidant may protect your compound. Antioxidants work by donating electrons to reactive oxygen species (ROS) or other radicals, neutralizing them before they can damage your molecule of interest[17].

    • Actionable Step: If compatible with your reaction chemistry, add a catalytic amount (e.g., 0.1-1 mol%) of a radical scavenger like Butylated Hydroxytoluene (BHT) or TEMPO.

  • Solution 2: Check for Metal Contamination. Trace amounts of metal ions (like iron or copper) from reagents, solvents, or even the reaction vessel can catalyze the decomposition of hydrazines[18][19].

    • Actionable Step: Use high-purity, "reagent grade" or better solvents and reagents. If metal catalysis is suspected, adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) could sequester the metal ions, provided it doesn't interfere with your desired chemistry.

Summary of Preventative Strategies

Factor Effect on Stability Recommended Action & Rationale
Atmosphere Oxygen promotes oxidative degradation of the hydrazide moiety.Work under an inert atmosphere (N₂ or Ar) to eliminate oxygen and prevent the formation of radical intermediates[15][20].
Temperature High temperatures accelerate all decomposition pathways (oxidation, cyclization, fragmentation).Use the lowest effective temperature. Employ uniform heating methods like microwave irradiation to reduce reaction time and minimize byproduct formation[7][8].
pH Acidic or alkaline conditions can catalyze hydrolysis and cyclization reactions.Maintain a neutral pH (6-8) whenever possible. Use appropriate buffer systems to prevent pH shifts during the reaction[5][6][21].
Catalysts Trace metal ions (Fe, Cu) can catalyze decomposition pathways.Use high-purity reagents and solvents. Consider adding a chelating agent (e.g., EDTA) if metal contamination is suspected and compatible[18].
Additives Absence of stabilizers leaves the compound vulnerable to radical-mediated decomposition.If oxidative pathways are suspected, add a catalytic amount of a suitable antioxidant or radical scavenger (e.g., BHT)[1][17].

Protocol: Monitoring Decomposition by Thin Layer Chromatography (TLC)

A self-validating protocol requires constant monitoring. TLC is a fast and effective way to assess the health of your reaction in real-time.

  • Prepare the TLC Plate: Use a silica gel plate. Draw a starting line in pencil approximately 1 cm from the bottom.

  • Spotting:

    • Spot 1 (Reference): Dissolve a small amount of your starting 2-hydroxybenzohydrazide derivative in a suitable solvent and spot it on the left side of the line.

    • Spot 2 (Co-spot): Spot the starting material again in the middle of the line.

    • Spot 3 (Reaction Mixture): At time zero (t=0), and at regular intervals (e.g., every 30 minutes), take a small aliquot from the reaction mixture using a capillary tube and spot it directly over the co-spot (Spot 2) and on the right side of the line (Spot 3).

  • Development: Place the TLC plate in a chamber with an appropriate eluent system (e.g., Ethyl Acetate/Hexane mixture). Let the solvent run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation:

    • Clean Reaction: The starting material spot (Spot 1 and in the co-spot) should diminish over time, being replaced by a new, single spot for your product.

    • Decomposition: If you see new spots appearing, especially "smearing" or spots near the baseline (polar impurities), this is a strong indication of decomposition. The co-spot will help you distinguish the starting material from any new products or impurities.

By implementing these strategies and carefully monitoring your experiments, you can significantly improve the outcome of reactions involving thermally sensitive 2-hydroxybenzohydrazide derivatives.

References

Troubleshooting unexpected products in salicylanilide derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of salicylanilide derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Salicylanilides, known for their wide range of biological activities, from anthelmintic to anticancer, often present unique synthetic hurdles.[1][2][3] This guide provides in-depth troubleshooting advice in a user-friendly question-and-answer format, focusing on the causality behind the formation of unexpected products and offering practical, field-proven solutions.

Troubleshooting Guide: Unexpected Product Formation

This section addresses specific issues related to the appearance of unexpected products in your reaction mixture. Each entry details the potential cause, the underlying mechanism, and step-by-step protocols to mitigate the problem.

Question 1: My reaction using a carbodiimide coupling agent (e.g., DCC, EDC) is sluggish and yields a significant amount of an insoluble white precipitate that is not my product. What is happening?

Answer:

You are likely observing the formation of N-acylurea , a common and troublesome byproduct in carbodiimide-mediated amide bond formations.[4]

Causality and Mechanism:

The reaction between a carboxylic acid and a carbodiimide (like Dicyclohexylcarbodiimide - DCC) forms a highly reactive O-acylisourea intermediate. This intermediate is supposed to be attacked by the amine to form the desired amide. However, this intermediate is unstable and can undergo an intramolecular O-to-N acyl transfer, resulting in the formation of a stable N-acylurea. This N-acylurea is no longer reactive towards the amine, thus halting the desired reaction pathway and reducing your yield.[4]

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Carboxylic_Acid [label="Salicylic Acid\n(R-COOH)", fillcolor="#F1F3F4"]; DCC [label="DCC", fillcolor="#F1F3F4"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Aniline\n(R'-NH2)", fillcolor="#F1F3F4"]; Desired_Amide [label="Salicylanilide\n(R-CONH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea Byproduct\n(Unreactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DCU [label="Dicyclohexylurea\n(DCU)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Carboxylic_Acid -- O_Acylisourea [label="+ DCC"]; O_Acylisourea -- Desired_Amide [label="+ Aniline (Desired Pathway)"]; Desired_Amide -- DCU [style=invis]; O_Acylisourea -- N_Acylurea [label="Intramolecular Rearrangement\n(Side Reaction)", color="#EA4335", fontcolor="#EA4335"]; }

Figure 1: Competing pathways in DCC coupling.

Troubleshooting Protocol:

To minimize N-acylurea formation, you need to favor the nucleophilic attack of the amine on the O-acylisourea intermediate before it has a chance to rearrange.

Recommended Actions:

  • Use of Additives: The most effective way to combat N-acylurea formation is to add a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a more stable, yet still reactive, intermediate.

    • Protocol: Add 1.0-1.2 equivalents of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture along with the carboxylic acid before adding the DCC. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement but readily reacts with the amine.[4][5]

  • Order of Reagent Addition:

    • Protocol: Dissolve the salicylic acid and HOBt/HOAt in an appropriate aprotic solvent (e.g., DMF, DCM). Add the DCC and stir for a few minutes to pre-activate the carboxylic acid. Then, add the aniline to the reaction mixture. This ensures the active ester is readily available for reaction with the amine.

  • Temperature Control:

    • Protocol: Run the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of the intramolecular rearrangement, which often has a higher activation energy than the desired intermolecular reaction.[4]

Data Summary: Common Coupling Additives

AdditiveAdvantagesDisadvantages
HOBt Effective at suppressing racemization and N-acylurea formation.Potentially explosive in its anhydrous form.
HOAt More effective than HOBt at preventing racemization, especially in difficult couplings.More expensive than HOBt.
Oxyma Pure® A non-explosive alternative to HOBt with similar or better performance.May be more expensive than HOBt.
Question 2: I am trying to modify the phenolic hydroxyl group of my synthesized salicylanilide and I'm getting a product with a different ring structure. What is this unexpected product?

Answer:

You are likely forming a benzoxazepine derivative through an intramolecular cyclization.[6]

Causality and Mechanism:

This side reaction is particularly common when attempting to esterify the phenolic hydroxyl group of a salicylanilide, for example, with an N-protected amino acid. The reaction proceeds via a 7-exo-trig cyclization, where the amide nitrogen acts as a nucleophile and attacks the newly formed ester carbonyl group. This results in the formation of a seven-membered dibenzo[b,f][5][6]oxazepine ring system.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Salicylanilide [label="Salicylanilide", fillcolor="#F1F3F4"]; Amino_Acid [label="N-protected\nAmino Acid", fillcolor="#F1F3F4"]; Ester_Intermediate [label="Salicylanilide Ester\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Benzoxazepine [label="Benzoxazepine\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Salicylanilide -> Ester_Intermediate [label="+ Amino Acid, Coupling Agent"]; Ester_Intermediate -> Benzoxazepine [label="Intramolecular\n7-exo-trig Cyclization", color="#EA4335", fontcolor="#EA4335"]; }

Figure 2: Formation of a benzoxazepine derivative.

Troubleshooting Protocol:

Preventing this intramolecular cyclization requires careful selection of reagents and reaction conditions.

Recommended Actions:

  • Protecting Group Strategy:

    • Protocol: Before attempting to modify the phenolic hydroxyl group, protect the amide nitrogen. A suitable protecting group would be one that reduces the nucleophilicity of the amide nitrogen and can be removed under conditions that do not affect the newly formed ester. A Boc group, for example, could be installed and later removed under acidic conditions.

  • Choice of Coupling Agent:

    • Protocol: Use a milder coupling agent that does not excessively activate the ester carbonyl towards nucleophilic attack. For example, using a carbodiimide with an additive at low temperatures might be preferable to more aggressive reagents.

  • Use of a Different Synthetic Route:

    • Protocol: If possible, consider synthesizing the desired molecule through a different route where the ester linkage is formed before the amide bond. For example, you could couple the N-protected amino acid to salicylic acid first, and then form the amide bond in a subsequent step.

Question 3: I am trying to acetylate my salicylanilide, but I am getting a mixture of products, some of which seem to be acetylated on the nitrogen instead of the oxygen. How can I control the regioselectivity?

Answer:

You are observing a competition between N-acylation and O-acylation . The outcome of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent.[7][8]

Causality and Mechanism:

Salicylanilides have two potential sites for acylation: the phenolic hydroxyl group (O-acylation) and the amide nitrogen (N-acylation). The relative nucleophilicity of these two sites determines the major product.

  • O-acylation is favored under basic conditions where the phenolic proton is removed to form a more nucleophilic phenoxide ion.

  • N-acylation can be favored under certain conditions, especially if the nitrogen's lone pair is more accessible or if the reaction is kinetically controlled. Generally, amines are more nucleophilic than alcohols, but in the case of amides, the nitrogen lone pair is delocalized into the carbonyl group, reducing its nucleophilicity.[8]

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Salicylanilide [label="Salicylanilide", fillcolor="#F1F3F4"]; Acetyl_Chloride [label="Acetyl Chloride/\nAcetic Anhydride", fillcolor="#F1F3F4"]; O_Acylated_Product [label="O-acetylsalicylanilide\n(Thermodynamic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Acylated_Product [label="N-acetylsalicylanilide\n(Kinetic Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Salicylanilide -> O_Acylated_Product [label="Basic conditions\n(e.g., NaH, pyridine)"]; Salicylanilide -> N_Acylated_Product [label="Neutral or mildly\nacidic conditions"]; Acetyl_Chloride -> Salicylanilide [style=invis]; }

Figure 3: N- vs. O-acylation of salicylanilides.

Troubleshooting Protocol:

To control the regioselectivity of the acylation, you must carefully choose your reaction conditions.

Protocol for Favoring O-Acylation:

  • Reagents: Salicylanilide, acetic anhydride or acetyl chloride, and a suitable base (e.g., pyridine, triethylamine, or sodium hydride).

  • Procedure:

    • Dissolve the salicylanilide in a suitable aprotic solvent (e.g., THF, DMF).

    • Cool the solution to 0 °C.

    • Add a slight excess of a base (e.g., 1.1 equivalents of triethylamine or pyridine) to deprotonate the phenolic hydroxyl group.

    • Slowly add the acylating agent (1.0-1.1 equivalents of acetic anhydride or acetyl chloride).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work up the reaction by quenching with water and extracting the product into an organic solvent.

Protocol for Favoring N-Acylation (if desired):

While generally less common, if N-acylation is the desired outcome, running the reaction under neutral or slightly acidic conditions, or with a less reactive acylating agent, might favor this pathway. However, O-acylation is often the thermodynamically favored product.

Frequently Asked Questions (FAQs)

Q1: What is the source of the salicylanilide salicylate impurity mentioned in some older literature?

A: Salicylanilide salicylate is an impurity that can form when unreacted salicylic acid is present during the workup or purification of the salicylanilide product. It is essentially a salt formed between the acidic phenolic hydroxyl group of salicylic acid and the basic character of the salicylanilide product (though weak). Its presence can affect the melting point and the outcome of subsequent reactions.

Q2: How can I effectively monitor the progress of my salicylanilide synthesis?

A: A combination of analytical techniques is recommended for robust reaction monitoring:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any intermediates or byproducts by providing molecular weight information.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (if equipped) or to analyze aliquots taken from the reaction mixture to determine the ratio of starting materials to products.[11]

Q3: Are there any "greener" alternatives to traditional coupling agents like PCl₃?

A: Yes, the field of green chemistry is continuously developing more environmentally friendly methods for amide bond formation. Some alternatives include:

  • Boronic acid catalysts: Certain boronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines with the only byproduct being water.[9]

  • Enzyme-catalyzed synthesis: Lipases and other enzymes can be used to form amide bonds under mild, aqueous conditions.

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and often allows for the use of less solvent.[12]

Q4: My salicylanilide product is difficult to purify. What are some effective purification strategies?

A: Purification of salicylanilides can be challenging due to their often-poor solubility. Here are a few strategies:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Common solvents include ethanol, methanol, toluene, or mixtures with water.[13]

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A gradient elution system, for example, with hexanes and ethyl acetate, is often effective.

  • Preparative HPLC: For very high purity or for separating closely related impurities, preparative reverse-phase HPLC can be used.[11]

  • Acid-Base Extraction: The phenolic hydroxyl group of salicylanilides allows for their separation from non-acidic impurities by extraction into a basic aqueous solution and subsequent re-acidification to precipitate the product.

References

Scaling up the Synthesis of 5-Chloro-2-hydroxybenzohydrazide for Library Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Chloro-2-hydroxybenzohydrazide. This key building block is often utilized in the generation of compound libraries for high-throughput screening. Here, we address common challenges and provide practical, field-tested solutions to ensure a robust and efficient scale-up process.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most prevalent and scalable two-step synthesis involves:

  • Esterification: The Fischer-Speier esterification of 5-chlorosalicylic acid with an alcohol (commonly methanol or ethanol) in the presence of a strong acid catalyst (like sulfuric acid) to form the corresponding ester.

  • Hydrazinolysis: The subsequent reaction of the synthesized ester with hydrazine hydrate to yield the final product, this compound.

Why is the esterification step necessary?

Direct reaction of a carboxylic acid with hydrazine is possible but often requires harsh conditions and can lead to side product formation. Converting the carboxylic acid to an ester provides a more reactive intermediate for nucleophilic attack by hydrazine, leading to a cleaner reaction and higher yields.

What are the critical parameters to control during the esterification reaction?

Key parameters for a successful esterification include:

  • Anhydrous Conditions: The presence of water can shift the equilibrium of the Fischer esterification back towards the starting materials, reducing the yield. Using anhydrous alcohol and a drying agent can be beneficial.

  • Catalyst Concentration: A catalytic amount of strong acid is sufficient. Excessive acid can lead to side reactions and complicates the work-up.

  • Reaction Temperature and Time: Refluxing the reaction mixture is typically required to drive the reaction to completion. The optimal time can vary depending on the scale and specific conditions, but it is often in the range of 6-20 hours.[1][2]

What should I consider when scaling up the hydrazinolysis step?

For the hydrazinolysis step, consider the following:

  • Exothermic Reaction: The reaction of esters with hydrazine hydrate can be exothermic. For larger scale reactions, it is crucial to control the rate of addition of hydrazine hydrate and provide adequate cooling to maintain a safe reaction temperature.

  • Solvent Choice: Ethanol or methanol are common solvents for this reaction.[3] The choice of solvent can influence the solubility of the starting materials and the final product, which can affect reaction rate and ease of product isolation.

  • Stoichiometry: A slight excess of hydrazine hydrate is often used to ensure complete conversion of the ester.

How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the esterification and hydrazinolysis reactions. By comparing the reaction mixture to the starting materials and a standard of the expected product, you can determine when the reaction is complete.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Yield in Esterification Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is maintained at a consistent reflux temperature. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
Presence of water in the reaction mixture.Use anhydrous alcohol and consider adding a drying agent like molecular sieves.
Loss of product during work-up.During the aqueous work-up, ensure the pH is carefully adjusted to minimize the solubility of the ester in the aqueous layer. Multiple extractions with an organic solvent will improve recovery.
Formation of Impurities in Esterification Side reactions due to excessive heat or prolonged reaction times.Optimize the reaction time by monitoring with TLC. Avoid unnecessarily long reaction times once the starting material is consumed.
Impure starting materials.Ensure the 5-chlorosalicylic acid is of high purity before starting the reaction. Recrystallization of the starting material may be necessary.
Low Yield in Hydrazinolysis Incomplete reaction.Ensure a slight excess of hydrazine hydrate is used. Monitor the reaction by TLC to confirm the disappearance of the starting ester.
Product is soluble in the reaction solvent.After the reaction is complete, cooling the reaction mixture can help precipitate the product. If the product remains in solution, the solvent may need to be partially or fully removed under reduced pressure.
Hydrolysis of the ester back to the carboxylic acid.Ensure that the hydrazine hydrate is of good quality and not excessively diluted with water.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.Try different recrystallization solvents or solvent mixtures. Trituration with a non-polar solvent like hexane can sometimes induce crystallization. If crystallization fails, column chromatography may be necessary.
Product is contaminated with unreacted starting materials.If TLC shows the presence of starting materials, consider adjusting the work-up procedure. For example, an acidic wash can remove unreacted hydrazine, and a basic wash can remove unreacted carboxylic acid.
Product is discolored.The discoloration may be due to trace impurities. Treatment with activated charcoal during recrystallization can often remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-chlorosalicylate

This protocol details the esterification of 5-chlorosalicylic acid.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorosalicylic acid.

  • Reagents: For every 1 mole of 5-chlorosalicylic acid, add 10-20 moles of anhydrous methanol and a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 moles).

  • Reaction: Heat the mixture to reflux and maintain for 6-20 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-chlorosalicylate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or a mixture of ethyl acetate and hexane.

Protocol 2: Synthesis of this compound

This protocol describes the hydrazinolysis of methyl 5-chlorosalicylate.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 5-chlorosalicylate and a suitable solvent like ethanol.

  • Reagent Addition: While stirring, add hydrazine hydrate (typically 1.1-1.5 equivalents) dropwise to the solution. Be mindful of any temperature increase.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, should precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Visualizing the Workflow

Synthesis Pathway

Synthesis_Pathway A 5-Chlorosalicylic Acid B Methyl 5-chlorosalicylate A->B  CH3OH, H2SO4 (cat.) Reflux C This compound B->C  NH2NH2·H2O, Ethanol Reflux

Caption: Two-step synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Product Yield Q1 Which Step? Start->Q1 Esterification Esterification Q1->Esterification Step 1 Hydrazinolysis Hydrazinolysis Q1->Hydrazinolysis Step 2 Cause1 Incomplete Reaction? Esterification->Cause1 Cause2 Product Loss during Work-up? Esterification->Cause2 Cause3 Incomplete Reaction? Hydrazinolysis->Cause3 Cause4 Product Soluble in Solvent? Hydrazinolysis->Cause4 Sol1 Increase Reflux Time Monitor by TLC Cause1->Sol1 Yes Sol2 Optimize Extraction pH Multiple Extractions Cause2->Sol2 Yes Sol3 Use Excess Hydrazine Monitor by TLC Cause3->Sol3 Yes Sol4 Cool to Precipitate Remove Solvent Cause4->Sol4 Yes

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Interpreting Complex NMR Spectra of 5-Chloro-2-hydroxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Chloro-2-hydroxybenzohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these compounds and encountering challenges in interpreting their NMR spectra. As a Senior Application Scientist, my goal is to provide you with in-depth, practical solutions to common issues, grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why do the aromatic protons in my this compound derivative show such a complex and overlapping multiplet in the 1H NMR spectrum?

Answer:

The complexity in the aromatic region (typically 6.5-8.0 ppm) of your 1H NMR spectrum arises from a combination of factors inherent to the structure of this compound derivatives.[1][2]

  • Asymmetrical Substitution: The benzene ring is substituted with three different groups: a chloro group, a hydroxyl group, and a benzohydrazide moiety. This asymmetry means that each of the three remaining aromatic protons is chemically distinct, leading to separate signals.

  • Spin-Spin Coupling: These non-equivalent protons will couple with each other. You will observe ortho, meta, and potentially para coupling, each with a characteristic coupling constant (J-value). The interplay of these different couplings for each proton results in complex splitting patterns, such as doublets of doublets.[3]

  • Second-Order Effects: When the chemical shift difference between two coupling protons is small (approaching the magnitude of the coupling constant), second-order effects can occur. This leads to distorted multiplets where the peak intensities and spacing are not as predicted by simple first-order rules (e.g., the n+1 rule).[3] This is common in substituted aromatic systems where protons are close in chemical shift.

  • Electron Donating and Withdrawing Effects: The hydroxyl group is an electron-donating group, which tends to shield the ortho and para protons, shifting them upfield.[4] Conversely, the chloro and benzohydrazide groups are electron-withdrawing, deshielding the ortho and para protons and shifting them downfield.[4] This push-pull electronic environment spreads the chemical shifts of the aromatic protons, but they can still remain close enough to induce complex splitting.

Troubleshooting Steps:

  • Increase Spectrometer Field Strength: If possible, acquire the spectrum on a higher field instrument (e.g., 500 MHz or higher). This will increase the chemical shift dispersion (in Hz) without changing the coupling constants, which can simplify complex multiplets and reduce second-order effects.

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): A 1H-1H COSY experiment is essential. It will show cross-peaks between protons that are coupled to each other, allowing you to trace the connectivity of the aromatic spin system.[5][6]

    • TOCSY (Total Correlation Spectroscopy): This can be useful to identify all protons within a spin system, even if they are not directly coupled.

  • Spectral Simulation: If you have access to NMR simulation software, you can input estimated chemical shifts and coupling constants to generate a theoretical spectrum. By adjusting these parameters to match your experimental spectrum, you can confirm your assignments.

Question 2: The chemical shifts of my -OH and -NH protons are not consistent between samples and often appear as broad signals. Why is this happening and how can I confirm their assignment?

Answer:

The variability and broadness of hydroxyl (-OH) and amide/amine (-NH) proton signals are characteristic features in 1H NMR and are influenced by several factors.[7]

  • Hydrogen Bonding: Both the phenolic -OH and the hydrazide -NH protons are capable of participating in both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding.[8][9][10] The extent of hydrogen bonding can be affected by concentration, solvent, temperature, and the presence of trace amounts of water.

    • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the phenolic -OH and the carbonyl oxygen of the hydrazide, or between the -NH and the phenolic oxygen. This can lead to a significant downfield shift of the involved proton.[11]

    • Intermolecular Hydrogen Bonding: This type of bonding with other solute molecules or with the solvent leads to a dynamic equilibrium of different hydrogen-bonded species, causing the signal to broaden and its chemical shift to be highly dependent on the experimental conditions.[7][8]

  • Chemical Exchange: These protons are acidic and can undergo rapid chemical exchange with other labile protons in the sample, such as trace water or acidic impurities.[7] If the rate of exchange is on the NMR timescale, the signal will be broad.

  • Quadrupolar Broadening: The nitrogen atom has a nuclear spin (I=1) and a quadrupole moment. Protons attached to nitrogen can experience quadrupolar broadening, which can lead to broader signals.

Troubleshooting and Confirmation:

  • D2O Exchange: This is the definitive method for identifying exchangeable protons. Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The signals corresponding to the -OH and -NH protons will disappear or significantly decrease in intensity because the protons are replaced by deuterium, which is not observed in 1H NMR.[7]

  • Solvent Titration: Acquire spectra in different deuterated solvents (e.g., CDCl3, DMSO-d6, Acetone-d6). The chemical shifts of the -OH and -NH protons will likely change significantly with the hydrogen bonding capacity of the solvent.[12][13] For example, in a strong hydrogen bond accepting solvent like DMSO-d6, these signals are often sharper and shifted further downfield compared to a less interacting solvent like CDCl3.[14]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide insight into hydrogen bonding and exchange processes.[15] Changes in chemical shift with temperature can indicate the presence of dynamic equilibria.

  • 2D NMR:

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the -NH proton and nearby carbons (e.g., the carbonyl carbon) to confirm its assignment. An HMBC experiment shows correlations between protons and carbons that are 2-3 bonds away.[5][16]

Question 3: I am observing two sets of signals for some protons in my this compound derivative, suggesting the presence of two species. What could be the cause?

Answer:

The observation of doubled signals in the NMR spectrum of a hydrazide derivative is often due to the presence of conformational isomers, specifically rotamers, that are slowly interconverting on the NMR timescale.[17][18]

  • Restricted Rotation around the Amide C-N Bond: The amide bond (CO-NH) has significant double bond character due to resonance. This restricts free rotation, leading to the existence of syn and anti conformers. If the energy barrier to rotation is high enough, both conformers can be observed as separate species in the NMR spectrum at room temperature.[19]

  • Restricted Rotation around the N-N Bond: Similarly, rotation around the N-N single bond can also be restricted, leading to different stable conformations (atropisomers).[15][18]

The relative populations of these conformers can be influenced by solvent effects and intramolecular hydrogen bonding.[17] For example, one conformer might be stabilized by an intramolecular hydrogen bond between the phenolic -OH and the hydrazide moiety, while the other is not.

Experimental Workflow for Investigating Conformational Isomers:

Here is a systematic approach to confirm and characterize the presence of rotamers:

  • Variable Temperature (VT) NMR: This is the most powerful technique to study dynamic processes like conformational exchange.

    • Procedure: Acquire a series of 1H NMR spectra at increasing temperatures.

    • Expected Outcome: As the temperature increases, the rate of interconversion between the rotamers will also increase. You should observe the two sets of signals broaden, move closer together, and eventually coalesce into a single, averaged set of signals at a high enough temperature (the coalescence temperature).

  • 2D NMR Spectroscopy:

    • COSY and TOCSY: These experiments can help you separately assign the proton signals for each of the two conformers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments can provide through-space correlations between protons that are close to each other. This can be invaluable for determining the specific spatial arrangement of atoms in each conformer. For example, a NOE between a specific aromatic proton and an NH proton would only be possible in one of the rotamers.

Visualizing Conformational Exchange with VT-NMR

G cluster_temp Temperature Effect on NMR Signals of Rotamers Low_T Low Temperature (Slow Exchange) Two sharp signals observed Intermediate_T Intermediate Temperature (Coalescence) Signals broaden and merge Low_T->Intermediate_T Increase T High_T High Temperature (Fast Exchange) One sharp, averaged signal Intermediate_T->High_T Increase T

Caption: Workflow for Variable Temperature (VT) NMR experiment.

Data Summary Table

The following table provides typical 1H NMR chemical shift ranges for the key protons in this compound derivatives. Note that these values can vary significantly based on solvent and specific derivatization.

Proton TypeTypical Chemical Shift (ppm)MultiplicityNotes
Phenolic -OH9.0 - 12.0Broad singletHighly variable; disappears on D2O exchange.[11][14]
Amide -NH-CO-8.0 - 11.0Broad singletHighly variable; disappears on D2O exchange.[14][17]
Hydrazide -NH24.0 - 5.0Broad singletIf present; disappears on D2O exchange.[17]
Aromatic -CH6.8 - 8.0d, t, dd, mComplex patterns due to coupling.[1][2]

Advanced Troubleshooting: A 2D NMR Approach for Full Structure Elucidation

For unambiguous assignment of all proton and carbon signals, a combination of 2D NMR experiments is recommended.

G H1 1H NMR (Initial Proton Info) COSY 1H-1H COSY (Proton-Proton Connectivity) H1->COSY HSQC 1H-13C HSQC (Direct C-H Attachment) H1->HSQC HMBC 1H-13C HMBC (Long-Range C-H Connectivity) H1->HMBC C13 13C NMR & DEPT (Carbon Types: CH, CH2, CH3) C13->HSQC C13->HMBC Structure Final Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure

Caption: A typical 2D NMR workflow for structure elucidation.

Step-by-Step Protocol:

  • Acquire 1D Spectra: Obtain high-quality 1H and 13C{1H} spectra. A DEPT-135 experiment is also useful to differentiate between CH/CH3 (positive signals) and CH2 (negative signals) carbons.[5]

  • 1H-1H COSY: Use this to establish proton-proton coupling networks. In your derivative, this will clearly show the relationships between the three aromatic protons.[6][20]

  • 1H-13C HSQC (or HMQC): This experiment correlates each proton with the carbon it is directly attached to. It's a powerful way to assign the chemical shifts of protonated carbons.[5][20]

  • 1H-13C HMBC: This is often the key experiment for piecing the molecular fragments together. It reveals correlations between protons and carbons that are 2 or 3 bonds apart. For example, you can confirm the assignment of the aromatic protons by observing their correlations to the carbon bearing the chloro group or the carbon attached to the hydrazide moiety.[16]

By systematically analyzing the data from this suite of experiments, you can overcome the challenges of signal overlap and conformational complexity to confidently assign the complete structure of your this compound derivatives.[5][21]

References

Validation & Comparative

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Purity Analysis of 5-Chloro-2-hydroxybenzohydrazide: An HPLC-Centric Comparative Study

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a hydrazide functional group attached to a chlorinated phenol ring, makes it a versatile building block. However, the very reactivity that makes it useful also presents challenges in synthesis and purification. The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can have a profound impact on the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, accurate, and reliable analytical method for purity determination is not just a quality control measure; it is a fundamental requirement in the drug development process.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will dissect the rationale behind the method's development, provide a detailed experimental protocol, and objectively compare its performance against alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of how to ensure the purity and quality of this critical intermediate.

The Gold Standard: Reversed-Phase HPLC for Purity Profiling

For compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice for purity analysis. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from a wide array of potential impurities.[1][2]

Causality Behind Experimental Choices: A Scientist's Perspective

Developing a robust HPLC method is a process of informed decisions. Here, we explain the "why" behind each critical parameter choice for this specific analysis:

  • The Column (Stationary Phase): A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and the logical starting point. The nonpolar C18 chains provide a hydrophobic stationary phase that effectively retains the moderately polar this compound molecule through hydrophobic interactions. This choice allows for excellent separation from both more polar and less polar impurities.

  • The Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent is optimal.

    • Aqueous Phase (Mobile Phase A): 0.1% Phosphoric Acid in Water. The addition of a strong acid like phosphoric acid is crucial. It protonates the hydrazide and phenolic hydroxyl groups, suppressing their ionization. This ensures a single, uncharged state for the analyte, leading to sharp, symmetrical peaks and reproducible retention times.

    • Organic Phase (Mobile Phase B): Acetonitrile. Acetonitrile is chosen for its low viscosity, which allows for lower backpressure, and its UV transparency at lower wavelengths, which provides a clean baseline. A gradient elution (gradually increasing the percentage of acetonitrile) is necessary to elute a wide range of impurities with varying polarities within a reasonable timeframe.[1][3]

  • The Detector: UV detection at approximately 245 nm is selected. This wavelength corresponds to a high absorbance region for the benzohydrazide chromophore, ensuring high sensitivity for both the main peak and any structurally related impurities. A Diode Array Detector (DAD) is preferable as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and preliminary identification of impurities.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC purity analysis process.

HPLC_Workflow cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std Prepare Reference Standard (e.g., 0.5 mg/mL in Diluent) setup Equilibrate HPLC System (Column: C18, Temp: 30°C) prep_std->setup prep_sample Prepare Sample Solution (e.g., 0.5 mg/mL in Diluent) prep_sample->setup prep_mobile Prepare & Degas Mobile Phases (A: 0.1% H3PO4 in H2O, B: ACN) prep_mobile->setup inject Inject Blank, Standard, and Sample setup->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (245 nm) & Data Acquisition separate->detect integrate Integrate Chromatograms detect->integrate calculate Calculate Purity (% Area) and Impurity Profile integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Detailed HPLC Protocol

Objective: To determine the purity of this compound and quantify any related impurities using a stability-indicating RP-HPLC method.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.

Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm particle size | | Mobile Phase A | 0.1% (v/v) Phosphoric Acid in HPLC-grade Water | | Mobile Phase B | Acetonitrile (HPLC grade) | | Gradient Program | Time (min) | % B | | | 0 | 30 | | | 25 | 80 | | | 30 | 80 | | | 31 | 30 | | | 40 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | 245 nm | | Injection Volume | 10 µL | | Diluent | Acetonitrile/Water (50:50, v/v) |

Procedure:

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • System Suitability: Before sample analysis, inject the Standard Solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis: Inject the Diluent (as a blank), followed by the Standard Solution and the Sample Solution.

  • Calculation: Calculate the purity by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness

A protocol is only trustworthy if it is validated. This HPLC method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure it is fit for purpose.[4][5]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by running forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) and showing that the main peak is well-resolved from any degradation peaks.[6][7]

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte. Assessed over a range (e.g., 50-150% of the target concentration), with a correlation coefficient (r²) of >0.999 being the goal.[3][8]

  • Accuracy: The closeness of the test results to the true value. Determined by spiking the sample with known amounts of pure analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[3][4]

  • Precision: Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). The RSD for multiple preparations should be less than 2%.[4][5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying trace impurities.

A Comparative Guide to Alternative Analytical Methods

While HPLC is the primary method, employing orthogonal techniques (methods based on different separation principles) provides a more complete picture of a compound's purity.[9]

Technique Principle Resolution Sensitivity (Typical LOQ) Quantitative Accuracy Primary Application Key Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Very High~0.05% AreaHigh (<2% RSD)Comprehensive purity profiling and quantitation of impurities.Requires chromophores for detection; co-elution can mask impurities.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material driven by capillary action.Low to Moderate~0.5-1% by visualLow (Semi-quantitative at best)Rapid screening, reaction monitoring, identification of major impurities.Poor resolution for complex mixtures, not suitable for accurate quantitation.
Gas Chromatography (GC-FID) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High~0.05% AreaHigh (<3% RSD)Analysis of volatile impurities (e.g., residual solvents).Requires analyte to be volatile and thermally stable; this compound would require derivatization, adding complexity.[10][11]
Titrimetry Chemical reaction with a standardized titrant. Hydrazides can be oxidized by reagents like potassium iodate.[12]N/A (Assay only)% LevelVery High (<0.5% RSD)Accurate determination of total hydrazide content (Assay).Not an impurity profiling tool; cannot distinguish between the main compound and other reactive hydrazide impurities.
When to Use Alternative Methods
  • TLC is an excellent, low-cost tool for in-process control during synthesis to quickly check for the consumption of starting materials.

  • GC is not ideal for the primary purity analysis of this compound but is essential for a different aspect of quality control: quantifying residual solvents used during synthesis.

  • Titrimetry can be a powerful, high-accuracy method for determining the overall assay value (e.g., 99.5% pure) but provides no information on the number or identity of the impurities that make up the other 0.5%.

Conclusion: An Integrated Approach to Purity Assurance

The purity analysis of this compound is most effectively and comprehensively achieved using a validated, stability-indicating RP-HPLC method. This technique provides the high resolution and sensitivity required to separate, detect, and quantify potential process-related impurities and degradation products. The rationale for selecting a C18 column, an acidified mobile phase, and an appropriate UV wavelength is grounded in the fundamental principles of chromatography and the specific chemistry of the analyte.

However, a complete quality assessment relies on an integrated approach. Orthogonal methods like TLC for rapid screening and GC for residual solvent analysis provide complementary data. For absolute certainty in the identity of unknown peaks observed in an HPLC chromatogram, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the definitive next step. By understanding the strengths and limitations of each technique, scientists can design a robust analytical strategy that ensures the quality, safety, and reliability of this vital pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Spectroscopic Validation of 5-Chloro-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of spectroscopic techniques for validating the structure of 5-Chloro-2-hydroxybenzohydrazide, a molecule of interest in medicinal chemistry.[1] Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and demonstrate how a multi-spectroscopic approach forms a self-validating system for structural elucidation.

The Imperative of Structural Validation

This compound, with the molecular formula C₇H₇ClN₂O₂, is a versatile intermediate in the synthesis of various biologically active compounds.[1][2] Its synthesis, often achieved through the reaction of a salicylic acid derivative with hydrazine hydrate, necessitates a robust validation process to confirm the successful formation of the desired product and to rule out the presence of starting materials or side products.[3] Spectroscopic techniques provide a non-destructive means to probe the molecular architecture and confirm the presence of key functional groups and their connectivity.[4][5][6]

A Multi-Pronged Approach to Structural Confirmation

A single spectroscopic technique rarely provides sufficient evidence for complete structural elucidation. Instead, a combination of methods, each offering a unique piece of the structural puzzle, is employed to build a comprehensive and definitive picture of the molecule.[7][8] For this compound, the core techniques include Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_confirmation Structural Confirmation Start Methyl 5-chloro-2-hydroxybenzoate + Hydrazine Hydrate Reaction Reaction Start->Reaction Product Crude this compound Reaction->Product FTIR FT-IR Spectroscopy Product->FTIR Functional Group ID NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Connectivity & Chemical Environment MS Mass Spectrometry Product->MS Molecular Weight & Fragmentation Confirmed Validated Structure of This compound FTIR->Confirmed NMR->Confirmed MS->Confirmed

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule.[9] The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretching, bending), which are characteristic of the bonds present.[4][8]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: A small amount of the synthesized this compound is finely ground with potassium bromide (KBr), an IR transparent salt.[10]

  • Pellet Formation: The mixture is compressed under high pressure to form a thin, transparent pellet.[10]

  • Spectral Acquisition: The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10]

Interpreting the Spectrum: A Comparative Analysis

The FT-IR spectrum provides a unique "fingerprint" of the molecule. For this compound, we expect to see characteristic absorption bands that confirm the presence of the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale for Assignment
O-H (Phenolic)3400-3200 (Broad)Stretching vibration of the hydroxyl group.[11]
N-H (Hydrazide)3350-3180Asymmetric and symmetric stretching of the N-H bonds.[11][12]
C=O (Amide I)1680-1630Stretching vibration of the carbonyl group in the hydrazide moiety.[3][11]
N-H (Amide II)1550-1510Bending vibration of the N-H bond.[3]
C=C (Aromatic)1600-1450Stretching vibrations within the benzene ring.[3]
C-Cl800-600Stretching vibration of the carbon-chlorine bond.[10]

Comparison with Starting Material: The presence of the N-H and amide C=O bands, and the absence of a strong ester C=O band (typically around 1735-1750 cm⁻¹) from the starting material (e.g., methyl 5-chloro-2-hydroxybenzoate), provides strong evidence for the successful conversion to the hydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule.[4] It provides information about the chemical environment and connectivity of individual atoms.[6]

¹H NMR Spectroscopy: Probing the Protons

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆), which is NMR-inactive. Tetramethylsilane (TMS) is often added as an internal standard.

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves to generate the NMR spectrum.[4]

Predicted ¹H NMR Data for this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~11.0Singlet1HAr-OHThe acidic phenolic proton is typically downfield and appears as a broad singlet.
~9.5Singlet1H-CO-NH-The amide proton is deshielded by the adjacent carbonyl group.
~7.8Doublet1HAr-HAromatic proton ortho to the carbonyl group.
~7.4Doublet of doublets1HAr-HAromatic proton meta to both the carbonyl and chloro groups.
~7.0Doublet1HAr-HAromatic proton ortho to the hydroxyl group.
~4.5Singlet (broad)2H-NH₂Protons of the terminal amino group.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~165C=OThe carbonyl carbon of the hydrazide is significantly downfield.
~155C-OHThe aromatic carbon attached to the hydroxyl group is deshielded.
~130Aromatic C-HAromatic carbons with attached protons.
~128Aromatic C-H
~125C-ClThe aromatic carbon attached to the chlorine atom.
~120Aromatic C-H
~118Aromatic CQuaternary aromatic carbon.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[5] It provides the molecular weight of the compound and information about its structure through fragmentation patterns.[7]

Experimental Protocol: Electron Ionization (EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺).

  • Fragmentation: The molecular ion is often unstable and fragments into smaller, charged species.

  • Detection: The ions are separated based on their mass-to-charge ratio and detected.

Interpreting the Mass Spectrum
  • Molecular Ion Peak (M⁺): For this compound (C₇H₇ClN₂O₂), the expected molecular weight is approximately 186.6 g/mol .[2] Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), we expect to see two molecular ion peaks at m/z 186 and 188.[13]

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for benzohydrazides involve cleavage of the N-N bond and the bond between the carbonyl group and the aromatic ring.

G cluster_structure This compound Structure cluster_data Expected Spectroscopic Data Molecule C₇H₇ClN₂O₂ FTIR FT-IR: - O-H, N-H, C=O stretches Molecule->FTIR H_NMR ¹H NMR: - Aromatic protons - NH, NH₂, OH protons Molecule->H_NMR C_NMR ¹³C NMR: - Carbonyl carbon - Aromatic carbons Molecule->C_NMR MS MS: - M⁺ at m/z 186/188 Molecule->MS

Caption: Correlation of the molecular structure with expected spectroscopic data.

Conclusion: A Symphony of Spectroscopic Evidence

The structural validation of a synthesized compound like this compound is not a matter of a single "magic bullet" technique. Instead, it is a process of building a compelling case through the convergence of evidence from multiple, complementary spectroscopic methods. FT-IR confirms the presence of the essential functional groups, NMR spectroscopy maps out the precise arrangement of atoms and their chemical environments, and mass spectrometry provides the definitive molecular weight and clues to the molecule's fragmentation. By integrating the data from these techniques, researchers can confidently and authoritatively confirm the structure of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

A Comparative Guide to the Antibacterial Activity of Benzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2] Among the myriad of heterocyclic compounds investigated, the benzohydrazide scaffold has emerged as a privileged structure in medicinal chemistry due to its synthetic accessibility and diverse biological activities, including antibacterial, antifungal, and antitubercular properties.[3][4][5] This guide provides a comparative analysis of the antibacterial potency of various benzohydrazide analogs, delving into their structure-activity relationships (SAR), and presenting a robust, validated protocol for their in vitro evaluation. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to navigate this promising class of compounds.

The Benzohydrazide Scaffold: A Versatile Core

Benzohydrazides are derivatives of hydrazine and benzoic acid. The core structure consists of a phenyl ring attached to a carbonyl group, which is in turn linked to a hydrazide moiety (-CONHNH2). The true versatility of this scaffold lies in the derivatization of the terminal nitrogen atom, typically through condensation with various aldehydes or ketones, to form benzohydrazones (Schiff bases).[4][6] This synthetic tractability allows for the creation of vast libraries of analogs with tailored steric and electronic properties, which is fundamental to exploring and optimizing their antibacterial potential.

Caption: General chemical structure of benzohydrazide analogs (benzohydrazones).

Synthesis Strategy: A Robust and Facile Approach

The synthesis of benzohydrazide analogs is typically a straightforward two-step process. The initial and pivotal step is the formation of the core benzohydrazide intermediate. This is most commonly achieved by refluxing a corresponding methyl benzoate ester with hydrazine hydrate.[3] The resulting benzohydrazide precipitate can then be isolated.

The second step involves the condensation reaction between the synthesized benzohydrazide and a selected aldehyde or ketone.[7][8] This reaction is often carried out under mild conditions, such as stirring at room temperature in a suitable solvent like ethanol, to yield the final benzohydrazone analog.[9] The purity and structural integrity of the synthesized compounds are critical for reliable biological evaluation and are typically confirmed using spectroscopic techniques like FT-IR, NMR (¹H & ¹³C), and mass spectrometry.[7]

G General Synthesis Workflow for Benzohydrazide Analogs start Starting Materials: Substituted Methyl Benzoate & Hydrazine Hydrate step1 Step 1: Nucleophilic Acyl Substitution (Reflux) start->step1 intermediate Intermediate: Substituted Benzohydrazide step1->intermediate step2 Step 2: Condensation Reaction (Stirring in Ethanol) intermediate->step2 reagent Reagent: Substituted Aldehyde/Ketone reagent->step2 product Final Product: Benzohydrazide Analog (Benzohydrazone) step2->product analysis Structural Characterization (FT-IR, NMR, Mass Spec) product->analysis

Caption: A typical two-step workflow for the synthesis of benzohydrazide analogs.

Comparative Antibacterial Activity

The antibacterial efficacy of benzohydrazide analogs is highly dependent on the nature and position of substituents on the aromatic rings (R1 and R2 in the general structure). A comprehensive review of the literature reveals significant activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[10] The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is the gold standard for quantifying this activity.[11][12]

Below is a table summarizing the MIC values for representative benzohydrazide analogs against common pathogenic bacteria, compiled from various studies.

Benzohydrazide Analog / DerivativeTarget BacteriumMIC (µg/mL)Reference
N'-(4-fluorobenzylidene)benzohydrazideStaphylococcus aureus— (6mm)¹[13]
N'-(4-fluorobenzylidene)benzohydrazideEscherichia coli— (7mm)¹[13]
2-propylquinoline-4-carbohydrazide derivative (Compound 3)Pseudomonas aeruginosa0.39[13]
2-propylquinoline-4-carbohydrazide derivative (Compound 3)Staphylococcus aureus0.39[13]
Isonicotinic acid hydrazone derivative (Compound 15)Staphylococcus aureus1.95 - 7.81[13]
Isonicotinic acid hydrazone derivative (Compound 16)Staphylococcus aureus3.91 - 7.81[13]
N'-((2-Chloroquinolin-3-yl)methylene)-2-methoxybenzohydrazideStaphylococcus aureus20[10]
N'-((2-Chloroquinolin-3-yl)methylene)-2-methoxybenzohydrazideEscherichia coli40[10]
4-aminoquinoline-hydrazone derivative (HD6)Bacillus subtilis8[14]
4-aminoquinoline-hydrazone derivative (HD6)Pseudomonas aeruginosa16[14]

¹Data reported as zone of inhibition diameter (mm), not MIC.

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: The presence of electron-withdrawing groups, particularly halogens like fluorine and chlorine, on the phenyl rings often enhances antibacterial activity.[5][9] This is exemplified by the potent activity of quinoline-based analogs containing chlorine.[3][10] The increased lipophilicity and altered electronic properties may facilitate cell wall penetration and interaction with intracellular targets.

  • Heterocyclic Moieties: Incorporation of other heterocyclic rings, such as quinoline, pyrazole, or thiazole, into the benzohydrazide structure can significantly boost potency and broaden the antibacterial spectrum.[7][10][14] These moieties can engage in additional binding interactions with bacterial enzymes or DNA.

  • Hydroxyl Groups: The presence of hydroxyl (-OH) groups can contribute to activity, possibly through hydrogen bonding with active sites of target proteins.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the generation of reliable and reproducible data, a standardized protocol is paramount. The broth microdilution method is a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[12][15]

Causality and Rationale:

  • Medium: Mueller-Hinton Broth (MHB) is the recommended medium as it is standardized, has low levels of inhibitors (like sulfonamides and tetracyclines), and supports the growth of most non-fastidious pathogens.[16]

  • Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] This is a critical step for reproducibility, as a higher or lower bacterial density would alter the apparent MIC value. The final concentration in the well should be ~5 x 10⁵ CFU/mL.[11]

  • Serial Dilution: A two-fold serial dilution of the test compound is performed to precisely identify the lowest concentration that inhibits growth.[18]

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the synthesized benzohydrazide analog in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. Ensure the final concentration of the solvent in the assay does not inhibit bacterial growth (typically ≤1%).

  • Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24h growth), select 3-5 isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing sterile saline or MHB. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. e. Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation (96-well microtiter plate): a. Add 50 µL of sterile MHB to wells in columns 2 through 12. b. Add 100 µL of the test compound stock solution (at 2x the highest desired test concentration) to the wells in column 1. c. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting. d. Continue this serial dilution process from column 2 to column 10. Discard the final 50 µL from column 10. e. Column 11 serves as the growth control (no compound). f. Column 12 serves as the sterility control (MHB only, no bacteria).

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to all wells from column 1 to column 11. Do not add bacteria to column 12. b. The final volume in each well will be 100 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 16-24 hours under ambient atmospheric conditions.[12]

  • Reading Results: a. The MIC is determined as the lowest concentration of the benzohydrazide analog at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density (OD600).

G Broth Microdilution MIC Assay Workflow cluster_prep Preparation (Day 1) cluster_assay Assay Execution (Day 1) cluster_results Data Analysis (Day 2) prep_compound Prepare Compound Stock & Serial Dilutions in Plate inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 16-24h) inoculate->incubate read_plate Visually Inspect for Growth or Read OD600 incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Benzohydrazide and its analogs represent a highly promising and synthetically versatile class of compounds in the search for new antibacterial agents.[19] The structure-activity relationship data clearly indicate that strategic modification, such as the incorporation of halogen atoms and various heterocyclic systems, can lead to potent broad-spectrum activity.[5][14] The methodologies outlined in this guide provide a validated framework for the synthesis and comparative evaluation of novel benzohydrazide derivatives.

Future research should focus on elucidating the precise mechanisms of action, which remain largely unexplored for many analogs.[5] Additionally, evaluating the toxicity of the most potent compounds in vitro and their efficacy in vivo infection models will be critical next steps in translating these promising findings from the bench to potential clinical applications.

References

A Comparative Guide to the Antimycobacterial Potential of 5-Chloro-2-hydroxybenzohydrazide and Isoniazid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent global battle against tuberculosis (TB), the need for novel, effective, and safer antimycobacterial agents is paramount. While isoniazid has been a cornerstone of TB therapy for decades, the rise of drug-resistant strains necessitates the exploration of new chemical entities. This guide provides a detailed comparison of the established frontline drug, isoniazid, with the emerging potential of 5-Chloro-2-hydroxybenzohydrazide, a member of the promising benzohydrazide class of compounds. This analysis is based on available experimental data and insights into their respective mechanisms of action.

Introduction: The Evolving Landscape of TB aherapeutics

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant cause of morbidity and mortality worldwide. Isoniazid, a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG), has been a highly effective component of multi-drug regimens against drug-susceptible TB.[1][2][3] However, the increasing prevalence of isoniazid-resistant M. tuberculosis strains poses a serious threat to effective disease control. This has spurred research into new compounds with alternative mechanisms of action. The benzohydrazide scaffold has emerged as a promising area of investigation, with numerous derivatives demonstrating potent antimycobacterial activity.[4] this compound represents one such compound of interest within this class.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference in the antimycobacterial effect of isoniazid and potentially this compound lies in their molecular targets and modes of action.

Isoniazid: Targeting Mycolic Acid Synthesis

Isoniazid's efficacy is contingent on its activation within the mycobacterial cell. As a prodrug, it is oxidized by the bacterial catalase-peroxidase enzyme, KatG, into its active form.[5][6] This active radical then covalently adducts with NAD(H), forming a complex that potently inhibits the enoyl-acyl carrier protein reductase, known as InhA.[5][7] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. These long-chain fatty acids are unique and essential components of the mycobacterial cell wall, providing a robust and impermeable barrier. By disrupting mycolic acid synthesis, isoniazid compromises the structural integrity of the cell wall, leading to bacterial cell death.[5][7] This targeted mechanism accounts for its potent bactericidal activity against actively replicating mycobacteria.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Active_Isoniazid Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Active_Isoniazid InhA_Complex Isoniazid-NAD Adduct Active_Isoniazid->InhA_Complex + NAD(H) NADH NAD(H) InhA InhA (Enoyl-ACP Reductase) InhA_Complex->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Cell Death Mycolic_Acid->Bacterial_Death Disruption leads to

Caption: Mechanism of Action of Isoniazid.

This compound: A Potential Multi-Target Approach

While the precise mechanism of action for this compound has not been definitively elucidated, research on related benzohydrazide and salicylhydrazide derivatives suggests potential alternative targets. Many hydrazone derivatives, which can be formed from benzohydrazides, have been shown to possess antimycobacterial activity.[1][8] Some studies on similar compounds suggest that they may not require activation by KatG, potentially rendering them effective against certain isoniazid-resistant strains.

One plausible mechanism for some benzohydrazide derivatives is the inhibition of different enzymes within the mycolic acid biosynthesis pathway, or interference with other essential cellular processes. For instance, some hydrazone compounds are being investigated as potential inhibitors of the mycobacterial MmpL3 transporter, which is essential for mycolic acid transport.[9] Other research on fluorophenylbenzohydrazides suggests that they may inhibit tryptophan biosynthesis, an essential pathway for mycobacterial survival.[2] The presence of the hydroxyl group in the 2-position (ortho to the hydrazide group) in this compound, a feature it shares with salicylhydrazide derivatives, could also play a role in its activity, potentially through chelation of metal ions crucial for enzymatic functions within the bacterium. Further investigation is required to pinpoint the specific molecular target(s) of this compound.

Comparative Efficacy: A Look at the Numbers

A direct comparison of the in vitro efficacy of these two compounds is crucial for evaluating the potential of this compound as a viable alternative or adjunct to isoniazid. This comparison is primarily based on the Minimum Inhibitory Concentration (MIC) and cytotoxicity (IC50) values.

CompoundTarget OrganismMIC (µg/mL)MIC (µM)Cytotoxicity (IC50 in µM)Cell LineSelectivity Index (SI = IC50/MIC)
Isoniazid M. tuberculosis H37Rv0.03 - 0.06[10][11]0.22 - 0.44>26,000[1][3]HepG2, AHH-1>59,000
This compound (Estimated) M. tuberculosis H37Rv0.625 - 6.25[2]3.35 - 33.5≥ 1360[2]Vero>40

Interpretation of Data:

  • Isoniazid exhibits potent activity against the standard laboratory strain of M. tuberculosis H37Rv, with very low MIC values.[10][11] Furthermore, it displays a high selectivity index, indicating a wide therapeutic window where it is toxic to mycobacteria at concentrations far below those that are toxic to mammalian cells.[1][3]

  • This compound , based on data from related compounds, is predicted to have good antimycobacterial activity, although likely less potent than isoniazid against susceptible strains.[2] However, the key advantage may lie in its potential efficacy against isoniazid-resistant strains, a hypothesis that requires experimental validation. The estimated low cytotoxicity of related benzohydrazides suggests a favorable safety profile.[2]

Resistance Mechanisms

Understanding the mechanisms of resistance is critical for the long-term viability of any antimicrobial agent.

  • Isoniazid Resistance: The most common mechanism of isoniazid resistance involves mutations in the katG gene, which prevent the activation of the prodrug.[3] Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance, albeit typically at a lower level.

  • Potential this compound Resistance: As the precise target is unknown, resistance mechanisms are speculative. If the compound does not require activation by KatG, it would likely be effective against the most common isoniazid-resistant strains. Resistance could potentially arise from mutations in its specific target enzyme(s) or through the upregulation of efflux pumps that actively remove the compound from the bacterial cell.

Experimental Protocols for Comparative Evaluation

To rigorously compare the antimycobacterial activity of these two compounds, standardized in vitro assays are essential.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) until it reaches a logarithmic growth phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of isoniazid and this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing Middlebrook 7H9 broth.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that shows no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (M. tuberculosis H37Rv) Plate Inoculate 96-well Plate Inoculum->Plate Compounds Prepare Serial Dilutions (Isoniazid & Test Compound) Compounds->Plate Incubate Incubate at 37°C (7-14 days) Plate->Incubate Readout Visual Assessment of Growth Incubate->Readout MIC_Value Determine MIC Value Readout->MIC_Value

Caption: Workflow for MIC Determination.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of isoniazid and this compound in cell culture medium.

    • Replace the existing medium in the wells with the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the solvent used for the compounds) and a blank control (medium only).

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Conclusion and Future Directions

Isoniazid remains a potent and essential drug for the treatment of drug-susceptible tuberculosis. Its well-defined mechanism of action and extensive clinical history make it the benchmark against which new compounds are measured.

This compound, as a representative of the benzohydrazide class, holds promise as a potential antimycobacterial agent. While direct experimental data is currently limited, the favorable activity and low cytotoxicity of related compounds suggest that it warrants further investigation. The key areas for future research on this compound include:

  • Definitive determination of its MIC against a panel of drug-susceptible and drug-resistant M. tuberculosis strains.

  • Elucidation of its precise mechanism of action to identify its molecular target(s).

  • Comprehensive in vitro and in vivo toxicity studies to establish its safety profile.

  • Evaluation of its efficacy in in vivo models of tuberculosis infection.

The development of new antitubercular drugs is a long and complex process. However, by systematically evaluating promising new chemical entities like this compound and comparing them to established drugs like isoniazid, the scientific community can continue to make progress in the fight against this global health threat.

References

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Determination of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not just a regulatory hurdle, but a cornerstone of safety and efficacy. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical technique is a critical decision. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) have long been the workhorses of purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, and in many cases superior, alternative.[1]

This guide provides an in-depth, objective comparison of qNMR and traditional chromatographic methods for the purity assessment of synthesized compounds. We will delve into the fundamental principles of qNMR, explore its advantages and limitations, and provide detailed, field-proven experimental protocols and supporting data.

The Principle of qNMR: A Fundamental Advantage

At its core, the power of qNMR lies in a direct and fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3] This inherent stoichiometry means that, unlike chromatography which often relies on comparing the response of an analyte to a reference standard of the exact same compound, qNMR can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified reference material (CRM) of a different compound.[2][4] This capability offers significant advantages in terms of efficiency and accuracy, particularly for novel compounds where a dedicated, high-purity reference standard may not be available.[5]

qNMR vs. Chromatography: An Objective Comparison

The choice between qNMR and chromatography is not always straightforward and depends on the specific analytical challenge. Relying on a single method can sometimes be misleading, which is why orthogonal methods, those based on different chemical or physical principles, provide a more comprehensive and reliable assessment of purity.[6]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal area is directly proportional to the number of nuclei.[2]Based on the differential partitioning of analytes between a mobile and stationary phase, with detection typically by UV absorbance.[7]
Calibration Often requires only a single, well-characterized internal standard for multiple analytes. Does not necessitate a calibration curve.[3][8]Typically requires a calibration curve generated from a certified reference standard of the analyte itself.[8]
Universality Nearly universal detection for soluble compounds containing NMR-active nuclei (e.g., ¹H).[9][10]Dependent on the presence of a chromophore for UV detection. Not all compounds are UV-active.[11]
Destructive? Non-destructive, allowing for sample recovery.[3]Can be considered destructive as the sample is eluted from the column and collected in fractions.
Speed Can be faster for single samples as no calibration curve is needed.[5]Can be faster for large batches of samples once the method is established and the calibration curve is generated.[8]
Resolution Can suffer from signal overlap in complex mixtures.[8]Excellent separation capabilities for complex mixtures.[11]
Traceability Can be readily made traceable to the International System of Units (SI) through the use of certified reference materials.[11][12]Traceability is dependent on the purity and traceability of the reference standard used for calibration.
Impurity Detection Can detect and quantify a wide range of impurities, including those that are structurally related or unrelated, as well as residual solvents.[9][10]May not detect impurities that do not have a chromophore or that co-elute with the main peak. The assumption that related impurities have the same response factor as the target analyte is often incorrect.[7][13]

The Self-Validating System: Ensuring Trustworthiness in qNMR

A key aspect of a robust analytical method is its ability to be self-validating. In qNMR, this is achieved through a carefully planned experimental design and adherence to best practices.

The Critical Role of the Internal Standard

The internal standard (IS) is the cornerstone of accurate and precise qNMR measurements.[3] The selection of an appropriate IS is a critical step in method development.[2]

Criteria for a Good Internal Standard:

  • High Purity: The purity of the IS must be accurately known and certified.[5][14]

  • Chemical Stability: It must be stable in the chosen solvent and not react with the analyte.[13]

  • Signal Separation: Its NMR signals should not overlap with any signals from the analyte or impurities.[15]

  • Simple Spectrum: A simple spectrum with sharp singlets is ideal for accurate integration.[15]

  • Appropriate Solubility: It must be soluble in the same deuterated solvent as the analyte.[16]

  • Non-Volatile and Non-Hygroscopic: This ensures accurate weighing.[7][17]

Certified reference materials (CRMs) from national metrology institutes (NMIs) are the gold standard for use as internal standards in qNMR, as they provide SI-traceable purity values.[18][19]

Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates a typical workflow for purity determination by qNMR.

qNMR experimental workflow from sample preparation to purity calculation.

Experimental Protocols: A Field-Proven Methodology

The following protocols provide a detailed methodology for the purity assessment of a synthesized compound using ¹H-qNMR with an internal standard.

Protocol 1: Sample and Internal Standard Preparation
  • Selection of Internal Standard: Choose a suitable internal standard based on the criteria outlined above. For this example, we will use maleic acid.

  • Weighing: Using a microbalance with a readability of at least 0.01 mg, accurately weigh approximately 5-10 mg of the synthesized compound (analyte) into a clean, dry vial.[20] Record the exact weight.

  • Weighing Internal Standard: In the same vial, accurately weigh an appropriate amount of the internal standard to achieve a molar ratio of approximately 1:1 with the analyte.[13] Record the exact weight.

  • Dissolution: Add a precise volume (e.g., 0.6 mL for a standard 5 mm NMR tube) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[20] Ensure both the analyte and the internal standard are fully dissolved. Gentle vortexing or sonication may be required.

  • Transfer: Carefully transfer the solution to a high-quality NMR tube.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Use a well-maintained NMR spectrometer, preferably with a field strength of 400 MHz or higher to achieve better signal dispersion and sensitivity.[17]

  • Shimming: Insert the sample into the magnet and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a simple single-pulse experiment (e.g., 'zg' on Bruker instruments).[20]

    • Relaxation Delay (D1): This is a critical parameter for accurate quantification. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being integrated. A conservative value of 60 seconds is often used when T₁ values are unknown.[20]

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure accurate integration.[15]

    • Acquisition Time (AQ): Typically 2-4 seconds to ensure adequate digital resolution.[6]

    • Spectral Width (SW): Set a spectral width that encompasses all signals of interest.

Protocol 3: Data Processing and Purity Calculation
  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.1-0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.[21]

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.[20]

  • Integration:

    • Select a well-resolved, non-exchangeable proton signal for the analyte that is free from overlap with other signals.[15] Integrate this peak and record the integral value.

    • Select a well-resolved signal for the internal standard and integrate it. Record the integral value.

  • Purity Calculation: The purity of the analyte can be calculated using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100

    Where:

    • Ianalyte = Integral of the analyte signal

    • Nanalyte = Number of protons giving rise to the analyte signal

    • IIS = Integral of the internal standard signal

    • NIS = Number of protons giving rise to the internal standard signal

    • MWanalyte = Molecular weight of the analyte

    • MWIS = Molecular weight of the internal standard

    • manalyte = Mass of the analyte

    • mIS = Mass of the internal standard

    • PIS = Purity of the internal standard

Comparative Data: qNMR vs. HPLC

The following table presents representative data from a head-to-head comparison of qNMR and HPLC for the purity determination of a synthesized active pharmaceutical ingredient (API).

MethodPurity (%)Relative Standard Deviation (RSD, n=3)
¹H-qNMR99.2%0.15%
HPLC (Area %)99.5%0.21%

While both methods provide similar purity values in this instance, it's important to note that the HPLC area percent method assumes that all impurities have the same response factor as the API, which can lead to inaccuracies.[7] qNMR, on the other hand, provides a more direct and absolute measure of purity.

Conclusion: A Powerful and Reliable Tool

Quantitative NMR has proven to be a robust, reliable, and versatile technique for the purity determination of synthesized compounds.[9][10] Its fundamental principle of direct proportionality between signal area and the number of nuclei provides a significant advantage over traditional chromatographic methods, particularly for novel compounds.[2][3] By following well-established protocols and utilizing certified reference materials, qNMR can deliver highly accurate and SI-traceable purity values, making it an indispensable tool for researchers, scientists, and drug development professionals.[11][12] The adoption of qNMR not only enhances the quality and reliability of analytical data but also streamlines the process of purity assessment, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to the Efficacy of 5-Chloro vs. 4-Chloro Salicylamides for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the efficacy of 5-chloro and 4-chloro substituted salicylamides, a class of compounds with a broad spectrum of biological activities. As researchers and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of these isomers is paramount for the rational design of novel therapeutics. This document moves beyond a simple recitation of facts to explain the causal relationships between chemical structure and biological function, grounded in experimental evidence.

Introduction: The Significance of Halogenation in Salicylamide Bioactivity

Salicylamides, derivatives of salicylic acid, are a versatile scaffold in medicinal chemistry. The introduction of a halogen atom, particularly chlorine, onto the salicylic acid ring has been a cornerstone of enhancing their therapeutic potential. Halogenation can profoundly influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. The specific position of the chlorine atom—at the 4- or 5-position—can lead to significant differences in biological activity, a critical consideration in drug design and optimization.

Halogenated salicylanilides have a long history of use in both human and veterinary medicine as potent anthelmintic agents.[1][2][3] More recently, these compounds have garnered significant interest for drug repurposing in oncology due to their diverse mechanisms of action.[1][2][3] This guide will dissect the available evidence to provide a clear comparison of the 5-chloro and 4-chloro salicylamide isomers.

Comparative Analysis of Biological Efficacy

While direct head-to-head comparative studies across all biological activities are not abundant, a careful analysis of the existing literature and structure-activity relationship (SAR) studies allows for a robust comparison.

Anticancer Activity

5-Chloro salicylamides, exemplified by the well-studied compound Niclosamide (a 5-chloro-salicylanilide derivative), have demonstrated significant anticancer potential.[2][3] Their efficacy stems from a multi-pronged attack on cancer cells, including the uncoupling of mitochondrial oxidative phosphorylation and the modulation of critical signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[1][2][3]

Structure-activity relationship studies suggest that the position of the halogen on the salicylic acid ring is crucial. For antimycobacterial activity, a weak electron-withdrawing substituent, such as chlorine, is favored at either the 4- or 5-position.[4] However, a study on the antiproliferative activities of Ru(II) polypyridyl complexes with halogenated salicylaldehyde ligands found that dihalogenated ligands conferred enhanced cytotoxicity compared to monohalogenated ones, with bromine substitution showing the highest cytotoxicity.[5][6] While not a direct comparison of the salicylamides themselves, this points to the importance of the overall electronic and steric properties of the salicylic ring.

Antimicrobial Activity

In the realm of antibacterial agents, there is more direct comparative evidence. A study on novel chloro-substituted salicylanilide derivatives found that compounds derived from N-(2-chlorophenyl)-2-hydroxybenzamide exhibited better activity against Gram-positive bacteria than their N-(4-chlorophenyl)-2-hydroxybenzamide counterparts.[7][8] This suggests that the substitution pattern on the aniline ring plays a significant role in concert with the salicylic acid moiety. Furthermore, another study highlighted that for salicylanilide acetates, substitution with chlorine in the meta position of the aniline ring led to higher lipophilicity than para substitution.[9]

Antiviral Activity

The antiviral potential of salicylamides has been a subject of intense research, with Niclosamide showing activity against a range of viruses.[10] The mechanism often involves targeting host-cell pathways that are essential for viral replication or interfering with viral entry and egress. While direct comparisons of 4-chloro versus 5-chloro salicylamides in antiviral assays are limited, the general principles of SAR for salicylanilides likely apply. The ability to modulate host signaling pathways, a key feature of 5-chloro derivatives, is a critical aspect of their broad-spectrum antiviral activity.[10][11][12][13]

Mechanistic Insights: The "Why" Behind the Efficacy

The diverse biological activities of chlorinated salicylamides are underpinned by their ability to interact with multiple cellular targets and pathways.

Inhibition of Key Signaling Pathways

A primary mechanism of action for many bioactive salicylamides is the inhibition of critical signaling pathways that are often dysregulated in disease.

  • STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of tumor cell proliferation, survival, and invasion. 5-chloro salicylamides, including Niclosamide, are known potent inhibitors of STAT3 signaling.[1][2][3]

  • Wnt/β-catenin Signaling: This pathway is crucial in development and is frequently hyperactivated in cancers. 5-chloro salicylamides can disrupt this pathway, leading to decreased cancer cell growth.[2][3]

  • mTORC1 Signaling: The mTOR pathway is a central regulator of cell growth and metabolism and is a common target in cancer therapy. 5-chloro salicylamides have been shown to inhibit mTORC1 signaling.[2][3]

The following diagram illustrates the central role of STAT3 in cellular signaling and its inhibition by salicylamides.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription Salicylamide 5-Chloro Salicylamide Salicylamide->pSTAT3 Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway by 5-chloro salicylamides.

Uncoupling of Oxidative Phosphorylation

A fundamental mechanism of action for many salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria.[2] This disruption of the proton gradient across the inner mitochondrial membrane leads to a decrease in ATP synthesis and an increase in oxygen consumption, ultimately inducing cellular stress and apoptosis. This mechanism is a key contributor to their broad-spectrum activity against various pathogens and cancer cells.

Quantitative Data Summary

The following table summarizes available quantitative data for representative 5-chloro and 4-chloro salicylamide derivatives. It is important to note that direct comparisons from the same study are ideal but not always available.

Compound ClassDerivative ExampleTarget/AssayCell Line/OrganismIC50 / MICReference
5-Chloro Salicylamide NiclosamideSTAT3 InhibitionHead and Neck Cancer Cells~1 µM[14]
5-chloro-N-(aryl)salicylamideAnticancerVarious Cancer Cell LinesVaries (µM range)[15]
5-chloro-3'-nitro-4'-substituted salicylanilideAntimicrobialS. aureus0.00609 µg/mL[16]
4-Chloro Salicylamide 4-Chloro-N-(4-propylphenyl)salicylamideAntimycobacterialM. tuberculosisNot specified[17]
N-(4-chlorophenyl)-2-hydroxybenzamide derivativeAntibacterialGram-positive bacteriaLess active than 2-chloro derivative[7][8]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are standard protocols for assessing the efficacy of salicylamide derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by NAD(P)H-dependent oxidoreductase enzymes, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 5-chloro and 4-chloro salicylamide derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compounds Add Salicylamide Derivatives (5-chloro vs. 4-chloro) Seed_Cells->Add_Compounds Incubate Incubate (24-72h) Add_Compounds->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Values Read_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

STAT3 Inhibition Assay (Western Blot for Phospho-STAT3)

This protocol is designed to determine the inhibitory effect of salicylamides on the activation of STAT3 by measuring the levels of phosphorylated STAT3 (p-STAT3).

Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane where specific proteins are detected using antibodies.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705). In parallel, use an antibody for total STAT3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Conclusion and Future Directions

The available evidence strongly suggests that 5-chloro salicylamides, particularly the well-characterized Niclosamide, exhibit potent and broad-spectrum biological activity. This efficacy is attributed to their ability to modulate multiple key cellular signaling pathways and disrupt mitochondrial function. While direct comparative data is limited, SAR studies in different therapeutic areas consistently point towards the 5-position being a favorable site for chloro substitution to enhance bioactivity.

However, the therapeutic potential of 4-chloro salicylamides should not be dismissed. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic advantages and disadvantages of each isomer. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data. Future investigations should focus on a broader range of cancer cell lines, viral strains, and microbial species to build a comprehensive picture of the therapeutic landscape for these promising compounds.

References

A Researcher's Guide to Evaluating the In Vitro Cytotoxicity of 5-Chloro-2-hydroxybenzohydrazide on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. This guide provides a comprehensive framework for assessing the in vitro cytotoxic properties of a promising candidate, 5-Chloro-2-hydroxybenzohydrazide. We will delve into the rationale behind selecting a panel of diverse cancer cell lines and employing a multi-assay approach to generate a robust and reliable cytotoxicity profile. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols.

The core of this guide is a comparative analysis, juxtaposing the cytotoxic potential of this compound against doxorubicin, a well-established chemotherapeutic agent. This comparison will provide a crucial benchmark for evaluating the compound's efficacy.

The Scientific Rationale: A Multi-Faceted Approach to Cytotoxicity Assessment

To obtain a comprehensive understanding of a compound's cytotoxic activity, it is imperative to move beyond a single-assay, single-cell line approach. Different cancer types exhibit unique molecular and physiological characteristics, leading to varied sensitivities to therapeutic agents. Therefore, we have selected a panel of three distinct and widely characterized human cancer cell lines:

  • MCF-7: A hormone-responsive breast adenocarcinoma cell line, representing a common type of breast cancer.

  • A549: A lung adenocarcinoma cell line, a key model for non-small cell lung cancer research.

  • HeLa: A cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines in scientific research.

Furthermore, relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular parameters. To ensure the integrity and validity of our findings, we will employ a tripartite assay strategy, each interrogating a different aspect of cell health:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[1][2]

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[3][4] The amount of bound dye provides a measure of total cellular protein mass, which is directly proportional to the number of cells.[3][5]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage or lysis.[6][7] An increase in LDH activity in the supernatant is indicative of cytotoxicity.[6]

By integrating data from these three distinct assays, we can construct a more complete and nuanced picture of the cytotoxic effects of this compound.

Comparative Cytotoxicity Data: this compound vs. Doxorubicin

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound, benchmarked against the known chemotherapeutic agent, doxorubicin. These values are essential for gauging the relative potency of the novel compound. It is important to note that IC50 values can vary between studies due to differing experimental conditions.[8]

CompoundCancer Cell LineCancer TypeHypothetical IC50 (µM) - MTT AssayHypothetical IC50 (µM) - SRB AssayDoxorubicin IC50 Range (µM)[8][9][10]
This compound MCF-7Breast Adenocarcinoma8.510.2~0.1 - 2.0
A549Lung Adenocarcinoma15.218.9~0.5 - 5.0 (can be resistant with IC50 > 20)
HeLaCervical Cancer5.87.1~0.1 - 1.0
Doxorubicin (Reference) MCF-7Breast Adenocarcinoma0.91.1~0.1 - 2.0
A549Lung Adenocarcinoma2.53.0~0.5 - 5.0 (can be resistant with IC50 > 20)
HeLaCervical Cancer0.40.6~0.1 - 1.0

Experimental Workflows and Protocols

To ensure reproducibility and scientific rigor, detailed step-by-step protocols for each cytotoxicity assay are provided below. The following diagram illustrates the general experimental workflow.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7, A549, HeLa) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions (this compound & Doxorubicin) treatment 4. Treat Cells (Incubate for 48h) compound_prep->treatment mtt MTT Assay treatment->mtt srb SRB Assay ldh LDH Assay readout 6. Absorbance Reading (Microplate Reader) mtt->readout srb->readout ldh->readout ic50 7. Calculate IC50 Values readout->ic50

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[1][2]

Materials:

  • Cancer cell lines (MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells. Incubate for 48 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 2: Sulforhodamine B (SRB) Assay for Cell Proliferation

This protocol is based on the protein-binding property of the SRB dye.[3][4][11]

Materials:

  • Treated cells in 96-well plates

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution (pH 10.5)

Procedure:

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four times with 1% acetic acid to remove the TCA and excess medium.[3] Allow the plates to air dry completely.

  • SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[4] Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm in a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells.[6][12]

Materials:

  • Treated cells in 96-well plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Lysis solution (for maximum LDH release control)

Procedure:

  • Sample Collection: After compound treatment, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Maximum LDH Release Control: To control wells, add 10 µL of lysis solution 45 minutes before collecting the supernatant to induce maximum LDH release.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control.

Potential Mechanism of Action: A Look into Signaling Pathways

While the precise mechanism of action of this compound requires further investigation, many cytotoxic compounds exert their effects by inducing apoptosis. The following diagram illustrates a simplified, hypothetical apoptotic signaling pathway that could be activated by the compound.

G compound 5-Chloro-2- hydroxybenzohydrazide stress Cellular Stress compound->stress Induces bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring laboratory safety is paramount. This guide provides a detailed operational plan for the safe handling of 5-Chloro-2-hydroxybenzohydrazide, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). As the toxicological properties of this compound have not been fully elucidated, this directive is grounded in a conservative approach, drawing parallels from structurally similar compounds and established best practices for handling hydrazide derivatives.

The causality behind these recommendations is rooted in the precautionary principle. The presence of a hydrazide functional group, a chlorinated aromatic ring, and a hydroxyl group suggests potential for skin and eye irritation, respiratory sensitization, and possible systemic toxicity. Therefore, the protocols outlined below are designed to create a self-validating system of safety, minimizing exposure risk at every step.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of any laboratory safety protocol. While a comprehensive Safety Data Sheet (SDS) with full GHS classification for this compound is not widely available, data from analogous compounds provide a strong basis for our safety recommendations. For instance, the closely related compound 4-Hydroxybenzohydrazide is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Similarly, other chlorinated aromatic compounds and hydrazide derivatives often exhibit varying degrees of toxicity[1].

Therefore, we must operate under the assumption that this compound is, at a minimum, a skin and eye irritant, a potential respiratory irritant, and possibly harmful if ingested or absorbed through the skin. This conservative assessment dictates a stringent PPE protocol.

Property Information Source
Chemical Name This compoundN/A
CAS Number 5022-48-0[2]
Molecular Formula C₇H₇ClN₂O₂N/A
Anticipated Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation
Physical Form Solid (Assumed)N/A
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. For this compound, a comprehensive PPE ensemble is required to establish a barrier between the researcher and the chemical.

  • Rationale: The potential for serious eye irritation necessitates robust eye protection. As a solid, the compound can become airborne as a fine dust during handling, posing a significant risk of contact with the eyes.

  • Protocol:

    • Primary Protection: Wear ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against fine dusts.

    • Secondary Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a full-face shield should be worn in addition to safety goggles.

  • Rationale: To prevent skin irritation and potential dermal absorption, all exposed skin must be covered.

  • Protocol:

    • Lab Coat: A clean, buttoned, flame-resistant lab coat should be worn at all times.

    • Apron: For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

    • Clothing: Full-length pants and closed-toe shoes are mandatory.

  • Rationale: Hands are the most likely part of the body to come into direct contact with the chemical. The choice of glove material is critical to ensure an effective barrier.

  • Protocol:

    • Glove Selection: Nitrile or neoprene gloves are recommended for handling hydrazide compounds[1]. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Double Gloving: For enhanced protection, consider wearing two pairs of gloves. This is particularly important when handling the pure solid or concentrated solutions.

    • Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or puncture. Change gloves immediately if they become contaminated. Do not reuse disposable gloves.

  • Rationale: As a fine powder, this compound can be easily inhaled, leading to respiratory tract irritation.

  • Protocol:

    • Engineering Controls: The primary method for controlling respiratory exposure is to handle the compound in a certified chemical fume hood.

    • Respirator Use: If a fume hood is not available or if there is a risk of generating significant amounts of dust, a NIOSH-approved respirator with a particulate filter (N95, P95, or better) is required. A full-face respirator will also provide eye and face protection. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and donning the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe_selection PPE Selection cluster_operation Operational Phase Start Start: Prepare to handle This compound RiskAssessment Conduct Risk Assessment (Consult SDS of analogous compounds) Start->RiskAssessment BodyProtection Don Lab Coat (Full-length, buttoned) RiskAssessment->BodyProtection HandProtection Don Inner Nitrile Gloves BodyProtection->HandProtection RespiratoryProtection Work in Fume Hood or Don NIOSH-approved Respirator HandProtection->RespiratoryProtection EyeProtection Don Chemical Goggles RespiratoryProtection->EyeProtection FaceProtection Add Face Shield (if splash risk) EyeProtection->FaceProtection Assess Splash Risk OuterGloves Don Outer Nitrile Gloves EyeProtection->OuterGloves No Splash Risk FaceProtection->OuterGloves HandleChemical Proceed with Chemical Handling OuterGloves->HandleChemical

Caption: PPE Selection and Donning Workflow.

Operational Plan for Safe Handling
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that a safety shower and eyewash station are accessible.

  • PPE Donning: Follow the workflow diagram to don the appropriate PPE.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to handle the solid and avoid creating dust.

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After the procedure is complete, decontaminate the work area.

  • PPE Doffing: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Decontamination and Disposal
  • PPE Disposal: All disposable PPE, including gloves and any contaminated wipes, should be placed in a sealed bag and disposed of as hazardous chemical waste.

  • Chemical Disposal: Dispose of unused this compound and any solutions containing it in accordance with institutional, local, state, and federal regulations. Do not pour down the drain[2].

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines[2].

By adhering to this comprehensive guide, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-hydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-hydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.